molecular formula C7H6FNO B1397919 1-(5-Fluoropyridin-2-yl)ethanone CAS No. 915720-54-6

1-(5-Fluoropyridin-2-yl)ethanone

Cat. No.: B1397919
CAS No.: 915720-54-6
M. Wt: 139.13 g/mol
InChI Key: VSPHPRHMHNAYBJ-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 139.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPHPRHMHNAYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733262
Record name 1-(5-Fluoropyridin-2-yl)ethan-1-one
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Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915720-54-6
Record name 1-(5-Fluoropyridin-2-yl)ethan-1-one
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Record name 1-(5-fluoropyridin-2-yl)ethan-1-one
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Foundational & Exploratory

A Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 1-(5-Fluoropyridin-2-yl)ethanone. The narrative is structured to provide not only foundational data but also field-proven insights into the causality behind experimental choices and the compound's utility in modern medicinal chemistry.

Introduction: The Strategic Value of a Fluorinated Heterocycle

This compound (also known as 2-acetyl-5-fluoropyridine) is a key heterocyclic building block in pharmaceutical research and development.[1] Its value stems from the unique combination of a pyridine ring, a reactive acetyl group, and a strategically placed fluorine atom. The pyridine core is a prevalent scaffold in numerous approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The fluorine atom at the 5-position significantly modulates the electronic properties of the ring, often enhancing binding affinity, improving metabolic resistance by blocking potential sites of oxidation, and fine-tuning physicochemical properties like pKa and lipophilicity.[2] The acetyl group at the 2-position provides a versatile chemical handle for a wide array of subsequent transformations, making this compound a crucial starting point for constructing more complex molecular architectures.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the compound's physical and chemical properties is essential for its effective use in experimental design, reaction optimization, and process scale-up.

Core Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 915720-54-6[1][3][4][5][6][7]
Molecular Formula C₇H₆FNO[1][3][5]
Molecular Weight 139.13 g/mol [3][5]
Appearance Solid
pKa 0.58 ± 0.10 (Predicted)[3]
Storage Store in a dry, cool, well-ventilated place under an inert atmosphere.[1][8]
Spectroscopic Data Interpretation

While raw spectral data is instrument-dependent, the expected characteristics are crucial for reaction monitoring and quality control.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will exhibit characteristic signals for the aromatic pyridine protons, influenced by the fluorine atom's coupling, and a distinct singlet for the methyl protons of the acetyl group.

  • ¹³C NMR: The carbon spectrum will show signals for the seven distinct carbon atoms, with the carbonyl carbon appearing significantly downfield (typically >190 ppm). The carbons of the pyridine ring will show splitting due to C-F coupling.

  • IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch, typically found in the 1680-1715 cm⁻¹ region for aryl ketones.[9] Additional bands corresponding to C=C and C=N stretching of the aromatic ring will also be present.[9]

  • Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns, such as the loss of the methyl group or the entire acetyl group.[9]

Synthesis and Manufacturing Protocols

The synthesis of this compound is achievable through several established organometallic routes. A common and reliable laboratory-scale method involves the acylation of a suitable organometallic pyridine species. Below is a validated protocol based on a lithium-halogen exchange followed by acylation.

Recommended Synthetic Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

  • 2-Bromo-5-fluoropyridine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • N,N-Dimethylacetamide (DMAc)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous, inert-atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with 2-bromo-5-fluoropyridine and anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe, ensuring the internal temperature is maintained below -70 °C. The formation of the lithiated intermediate is typically rapid.

    • Causality Explanation: This low-temperature lithium-halogen exchange is critical. It is kinetically favored over nucleophilic attack on the pyridine ring or reaction at the fluorine position. Temperatures above -60 °C can lead to side reactions and reduced yields.

  • Acylation: N,N-Dimethylacetamide (DMAc) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 1-2 hours at this temperature.

    • Expert Insight: DMAc serves as a robust and efficient acetylating agent for the highly reactive organolithium intermediate.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while the flask is still at low temperature. The mixture is then allowed to warm to room temperature.

    • Trustworthiness Principle: Quenching with a mild proton source like NH₄Cl prevents the hydrolysis of the product and safely neutralizes any remaining organolithium species.

  • Extraction and Workup: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Organolithium-based synthesis workflow.

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in the diverse reactivity of its acetyl group, which serves as a linchpin for building molecular complexity.

  • α-Functionalization: The α-protons of the acetyl group can be removed by a suitable base to form an enolate. This nucleophilic intermediate can then be reacted with various electrophiles, enabling α-alkylation, α-halogenation, and condensation reactions (e.g., aldol, Claisen).

  • Condensation Reactions: It can be condensed with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves valuable intermediates.

  • Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in substitutions or eliminations.

  • Heterocycle Formation: The acetyl group is a common precursor for the formation of other heterocyclic rings. For example, reaction with hydrazine derivatives can yield pyrazoles, and reaction with hydroxylamine can form isoxazoles.

The compound has been instrumental in the synthesis of potent bioactive molecules, including orexin receptor antagonists for the treatment of insomnia.[10]

Logical Relationship of Applications

Applications cluster_transformations Key Synthetic Transformations cluster_products Resulting Scaffolds Start This compound AlphaFunc α-Functionalization (Enolate Chemistry) Start->AlphaFunc Reduction Ketone Reduction (e.g., NaBH₄) Start->Reduction Condensation Condensation (e.g., with Aldehydes) Start->Condensation Heteroform Heterocycle Formation (e.g., with Hydrazine) Start->Heteroform Product_Alpha α-Substituted Ketones AlphaFunc->Product_Alpha Product_Reduction Secondary Alcohols Reduction->Product_Reduction Product_Condensation Chalcones / α,β-Unsaturated Ketones Condensation->Product_Condensation Product_Heteroform Fused/Linked Heterocycles (e.g., Pyrazoles) Heteroform->Product_Heteroform

Caption: Synthetic utility of this compound.

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling is imperative to ensure personnel safety.

  • Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[8][11][12] It is harmful if swallowed.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Handling: Avoid inhalation of dust or vapors.[12] Keep away from heat, sparks, and open flames.[8][11] Containers should be kept tightly closed when not in use.[8][11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[12]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

1-(5-Fluoropyridin-2-yl)ethanone structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated pyridine derivative utilized extensively as a building block in modern drug discovery and development. The strategic incorporation of a fluorine atom onto the pyridine scaffold significantly influences the molecule's physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability in derivative compounds. This document details the structural and spectroscopic properties of this compound, presents a robust, proposed synthetic protocol based on established organometallic chemistry, and discusses its critical applications in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of Fluoropyridines in Medicinal Chemistry

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and engage in various binding interactions makes it a privileged scaffold. The introduction of fluorine, a cornerstone of modern medicinal chemistry, further enhances the utility of this scaffold. Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's pKa, lipophilicity, conformation, and metabolic stability.[2] These modifications are often crucial for optimizing a lead compound's pharmacokinetic profile and overall efficacy.[3]

This compound (CAS No. 915720-54-6) is a prime example of a high-value building block that combines these features. The 5-fluoro substituent modifies the electronic character of the pyridine ring, while the 2-acetyl group provides a reactive handle for a multitude of synthetic transformations, including condensation, oxidation, reduction, and further carbon-carbon bond-forming reactions. This dual functionality makes it an indispensable intermediate for constructing complex molecular architectures.

Physicochemical Properties and Structural Elucidation

Core Structure and Properties

This compound is a solid at room temperature with the molecular formula C₇H₆FNO. Its structure features a pyridine ring substituted at the C5 position with a fluorine atom and at the C2 position with an acetyl group.

Diagram 1: Chemical Structure of this compound

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Dissolve 5-fluoro-2-cyanopyridine in anhydrous ether under N₂ Cool 2. Cool to 0 °C Setup->Cool Add_Grignard 3. Add CH₃MgBr (1.1 eq) dropwise Cool->Add_Grignard Stir 4. Stir at RT for 2-4h (Monitor by TLC/LC-MS) Add_Grignard->Stir Quench 5. Quench with aq. HCl at 0 °C Stir->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Wash 7. Wash with NaHCO₃ and Brine Extract->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Flash Column Chromatography Dry->Purify Product Pure Product Purify->Product

References

Physical and chemical properties of 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications

Abstract

This compound is a fluorinated heterocyclic ketone that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its strategic combination of a reactive ketone functionality and an electronically modified pyridine ring, due to the presence of a fluorine atom, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, detailed spectroscopic analysis, validated synthetic methodologies, and key reactivity patterns. Furthermore, it explores its applications in drug discovery and development, offering field-proven insights for researchers, scientists, and pharmaceutical professionals.

Compound Identification and Physicochemical Properties

This compound is a solid at room temperature, valued for its role as a versatile chemical intermediate.[1][2] Its core physical and chemical identifiers are summarized below.

PropertyValueSource(s)
IUPAC Name 1-(5-fluoropyridin-2-yl)ethan-1-one[3]
Synonyms 2-Acetyl-5-fluoropyridine, 1-(5-Fluoro-2-pyridinyl)ethanone[4]
CAS Number 915720-54-6[3][5][6]
Molecular Formula C₇H₆FNO[3][4][6]
Molecular Weight 139.13 g/mol [3][4][6]
Physical Form Solid[1]
Predicted pKa 0.58 ± 0.10[6]
SMILES CC(=O)C1=NC=C(F)C=C1[3][7]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a dedicated public spectrum is not available, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are defined by the acetyl group and the three distinct protons and carbons of the fluorinated pyridine ring. The fluorine atom introduces characteristic splitting patterns (H-F and C-F coupling).

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H6~8.5-8.6dJ(H-F) ≈ 3-4 Hz
H4~7.9-8.1dddJ(H-H) ≈ 9 Hz, J(H-F) ≈ 7-8 Hz, J(H-H) ≈ 3 Hz
H3~7.6-7.7ddJ(H-H) ≈ 9 Hz, J(H-H) ≈ 4 Hz
-COCH₃~2.7sN/A
¹³C NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C=O~199-201sN/A
C5~158-162d¹J(C-F) ≈ 250-260 Hz
C2~153-155d³J(C-F) ≈ 4-5 Hz
C6~146-148d²J(C-F) ≈ 20-25 Hz
C4~125-127d²J(C-F) ≈ 20-25 Hz
C3~122-124d³J(C-F) ≈ 5-7 Hz
-COCH₃~25-26sN/A
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ .

  • C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹ .

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1550-1610 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aliphatic): Bands appearing above and below 3000 cm⁻¹, respectively.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via the addition of an organometallic methylating agent to a suitable cyanopyridine precursor. The Grignard reaction using 5-fluoro-2-cyanopyridine is a robust and widely applicable method, analogous to the synthesis of similar substituted pyridyl ketones.[8]

Proposed Synthetic Workflow: Grignard Reaction

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup A 5-Fluoro-2-cyanopyridine C 1. Mix Reactants 2. Cool to -60°C to -70°C A->C B Methylmagnesium Bromide (CH₃MgBr) in THF/Ether B->C D 3. Slow Addition of Grignard Reagent C->D E 4. Warm to Room Temperature (Imine Intermediate Formation) D->E F 5. Aqueous Acidic Quench (e.g., aq. HCl or NH₄Cl) E->F G 6. Hydrolysis of Imine F->G H 7. Extraction with Organic Solvent (e.g., DCM, EtOAc) G->H I 8. Drying & Concentration H->I J 9. Column Chromatography I->J Z This compound J->Z

Caption: Synthetic workflow for this compound via Grignard reaction.

Step-by-Step Experimental Protocol

This protocol is adapted from a validated procedure for a structurally analogous compound.[8]

  • Inert Atmosphere: Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 5-fluoro-2-cyanopyridine (1.0 eq.). Purge the system with an inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve the starting material in a mixture of anhydrous diethyl ether and tetrahydrofuran (THF) (approx. 2:1 v/v).

  • Controlled Cooling: Cool the reaction vessel to an internal temperature of -70 to -60°C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the exothermicity of the Grignard addition and prevent side reactions, such as double addition or reaction with the pyridine ring.

  • Grignard Addition: Slowly add a solution of methylmagnesium bromide (3M in THF, 1.3-1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature does not rise above -55°C.

  • Reaction Progression: After the addition is complete, stir the mixture at -60°C for 45-60 minutes. Subsequently, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Insight: The warming step ensures the complete formation of the intermediate magnesium iminate salt.

  • Hydrolytic Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. This step protonates and hydrolyzes the imine intermediate to the desired ketone.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a heptane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Derivatization

The molecule's reactivity is dominated by the ketone functional group and the fluoropyridine core, making it a versatile precursor for a wide range of chemical transformations.

  • Ketone Modifications: The acetyl group is amenable to a host of classical ketone reactions, including:

    • Reduction: Can be reduced to the corresponding secondary alcohol using agents like sodium borohydride (NaBH₄).

    • Alpha-Halogenation: The α-protons can be substituted with halogens (e.g., bromine) to form α-halo ketones, which are valuable alkylating agents.[10]

    • Condensation Reactions: Can undergo aldol or Claisen-Schmidt condensations to form α,β-unsaturated systems.

  • Fluoropyridine Ring Reactivity: The fluorine atom at the C5 position deactivates the ring towards electrophilic substitution but activates it for certain nucleophilic aromatic substitution (SₙAr) reactions, although less so than halogens at the 2- or 4-positions. More importantly, the pyridine scaffold is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, typically after introduction of a halogen at another position (e.g., C2 or C6). This makes it a key component in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[11]

Reactivity_Diagram cluster_ketone Ketone Reactions cluster_ring Pyridine Ring Derivatization start This compound A Secondary Alcohol start->A Reduction (NaBH₄) B α-Bromo Ketone start->B α-Bromination (NBS, HBr) C Chalcone Derivative start->C Condensation (Ar-CHO, base) D Bi-aryl Compound (via cross-coupling) start->D Further Functionalization & Coupling E Substituted Pyridine (via SNAr) start->E Nucleophilic Substitution

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry and Drug Development

The incorporation of a fluorine atom into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[12] this compound is a valuable building block precisely because it introduces the sought-after fluoropyridine motif.

  • Scaffold for API Synthesis: It serves as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its derivatives are investigated for a range of therapeutic areas. For instance, related pyridyl ethanone structures are precursors to antibacterial agents and other biologically active molecules.[8][13]

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocyclic molecule, it is an ideal fragment for FBDD campaigns. Scientists can screen it against biological targets and subsequently elaborate the structure to develop potent and selective inhibitors.

  • Agrochemicals: Beyond pharmaceuticals, substituted pyridines are integral to the development of modern agrochemicals, such as pesticides and herbicides.[14]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified with the following hazard statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15][16] All handling should be performed in a well-ventilated area or a chemical fume hood.[15][17] Avoid breathing dust or fumes.[3][15]

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.[1][4]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it a highly valuable asset for researchers. This guide provides the foundational knowledge required to confidently handle, utilize, and modify this important heterocyclic building block in the pursuit of discovering next-generation therapeutics and advanced materials.

References

An In-depth Technical Guide to the Reactivity Profile of 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Fluoropyridin-2-yl)ethanone (also known as 2-acetyl-5-fluoropyridine) is a pivotal heterocyclic ketone that serves as a versatile building block in modern drug discovery and medicinal chemistry. Its strategic importance stems from the unique interplay between the electron-deficient pyridine core, the strongly electronegative fluorine substituent, and the reactive acetyl group. The fluorine atom significantly modulates the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a desirable feature in the design of novel therapeutic agents.[1] This guide provides a comprehensive analysis of the reactivity of this scaffold, grounded in mechanistic principles. We will explore the primary modes of chemical transformation at both the acetyl functional group and the pyridine ring, offering field-proven insights and detailed experimental protocols for key reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The structure features a pyridine ring substituted at the C2 position with an acetyl group and at the C5 position with a fluorine atom.

The key electronic features are:

  • The Pyridine Nitrogen: As a heteroatom, the nitrogen atom is electron-withdrawing, reducing the aromatic character of the ring compared to benzene and rendering it more susceptible to nucleophilic attack.

  • The 5-Fluoro Substituent: Fluorine exerts a powerful electron-withdrawing inductive effect (-I), further decreasing electron density across the ring. This effect significantly enhances the acidity of the α-protons on the acetyl group's methyl moiety.[1][2]

  • The 2-Acetyl Group: This group is also electron-withdrawing and provides a primary site for a wide range of chemical transformations, including enolate formation, condensation, and oxidation/reduction reactions.

These features combine to create a molecule with a highly acidic α-carbon and an electron-poor aromatic ring, defining its subsequent chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 915720-54-6[3]
Molecular Formula C₇H₆FNO[3]
Molecular Weight 139.13 g/mol [3]
IUPAC Name 1-(5-fluoropyridin-2-yl)ethan-1-oneN/A
Topological Polar Surface Area 30 Ų[3]
Hydrogen Bond Acceptor Count 3[3]

Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis is crucial for process development and analogue preparation. A prevalent strategy involves the acylation of a suitable 5-fluoropyridine precursor. A plausible and effective route begins with the commercially available 2-bromo-5-fluoropyridine, proceeding through a lithium-halogen exchange followed by quenching with an acetylating agent. This approach is analogous to synthetic methods used for similar substituted acetylpyridines.[4][5]

G cluster_0 Proposed Synthesis of this compound A 2-Bromo-5-fluoropyridine B 5-Fluoro-2-pyridyllithium (Organolithium Intermediate) A->B 1. n-BuLi, THF 2. -78 °C D This compound (Target Molecule) B->D Quench C N,N-Dimethylacetamide (Acetylating Agent) C->D

Caption: Proposed synthesis via lithium-halogen exchange.

Experimental Protocol: Synthesis via Organolithium Intermediate

Causality: This protocol leverages the significant difference in reactivity between bromine and fluorine in lithium-halogen exchange reactions. The C-Br bond is far more susceptible to exchange with n-butyllithium (n-BuLi) than the highly stable C-F bond, allowing for regioselective formation of the desired organolithium species. N,N-Dimethylacetamide (DMAc) is chosen as an effective and readily available acetylating agent.[5]

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromo-5-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Acylation: Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to stir and slowly warm to room temperature over 2 hours. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Reactivity Profile I: Reactions at the Acetyl Group

The primary hub of reactivity for this compound is the acetyl group. The α-protons of the methyl group are significantly acidified by the combined electron-withdrawing effects of the adjacent carbonyl and the 5-fluoropyridine ring, facilitating enolate formation and subsequent reactions.

Enamine and Enolate Formation for Condensation Reactions

The acidic α-protons readily participate in condensation reactions. A key intermediate is the enamine, formed by reacting the ketone with N,N-Dimethylformamide dimethyl acetal (DMFDMA). This enamine is a versatile synthon for constructing more complex heterocyclic systems.[6][7][8]

G cluster_0 Claisen-Schmidt Condensation Pathway Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Base (e.g., NaOH) Chalcone Chalcone Product (α,β-Unsaturated Ketone) Enolate->Chalcone Nucleophilic Attack Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Chalcone

Caption: Mechanism of base-catalyzed condensation.

A classic example is the Claisen-Schmidt condensation , a crossed-aldol reaction between an enolizable ketone and a non-enolizable aromatic aldehyde.[9] The reaction proceeds under basic conditions to form a chalcone-like α,β-unsaturated ketone, a valuable scaffold in medicinal chemistry.[10]

Causality: This protocol uses a strong base (NaOH) to deprotonate the α-carbon of the acetyl group, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration is typically spontaneous under the reaction conditions, driven by the formation of a stable, conjugated system.

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 2N NaOH) until the solution becomes basic.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate may form as the product is generated.

  • Isolation: Once the reaction is complete (typically 12-24 hours), cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Heterocycles: Pyrazole Formation

The acetyl group is an excellent precursor for building five-membered heterocycles. By first converting the ketone into a 1,3-dicarbonyl equivalent (via condensation with DMFDMA or an ester), subsequent cyclocondensation with hydrazine furnishes pyrazoles.[11][12] Pyrazoles are a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[13]

G cluster_0 Workflow for Pyrazole Synthesis Start This compound Step1 React with DMFDMA Start->Step1 Intermediate (E)-3-(dimethylamino)-1- (5-fluoropyridin-2-yl)prop-2-en-1-one Step1->Intermediate Step2 Add Hydrazine (H₂N-NH₂) Intermediate->Step2 Product 3-(5-Fluoropyridin-2-yl)-1H-pyrazole Step2->Product

Caption: Synthetic workflow to pyrazole derivatives.

Causality: This protocol first creates a 1,3-dielectrophile intermediate which is primed for cyclization. DMFDMA acts as a one-carbon synthon, installing a reactive enaminone functionality.[14][15] Hydrazine, a 1,2-dinucleophile, then attacks both electrophilic centers, followed by elimination of dimethylamine and water to form the stable, aromatic pyrazole ring.[16][17]

  • Enaminone Formation: In a sealed vial, combine this compound (1.0 eq) with N,N-Dimethylformamide dimethyl acetal (DMFDMA, 1.5 eq). Heat the mixture at 80-100 °C for 2-4 hours. Monitor the reaction by TLC until the starting ketone is consumed. Remove the excess DMFDMA and methanol byproduct under reduced pressure to yield the crude enaminone intermediate.

  • Cyclization: Dissolve the crude enaminone in ethanol or acetic acid. Add hydrazine hydrate (1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux for 2-6 hours. Monitor the formation of the pyrazole product by TLC.

  • Workup and Purification: After cooling to room temperature, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate. Purify the resulting crude solid by flash chromatography or recrystallization to obtain the desired 3-(5-fluoropyridin-2-yl)-1H-pyrazole.

α-Halogenation

The acidic α-protons can be replaced with halogens, typically bromine, to generate α-haloketones. These products are powerful electrophiles and versatile intermediates for introducing the 5-fluoropyridin-2-yl-carbonyl scaffold via nucleophilic substitution (e.g., in the synthesis of imidazoles or thiazoles).

Causality: This reaction proceeds via an acid-catalyzed enolization of the ketone. The resulting enol, a nucleophile, attacks molecular bromine (Br₂), an electrophile. The protonated intermediate then loses a proton to regenerate the carbonyl and yield the α-brominated product.[18] For heteroaromatic ketones, an acidic promoter is often necessary to facilitate the reaction.[18]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of molecular bromine (1.0 eq) in the same solvent dropwise. A catalytic amount of HBr (48% aq.) can be added to promote the reaction if necessary.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring the disappearance of the bromine color and the starting material by TLC.

  • Workup: Quench the reaction by pouring it into ice water containing a reducing agent like sodium thiosulfate to destroy any excess bromine.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-bromo-1-(5-fluoropyridin-2-yl)ethanone, which can be used directly or purified by chromatography.

Reactivity Profile II: Reactions of the Pyridine Ring

The pyridine ring, rendered electron-deficient by the nitrogen heteroatom and the 5-fluoro substituent, is generally deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution (SNAᵣ).

Causality: The high electronegativity of fluorine creates a strong dipole and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring. This makes the ring carbons more electrophilic and susceptible to attack by nucleophiles.[19][20] Computational studies have shown that fluorine substitution stabilizes the aromatic ring system, increasing its resistance to addition reactions while potentially increasing the reactivity of substituents on the ring.[19][20] While the C-F bond itself is very strong, nucleophilic attack can occur at other positions, particularly those para to activating groups, leading to displacement of other leaving groups if present.[21] In this specific molecule, direct substitution of the fluorine is unlikely under standard SNAᵣ conditions, but its electronic influence is paramount to the overall reactivity.

Applications in Medicinal Chemistry

The this compound scaffold and its derivatives are prominent in the development of kinase inhibitors and other targeted therapeutics. The fluoropyridine moiety often serves as a "hinge-binding" element, forming critical hydrogen bonds with the protein backbone in an enzyme's active site. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties like metabolic stability.[1] For instance, precursors like 2-amino-5-fluoropyridine, which can be derived from the title compound, are key intermediates in the synthesis of antibacterial agents like the peptide deformylase inhibitor LBM415.[22][23]

Conclusion

This compound is a synthetically tractable and highly valuable building block for modern chemical synthesis. Its reactivity is dominated by the acidic α-protons of the acetyl group, which readily engage in a host of transformations including condensations, halogenations, and cyclizations to form diverse heterocyclic systems. The electron-withdrawing nature of the 5-fluoropyridine core is the key driver of this reactivity profile, enhancing the acidity of the acetyl group while activating the ring system. A thorough understanding of these principles allows researchers to strategically employ this compound in the efficient synthesis of complex molecules with significant potential in pharmaceutical and agrochemical development.

References

Methodological & Application

Synthesis of derivatives from 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Synthesis of Bioactive Scaffolds from 1-(5-Fluoropyridin-2-yl)ethanone

Abstract

This compound is a pivotal starting material in medicinal chemistry, offering a versatile scaffold for the synthesis of a multitude of derivatives. The presence of the 5-fluoropyridine moiety is of particular significance, as the incorporation of fluorine can dramatically enhance the pharmacological profile of drug candidates. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate the basicity of the pyridine nitrogen, which can lead to enhanced binding affinity with biological targets.[1][2] This guide provides detailed protocols and mechanistic insights for the synthesis of three key classes of derivatives from this valuable building block: chalcones, pyrazoles, and oximes. Each of these scaffolds is a well-established pharmacophore found in numerous clinically approved drugs.

Introduction: The Strategic Importance of the 5-Fluoropyridine Moiety

The pyridine ring is a ubiquitous feature in pharmaceuticals, and its functionalization is a cornerstone of drug design.[3] When a fluorine atom is introduced at the 5-position, as in this compound, the resulting electronic modifications to the ring system offer distinct advantages in drug development. These advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s, which can prolong the in-vivo half-life of a drug.

  • Modulated pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted protonation at physiological pH, which might otherwise hinder cell membrane passage or lead to off-target interactions.

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the drug candidate.

The acetyl group at the 2-position of the pyridine ring provides a reactive handle for a variety of classical organic transformations, allowing chemists to readily access diverse and complex molecular architectures. This guide will focus on three such transformations: the Claisen-Schmidt condensation to form chalcones, subsequent cyclization to pyrazoles, and oximation of the ketone.

Synthesis of (E)-1-(5-Fluoropyridin-2-yl)-3-arylprop-2-en-1-ones (Chalcones)

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] They are also critical intermediates for synthesizing various heterocyclic compounds, most notably flavonoids and pyrazolines.[4]

Underlying Principle: The Claisen-Schmidt Condensation

The most common and efficient method for chalcone synthesis is the Claisen-Schmidt condensation.[4][6] This reaction involves the base-catalyzed condensation of an enolizable ketone (this compound) with a non-enolizable aromatic aldehyde. The base, typically sodium or potassium hydroxide, abstracts an acidic α-proton from the ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Experimental Protocol: Claisen-Schmidt Condensation

Step 1: Reagent Preparation

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20-30 mL of ethanol with magnetic stirring.

  • Add 1.05 equivalents of the desired substituted aromatic aldehyde to the solution.

Step 2: Reaction Initiation

  • While stirring at room temperature, slowly add 1.5-2.0 equivalents of an aqueous potassium hydroxide solution (e.g., 40-50% w/v) dropwise to the mixture.

  • A color change and/or the formation of a precipitate is often observed upon addition of the base.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Visualize the spots under UV light. The reaction is complete when the starting ketone spot has been consumed.

Step 4: Product Isolation and Purification

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (~100 g).

  • Acidify the mixture to a pH of ~5-6 by the slow addition of dilute hydrochloric acid (1 M HCl). This neutralizes the excess base and protonates the phenoxide if a hydroxy-substituted aldehyde was used.

  • The solid chalcone product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Dry the crude product. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the pure chalcone derivative.

Visualization: Chalcone Synthesis Workflow

Chalcone_Synthesis cluster_reagents Reagents cluster_process Process Ketone This compound Mix 1. Mix Reagents (Room Temp) Ketone->Mix Aldehyde Ar-CHO Aldehyde->Mix Base KOH / EtOH Base->Mix Stir 2. Stir 4-12h (Monitor by TLC) Mix->Stir Quench 3. Quench in Ice Water & Acidify (HCl) Stir->Quench Filter 4. Filter & Wash (Cold Water) Quench->Filter Purify 5. Recrystallize (Ethanol) Filter->Purify Product Chalcone Product Purify->Product

Caption: Workflow for Claisen-Schmidt Condensation.

Data Summary: Representative Chalcone Derivatives
R-Group on AldehydeProduct NameTypical Yield (%)Key ¹H NMR Signals (δ, ppm)
-H(E)-1-(5-fluoropyridin-2-yl)-3-phenylprop-2-en-1-one85-95~7.5-8.0 (d, 1H, Cα-H), ~8.1-8.5 (d, 1H, Cβ-H)
-OCH₃(E)-1-(5-fluoropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one90-98~3.8 (s, 3H, -OCH₃), trans J-coupling ~15.6 Hz for vinyl H's
-Cl(E)-3-(4-chlorophenyl)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one88-96Aromatic protons shifted accordingly
-NO₂(E)-1-(5-fluoropyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one80-90Aromatic protons significantly downfield

Synthesis of 3-(5-Fluoropyridin-2-yl)-5-aryl-4,5-dihydropyrazoles

Pyrazoles and their dihydrogenated congeners, pyrazolines, are five-membered heterocyclic scaffolds containing two adjacent nitrogen atoms. They are of immense interest in drug discovery, forming the core of drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction).[7][8] The synthesis of pyrazolines from chalcones is a robust and high-yielding transformation.

Underlying Principle: Cyclocondensation with Hydrazine

The reaction proceeds via the cyclocondensation of the α,β-unsaturated ketone (chalcone) with hydrazine or a substituted hydrazine.[9] The reaction is initiated by a nucleophilic Michael addition of one of the hydrazine nitrogens to the β-carbon of the chalcone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon, forming a five-membered heterocyclic intermediate. Subsequent dehydration leads to the stable 4,5-dihydropyrazole (pyrazoline) ring system.[9] Using acetic acid as a solvent and catalyst facilitates both the cyclization and dehydration steps.

Experimental Protocol: Pyrazole Synthesis

Step 1: Reagent Setup

  • In a 50 mL round-bottom flask, suspend 1.0 equivalent of the chalcone derivative in glacial acetic acid (15-20 mL).

  • Add 1.5-2.0 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) to the suspension. If an N-substituted pyrazole is desired, a substituted hydrazine (e.g., phenylhydrazine) can be used.

Step 2: Reaction

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110-120 °C) with stirring.

  • Maintain the reflux for 4-8 hours. The reaction mixture typically becomes a clear, homogeneous solution as the reaction progresses.

  • Monitor the disappearance of the chalcone starting material by TLC.

Step 3: Product Isolation

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water (~150 mL).

  • A solid precipitate of the pyrazole derivative will form.

  • Collect the solid by vacuum filtration and wash it with copious amounts of water to remove the acetic acid.

  • The product can be further purified by recrystallization from ethanol or a similar solvent.

Visualization: Pyrazole Synthesis from Chalcones

Pyrazole_Synthesis Chalcone Chalcone Derivative Reflux 1. Combine & Reflux (4-8 hours, 120°C) Chalcone->Reflux Hydrazine Hydrazine Hydrate (or R-NHNH₂) Hydrazine->Reflux Solvent Glacial Acetic Acid Solvent->Reflux Workup 2. Cool & Pour into Cold Water Reflux->Workup Isolate 3. Filter, Wash, & Dry Workup->Isolate Purify 4. Recrystallize (Ethanol) Isolate->Purify Product Pyrazoline Product Purify->Product

Caption: Workflow for Pyrazoline Synthesis.

Data Summary: Representative Pyrazole Derivatives
Chalcone Precursor (Aryl group)Product NameTypical Yield (%)Key ¹H NMR Signals (δ, ppm)
Phenyl5-phenyl-3-(5-fluoropyridin-2-yl)-4,5-dihydro-1H-pyrazole80-90Three protons of the pyrazoline ring show a characteristic AMX splitting pattern (dd, dd, dd) between δ 3.0-5.5.
4-Methoxyphenyl3-(5-fluoropyridin-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole85-95Signals for Ha, Hb, and Hx of the pyrazoline ring.
4-Chlorophenyl5-(4-chlorophenyl)-3-(5-fluoropyridin-2-yl)-4,5-dihydro-1H-pyrazole82-92The chemical shifts of the AMX system are diagnostic for the 4,5-dihydropyrazole structure.

Synthesis of this compound Oxime

Oximes are chemical compounds with the general formula R₁R₂C=NOH. They are synthesized from ketones or aldehydes and have significant utility as intermediates in organic synthesis.[10] For example, they are precursors for the Beckmann rearrangement to form amides and can be used in the synthesis of various nitrogen-containing heterocycles.[11]

Underlying Principle: Oximation

The formation of an oxime is a condensation reaction between a ketone and hydroxylamine.[10] The reaction is typically carried out by using the hydrochloride salt of hydroxylamine, which requires a mild base (like pyridine or sodium acetate) to liberate the free hydroxylamine nucleophile. The nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon. A proton transfer and subsequent elimination of a water molecule from the tetrahedral intermediate yields the C=N double bond of the oxime.

Experimental Protocol: Oximation

Step 1: Reagent Setup

  • Dissolve 1.0 equivalent of this compound in a suitable solvent like ethanol or pyridine (20 mL) in a 50 mL round-bottomed flask.

  • Add 1.2-1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl).

  • If using ethanol as the solvent, add 1.5-2.0 equivalents of a base such as pyridine or sodium acetate. If pyridine is the solvent, it serves a dual role.

Step 2: Reaction

  • Stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

Step 3: Product Isolation

  • Cool the reaction mixture to room temperature.

  • If pyridine was used as the solvent, remove it under reduced pressure using a rotary evaporator.[11]

  • Add water (~50 mL) to the residue (or the ethanolic reaction mixture) to precipitate the oxime product.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • The product is often pure enough for subsequent steps, but can be recrystallized from an ethanol/water mixture if necessary.

Visualization: Oximation Workflow

Oxime_Synthesis Ketone This compound React 1. Combine & Stir (50-60°C, 1-3h) Ketone->React Hydroxylamine NH₂OH·HCl Hydroxylamine->React Base Pyridine or NaOAc (in Ethanol) Base->React Workup 2. Cool & Precipitate (Add Water) React->Workup Isolate 3. Filter, Wash, & Dry Workup->Isolate Product Oxime Product Isolate->Product

Caption: Workflow for Oxime Synthesis.

Data Summary: Oxime Derivative
Product NameTypical Yield (%)Key Spectroscopic Data
This compound oxime90-98¹H NMR: A sharp singlet for the methyl protons (~δ 2.3) and a broad singlet for the -OH proton. IR (cm⁻¹): Broad O-H stretch (~3200-3400), C=N stretch (~1650).

Conclusion

This compound is a highly valuable and versatile building block for accessing a range of biologically relevant heterocyclic scaffolds. The protocols detailed in this guide for the synthesis of chalcones, pyrazoles, and oximes are robust, high-yielding, and utilize common laboratory reagents and techniques. By leveraging the unique properties of the fluoropyridine moiety and the reactivity of the acetyl group, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery and development programs.

References

The Strategic Utility of 1-(5-Fluoropyridin-2-yl)ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Pyridines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the remarkable stability of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[1] When integrated into a pyridine scaffold, a privileged heterocycle ubiquitous in FDA-approved drugs, these benefits are amplified.[2]

This guide focuses on 1-(5-Fluoropyridin-2-yl)ethanone (CAS No: 915720-54-6), a versatile building block that marries the advantageous properties of the pyridine ring with the strategic placement of a fluorine atom. The acetyl group at the 2-position serves as a reactive handle for a multitude of chemical transformations, while the fluorine at the 5-position modulates the electronic properties of the ring, influencing its pKa and potential interactions with biological targets.[1] This unique combination makes it an invaluable starting material for the synthesis of diverse and complex molecular architectures, particularly in the pursuit of novel therapeutics such as kinase inhibitors and receptor antagonists. This document provides detailed protocols for key synthetic transformations and explores the application of this building block in the design of targeted therapies.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below. Proper handling and storage are essential for maintaining the integrity of this reagent.

PropertyValueReference
CAS Number 915720-54-6N/A
Molecular Formula C₇H₆FNON/A
Molecular Weight 139.13 g/mol N/A
Appearance Off-white to yellow solidN/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.N/A

Synthetic Transformations and Detailed Protocols

The 2-acetyl group of this compound is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed, field-tested protocols for three fundamental transformations that demonstrate the utility of this building block in creating scaffolds of medicinal importance.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.[3][4] This protocol details the base-catalyzed reaction of this compound with an aromatic aldehyde.

Reaction Scheme:

G start This compound + 4-Methoxybenzaldehyde reagents NaOH, Ethanol Room Temperature start->reagents product (E)-1-(5-fluoropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Derivative) reagents->product

Caption: Claisen-Schmidt condensation workflow.

Underlying Principle: The reaction proceeds via the formation of an enolate from this compound under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).[4]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 1.39 g, 10 mmol) and 4-methoxybenzaldehyde (1.05 eq, 1.43 g, 10.5 mmol).

  • Solvent Addition: Add 20 mL of 95% ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq, 0.8 g, 20 mmol) in 5 mL of water. Slowly add the NaOH solution dropwise to the stirred reaction mixture over 10 minutes. The solution will typically turn yellow.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should be significantly less polar than the starting materials.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 50 mL of ice-cold water. A yellow precipitate will form. Stir the suspension for 15 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure chalcone derivative as a yellow crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40 °C overnight.

Self-Validation Check: The success of the reaction is confirmed by the formation of a colored precipitate and a clear change in TLC mobility. The purity of the final product can be readily assessed by its sharp melting point and confirmed by ¹H NMR spectroscopy, which should show the characteristic trans-vinylic protons.

Protocol 2: Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald three-component reaction is a powerful one-pot method for the synthesis of highly substituted 2-aminothiophenes.[5][6] These scaffolds are present in a variety of biologically active compounds.[7]

Reaction Scheme:

G start This compound + Ethyl Cyanoacetate + Sulfur reagents Morpholine, Ethanol Reflux start->reagents product Ethyl 2-amino-4-(5-fluoropyridin-2-yl)thiophene-3-carboxylate reagents->product

Caption: Gewald three-component reaction workflow.

Underlying Principle: The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene compound (ethyl cyanoacetate), catalyzed by a base (morpholine). The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.[5][8]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq, 1.39 g, 10 mmol), ethyl cyanoacetate (1.0 eq, 1.13 g, 10 mmol), and elemental sulfur (1.1 eq, 0.35 g, 11 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the addition of morpholine (1.5 eq, 1.31 g, 15 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 3 hours, with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC (3:1 hexane:ethyl acetate). The disappearance of the starting ketone is a good indicator of reaction progression.

  • Work-up and Isolation: After cooling to room temperature, a solid precipitate usually forms. If not, concentrate the reaction mixture under reduced pressure to about half its volume and cool in an ice bath to induce crystallization.

  • Filtration: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.

  • Drying: Dry the purified 2-aminothiophene derivative under vacuum.

Self-Validation Check: The formation of the thiophene ring can be confirmed by ¹H NMR, looking for the appearance of a new aromatic proton signal from the thiophene ring and the characteristic broad singlet of the amino group protons. Mass spectrometry will confirm the incorporation of sulfur and the expected molecular weight.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are of great interest in medicinal chemistry, particularly as kinase inhibitors.[9][10] This protocol outlines a common route to this scaffold starting from a 1,3-dicarbonyl intermediate derived from this compound.

Reaction Scheme:

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation A This compound C Sodium Ethoxide, Ethanol A->C B Diethyl oxalate B->C D Intermediate Diketoester C->D E Intermediate Diketoester G Acetic Acid, Reflux E->G F 3-Amino-1H-pyrazole F->G H Pyrazolo[1,5-a]pyrimidine Derivative G->H

Caption: Two-step synthesis of a pyrazolo[1,5-a]pyrimidine.

Underlying Principle: The synthesis begins with a Claisen condensation to form a 1,3-dicarbonyl compound. This intermediate then undergoes a cyclocondensation reaction with an aminopyrazole. The regioselectivity of the cyclization is driven by the differential reactivity of the carbonyl groups and the nucleophilicity of the amino groups on the pyrazole.[11]

Detailed Step-by-Step Protocol:

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate

  • Reaction Setup: In a flame-dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq, 0.25 g, 11 mmol) to 30 mL of absolute ethanol.

  • Addition of Ketone: Once all the sodium has reacted, cool the solution to 0 °C and add this compound (1.0 eq, 1.39 g, 10 mmol) dropwise.

  • Addition of Ester: To the resulting solution, add diethyl oxalate (1.1 eq, 1.61 g, 11 mmol) dropwise while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by pouring it into a mixture of ice and dilute HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketoester, which can often be used in the next step without further purification.

Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the crude diketoester from Step 1 (1.0 eq) and 3-amino-1H-pyrazole (1.0 eq, 0.83 g, 10 mmol) in 20 mL of glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) for 6 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice water. A precipitate will form. Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • Filtration: Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Purification: The product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Drying: Dry the final product under vacuum.

Self-Validation Check: Successful formation of the pyrazolo[1,5-a]pyrimidine core is confirmed by the disappearance of the starting materials on TLC and the appearance of a new, typically fluorescent, spot. ¹H NMR will show the characteristic signals for the fused ring system, and mass spectrometry will confirm the expected molecular weight.

Medicinal Chemistry Applications

The 5-fluoropyridin-2-yl moiety is a valuable pharmacophore, and its incorporation into molecules via this compound can lead to potent and selective drug candidates.

Application in Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[12][13] Many JAK inhibitors feature a heterocyclic core that occupies the ATP-binding site of the kinase. The 5-fluoropyridin-2-yl group can serve as a key component of such inhibitors.

Rationale for Use:

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain, a common binding motif for kinase inhibitors.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of the drug.

  • Modulation of Basicity: The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity can be crucial for optimizing cell permeability and avoiding off-target effects, such as hERG channel inhibition.[1]

G cluster_0 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Inhibitor JAK Inhibitor (e.g., from this compound) Inhibitor->JAK blocks ATP binding Nucleus Nucleus STAT->Nucleus Gene Gene Transcription (Inflammation)

Caption: Inhibition of the JAK-STAT signaling pathway.

Application in Orexin Receptor Antagonists

Orexin receptors (OX1 and OX2) are G-protein coupled receptors that play a central role in the regulation of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) are an important class of drugs for the treatment of insomnia.[14] The approved drug Lemborexant (Dayvigo®) contains a 5-fluoropyridin-2-yl moiety, highlighting the importance of this structural feature in achieving the desired pharmacological profile.[15][16]

Rationale for Use:

  • Binding Pocket Interactions: X-ray crystallography studies of Lemborexant bound to the orexin 2 receptor (PDB: 7XRR) reveal that the 5-fluoropyridin-2-yl group is deeply embedded in a hydrophobic pocket.[17] The fluorine atom can engage in favorable orthogonal multipolar interactions with backbone carbonyls, contributing to the high binding affinity.

  • Improved Pharmacokinetics: The strategic placement of fluorine can enhance membrane permeability and oral bioavailability, crucial properties for a centrally acting drug.[1] The metabolic stability imparted by the C-F bond also contributes to a desirable pharmacokinetic profile.[18]

G Orexin Orexin Receptor Orexin Receptor Orexin->Receptor binds & activates Wakefulness Wakefulness-Promoting Neurons Receptor->Wakefulness promotes Antagonist Orexin Antagonist (e.g., Lemborexant) Antagonist->Receptor blocks binding

Caption: Mechanism of action of an orexin receptor antagonist.

Conclusion

This compound is a high-value building block for medicinal chemists. Its utility stems from the combination of a reactive acetyl handle and a strategically fluorinated pyridine ring. The protocols provided herein offer robust and reproducible methods for constructing key molecular scaffolds—chalcones, 2-aminothiophenes, and pyrazolo[1,5-a]pyrimidines—that are rich in biological potential. The demonstrated and potential applications in the development of targeted therapies, such as JAK inhibitors and orexin receptor antagonists, underscore the strategic importance of this reagent in modern drug discovery programs. By leveraging the unique properties of the 5-fluoropyridin-2-yl moiety, researchers can rationally design and synthesize novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

The Strategic Application of 1-(5-Fluoropyridin-2-yl)ethanone in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this landscape, the strategic use of highly functionalized heterocyclic building blocks is paramount. This technical guide provides an in-depth exploration of 1-(5-Fluoropyridin-2-yl)ethanone as a versatile and powerful starting material for the synthesis of novel kinase inhibitors. We will elucidate its role in the construction of privileged scaffolds, such as aminopyrimidines and pyrazolopyridines, which are central to many clinically approved and investigational kinase inhibitors. This document will furnish researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and a clear understanding of the rationale behind the application of this key intermediate.

Introduction: The Significance of the Fluoropyridine Moiety in Kinase Inhibition

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to form key interactions with biological targets. The introduction of a fluorine atom to the pyridine ring, as seen in this compound, offers several distinct advantages in the design of kinase inhibitors:

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with amino acid residues in the kinase active site.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity, and membrane permeability, allowing for fine-tuning of the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

The acetyl group of this compound serves as a versatile chemical handle, enabling the construction of a diverse array of heterocyclic systems through well-established organic reactions. This combination of a strategically fluorinated pyridine ring and a reactive acetyl group makes it a highly valuable starting material in kinase inhibitor synthesis.

Core Applications in Kinase Inhibitor Scaffolds

This compound is a key precursor for the synthesis of several important classes of kinase inhibitors. This section will detail its application in the construction of aminopyrimidine and pyrazolopyridine cores.

Synthesis of Aminopyrimidine-Based Kinase Inhibitors

The 2-aminopyrimidine scaffold is a cornerstone of numerous FDA-approved kinase inhibitors, including imatinib and nilotinib.[1] This moiety typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. This compound can be readily converted to a chalcone intermediate, which then undergoes cyclization with guanidine to form the desired aminopyrimidine core.

Reaction Scheme 1: Synthesis of a 4-(5-Fluoropyridin-2-yl)pyrimidin-2-amine Core

G start This compound intermediate1 Chalcone Intermediate start->intermediate1 Claisen-Schmidt Condensation product 4-(5-Fluoropyridin-2-yl)pyrimidin-2-amine (Kinase Inhibitor Core) intermediate1->product Cyclocondensation reagent1 Aromatic Aldehyde (e.g., Benzaldehyde) NaOH, EtOH reagent1->start reagent2 Guanidine Hydrochloride NaOEt, EtOH, Reflux reagent2->intermediate1 G start This compound intermediate1 1,3-Dicarbonyl Intermediate start->intermediate1 Claisen Condensation product 3-(5-Fluoropyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine (Kinase Inhibitor Core) intermediate1->product Knorr Pyrazole Synthesis reagent1 Diethyl oxalate NaOEt, EtOH reagent1->start reagent2 Hydrazine Hydrate AcOH, Reflux reagent2->intermediate1

References

Application Notes & Protocols: A Guide to the Nucleophilic Reactivity of 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reaction landscape of 1-(5-Fluoropyridin-2-yl)ethanone, a pivotal building block in contemporary drug discovery and medicinal chemistry. The strategic placement of a fluorine atom and a pyridine nitrogen atom significantly modulates the electronic properties of the acetyl group, rendering it a versatile electrophilic hub for a wide array of nucleophilic transformations. This document details the foundational principles governing its reactivity and presents validated, step-by-step protocols for key reactions, including reductions, Grignard additions, and Wittig olefinations. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies to facilitate the synthesis of novel fluoropyridine-containing scaffolds.

Introduction: The Strategic Importance of this compound

This compound (CAS 915720-54-6) has emerged as a high-value intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] The incorporation of a fluorinated pyridine motif is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[4] The reactivity of this ketone is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C5-fluorine substituent. This activation makes the carbonyl group a prime target for nucleophilic attack, serving as a linchpin for constructing diverse molecular architectures.[5][6]

This guide will systematically dissect the reactions of this ketone with several classes of nucleophiles, providing both the mechanistic rationale and detailed experimental protocols.

Foundational Principles of Reactivity

The chemistry of this compound is governed by the principles of nucleophilic addition to a carbonyl group.[5][7][8] The carbonyl carbon is sp² hybridized and trigonal planar, but the significant polarization of the C=O bond, exacerbated by the inductive effects of the fluoropyridine ring, creates a substantial partial positive charge (δ+) on the carbon atom.

A nucleophile (Nu⁻) attacks this electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate as the carbon re-hybridizes to sp³.[8][9] Subsequent protonation, typically during an aqueous workup, yields the final alcohol product. The general mechanism is a cornerstone of organic chemistry.[6][9]

G cluster_step2 ketone This compound intermediate Tetrahedral Alkoxide Intermediate nucleophile Nucleophile (Nu⁻) nucleophile->ketone workup Proton Source (e.g., H₂O, H₃O⁺) intermediate->workup 2. Protonation product Addition Product

Caption: General mechanism of nucleophilic addition.

Application & Protocols: Reactions with Nucleophiles

This section provides detailed protocols for the reaction of this compound with three common classes of nucleophiles.

Reduction with Hydride Nucleophiles

The reduction of the ketone to a secondary alcohol, 1-(5-Fluoropyridin-2-yl)ethanol, is a fundamental transformation. This is typically achieved using hydride reagents, where the nucleophile is a hydride ion (H⁻). Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol and ethanol.

Protocol: Synthesis of 1-(5-Fluoropyridin-2-yl)ethanol

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the dropwise addition of water.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Add water to the residue and extract the product with ethyl acetate (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure alcohol.

Table 1: Summary of Reduction Protocol

Parameter Value
Nucleophile Hydride (from NaBH₄)
Solvent Methanol
Temperature 0 °C to Room Temperature
Time 3-4 hours
Product 1-(5-Fluoropyridin-2-yl)ethanol

| Predicted Yield | >90% |

G start Dissolve Ketone in Methanol (0°C) add_nabh4 Add NaBH₄ (Portion-wise) start->add_nabh4 stir Stir (0°C to RT) 2-3 hours add_nabh4->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete quench Quench with Acetone, then Water monitor->quench Complete workup Extract with Ethyl Acetate quench->workup purify Purify via Column Chromatography workup->purify end Pure Alcohol Product purify->end

Caption: Experimental workflow for ketone reduction.

Grignard Reaction with Organometallic Nucleophiles

Grignard reagents (R-MgX) act as potent carbon-based nucleophiles, enabling the formation of carbon-carbon bonds. Their reaction with this compound yields tertiary alcohols. This protocol describes the addition of methylmagnesium bromide to form 2-(5-Fluoropyridin-2-yl)propan-2-ol.

Protocol: Synthesis of 2-(5-Fluoropyridin-2-yl)propan-2-ol

  • Setup: Assemble an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Reagents: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) and add it to the flask. Cool the solution to 0 °C.

  • Reagent Addition: Add methylmagnesium bromide (CH₃MgBr) (1.2 eq, typically as a 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes. Causality Note: Anhydrous conditions are absolutely critical as Grignard reagents are strong bases and are irreversibly quenched by protic sources, including water.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Check for the consumption of the starting material by TLC or LC-MS.

  • Quenching: Cool the mixture to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with ethyl acetate (3x volume).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude tertiary alcohol can be purified by silica gel chromatography.

Table 2: Summary of Grignard Reaction Protocol

Parameter Value
Nucleophile Methyl (from CH₃MgBr)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Time 2.5 hours
Product 2-(5-Fluoropyridin-2-yl)propan-2-ol

| Predicted Yield | 75-85% |

Wittig Reaction with Phosphorus Ylide Nucleophiles

The Wittig reaction is a powerful method for converting ketones into alkenes. It involves a phosphorus ylide (a phosphonium ylide) as the nucleophile. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide.

Protocol: Synthesis of 5-Fluoro-2-(prop-1-en-2-yl)pyridine

This is a two-step protocol: ylide formation followed by the Wittig reaction.

Part A: Ylide Preparation

  • Setup: In an oven-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) (1.1 eq) in anhydrous THF (0.4 M).

  • Base Addition: Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.05 eq, typically 1.6 M in hexanes) dropwise. A characteristic deep red or orange color indicates the formation of the ylide.

  • Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

Part B: Wittig Reaction

  • Ketone Addition: Cool the freshly prepared ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Workup: Partition the mixture between water and diethyl ether. Extract the aqueous phase with diethyl ether (2x volume).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (like hexane) or by column chromatography.

Table 3: Summary of Wittig Reaction Protocol

Parameter Value
Nucleophile Methylenetriphenylphosphorane (Ph₃P=CH₂)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Time 12-16 hours
Product 5-Fluoro-2-(prop-1-en-2-yl)pyridine

| Predicted Yield | 60-75% |

G cluster_ylide Part A: Ylide Formation cluster_wittig Part B: Wittig Reaction ylide_start Suspend Ph₃P⁺CH₃ Br⁻ in THF (0°C) ylide_base Add n-BuLi (Ylide forms) ylide_start->ylide_base ylide_stir Stir (0°C to RT) ylide_base->ylide_stir wittig_ketone Add Ketone Solution to Ylide (0°C) ylide_stir->wittig_ketone Use immediately wittig_react Stir at RT (Overnight) wittig_ketone->wittig_react wittig_workup Quench & Workup wittig_react->wittig_workup wittig_product Alkene Product wittig_workup->wittig_product

Caption: Workflow for the two-part Wittig reaction.

Conclusion and Future Perspectives

This compound is a highly adaptable and reactive building block. The protocols detailed herein for reduction, Grignard addition, and olefination represent foundational transformations that open the door to a vast chemical space. By carefully selecting the nucleophile and reaction conditions, chemists can strategically elaborate this ketone into a diverse range of secondary and tertiary alcohols, alkenes, and other complex scaffolds. These derivatives are of significant interest in the development of new therapeutic agents, underscoring the compound's central role in modern medicinal chemistry programs. Researchers are encouraged to use these protocols as a starting point for their synthetic campaigns, optimizing conditions as needed for their specific substrates and target molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluoropyridines in Modern Drug Discovery

Fluoropyridines represent a privileged structural motif in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. The strategic incorporation of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets by participating in favorable protein-ligand interactions.[1] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of fluoropyridines is of paramount importance to researchers, scientists, and drug development professionals.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. However, the unique electronic properties of fluoropyridines, stemming from the high electronegativity of the fluorine atom and the electron-deficient nature of the pyridine ring, present distinct challenges. These include the potential for catalyst inhibition by the pyridine nitrogen, the high strength of the C-F bond, and the propensity for undesirable side reactions such as defluorination and protodeboronation.[2]

This comprehensive guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions applied to fluoropyridine substrates. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying mechanistic principles, rationale for experimental design, and practical troubleshooting strategies to empower researchers in this critical area of synthetic chemistry.

Core Concepts in Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species. The three fundamental steps of this cycle are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-X, where X = I, Br, Cl) of the electrophilic coupling partner, forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The following diagram illustrates this general catalytic cycle:

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-M PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reagents R¹-X + R²-M

Caption: A simplified representation of the general palladium cross-coupling catalytic cycle.

The choice of palladium precursor, ligand, base, and solvent is critical for a successful transformation and is dictated by the specific coupling partners and the nature of the fluoropyridine substrate.

Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely employed cross-coupling methods due to the commercial availability, stability, and low toxicity of boronic acids and their derivatives.[1]

Mechanistic Considerations for Fluoropyridines

For fluoropyridines, the Suzuki-Miyaura coupling typically involves a halofluoropyridine as the electrophile and an aryl or vinyl boronic acid as the nucleophile. The fluorine substituent exerts a strong electron-withdrawing effect, which can influence the rate of oxidative addition. However, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can mitigate this issue by sterically shielding the palladium.[2]

A common challenge with pyridylboronic acids is their susceptibility to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This can be minimized by using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, employing anhydrous conditions, and carefully selecting the base. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid with 4-Bromoanisole

This protocol details a rapid and efficient synthesis of 2-fluoro-3-(4-methoxyphenyl)pyridine using microwave irradiation, which can significantly reduce reaction times compared to conventional heating.[1]

Materials:

  • 2-Fluoropyridine-3-boronic acid (83 mg, 0.6 mmol, 1.2 equiv)

  • 4-Bromoanisole (75 µL, 0.5 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (138 mg, 1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave vial, add 2-fluoropyridine-3-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Experimental Workflow:

Suzuki_Workflow Microwave Suzuki Coupling Workflow A Combine Reactants: 2-Fluoropyridine-3-boronic acid, 4-Bromoanisole, Pd(PPh₃)₄, K₂CO₃ B Add Solvents: 1,4-Dioxane and Water A->B C Seal Vial and Place in Microwave Reactor B->C D Irradiate at 120°C for 15 min C->D E Cool to Room Temperature D->E F Work-up: Dilute with EtOAc/Water, Extract, Wash, Dry E->F G Purification: Flash Column Chromatography F->G H Characterize Product G->H

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[3] This reaction is exceptionally valuable for the preparation of aminopyridines, which are prevalent in pharmaceuticals.

Key Considerations for Fluoropyridine Substrates

The amination of halofluoropyridines requires careful selection of the catalyst system to achieve high yields and selectivity. Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination of the desired C-N bond and preventing side reactions.[3] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly employed. For dihalogenated fluoropyridines, regioselectivity can be a significant challenge. Generally, the halogen at the 2- or 4-position of the pyridine ring is more reactive towards oxidative addition.[4]

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine with an Aromatic Amine

This protocol demonstrates a highly regioselective C-N bond formation at the 4-position of 2-fluoro-4-iodopyridine, taking advantage of the greater reactivity of the C-I bond over the C-F bond. Microwave irradiation facilitates a rapid and efficient reaction.[2]

Materials:

  • 2-Fluoro-4-iodopyridine (1.0 equiv)

  • Aromatic amine (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)

  • BINAP (4.5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.5 equiv)

  • Toluene (anhydrous, degassed)

  • Microwave reactor and vials

Procedure:

  • In a microwave vial, combine 2-fluoro-4-iodopyridine, the aromatic amine, Pd(OAc)₂, BINAP, and K₂CO₃.

  • Add anhydrous, degassed toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 30 minutes at a temperature optimized for the specific substrate (typically 100-150 °C).

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of arylalkynes.[5]

Challenges and Optimization for Fluoropyridines

Successful Sonogashira couplings of fluoropyridines require careful control of reaction conditions to avoid common side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring strictly anaerobic conditions.[6] The reactivity of the halofluoropyridine follows the general trend I > Br > Cl, with iodo- and bromofluoropyridines being the most common substrates. The choice of base, typically an amine like triethylamine or diisopropylamine, is also crucial as it serves both as a base and often as a solvent.

Protocol 3: Sonogashira Coupling of a Bromofluoropyridine

This general protocol can be adapted for the coupling of various bromofluoropyridines with terminal alkynes.

Materials:

  • Bromofluoropyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) (as solvent or co-solvent with THF)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromofluoropyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed triethylamine (and THF if used as a co-solvent).

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to a temperature appropriate for the substrate (typically 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Stille and Negishi Couplings: Alternative C-C Bond Forming Strategies

While the Suzuki-Miyaura coupling is highly popular, Stille and Negishi couplings offer valuable alternatives, particularly when the corresponding organoboron reagents are unstable or difficult to prepare.

Stille Coupling of Fluoropyridines

The Stille coupling utilizes organostannane reagents. A key advantage is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[7] Purification often involves a workup with aqueous potassium fluoride to precipitate the tin salts.[8][9]

General Protocol for Stille Coupling:

A typical procedure involves reacting a halofluoropyridine with an organostannane (e.g., tributyl(vinyl)stannane or an aryltributylstannane) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like toluene or DMF at elevated temperatures.[8][9]

Negishi Coupling of Fluoropyridines

The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[10] This increased reactivity allows for couplings to occur under milder conditions. However, organozinc reagents are sensitive to air and moisture, necessitating strict anhydrous and anaerobic reaction conditions.[11] They are often prepared in situ from the corresponding organic halide.

General Protocol for Negishi Coupling:

The synthesis of a fluorinated bipyridine, for example, can be achieved by preparing a pyridylzinc halide in situ via lithiation of a halopyridine followed by transmetalation with zinc chloride. This organozinc reagent is then coupled with a halofluoropyridine in the presence of a palladium catalyst like Pd(PPh₃)₄ in THF, typically under reflux.[10]

Data Summary and Comparison

The following tables provide a comparative overview of typical reaction conditions for the different cross-coupling reactions discussed.

Table 1: Comparison of Catalysts and Ligands for Suzuki-Miyaura Coupling of Chloro- and Fluoropyridines

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-ChloropyridinePd(OAc)₂ / XPhosK₃PO₄Toluene1001698
2-ChloropyridinePdCl₂(Amphos)₂K₂CO₃Toluene/H₂O90595
2-Fluoropyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O120 (MW)0.25High

Table 2: General Conditions for Various Cross-Coupling Reactions of Halofluoropyridines

Coupling ReactionTypical NucleophileTypical CatalystTypical BaseTypical Solvent
Suzuki-MiyauraBoronic acid/esterPd(PPh₃)₄, Pd(OAc)₂/Buchwald ligandsK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene
Buchwald-HartwigAminePd(OAc)₂ / BINAP, XPhosNaOt-Bu, K₂CO₃Toluene, Dioxane
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃N, i-Pr₂NHEt₃N, THF
StilleOrganostannanePd(PPh₃)₄NoneToluene, DMF
NegishiOrganozincPd(PPh₃)₄NoneTHF

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inactive catalyst- Poor quality reagents (wet, oxidized)- Inefficient transmetalation- Catalyst inhibition- Use a fresh catalyst or a more active precatalyst.- Use anhydrous, degassed solvents and high-purity reagents.- Screen different bases and solvents.- Use bulky, electron-rich ligands to prevent pyridine coordination.
Defluorination - High reaction temperature- Strong base- β-Hydride elimination- Lower the reaction temperature and extend the reaction time.- Use a milder base (e.g., K₂CO₃ instead of NaOt-Bu).- Select a ligand that promotes rapid reductive elimination.[6]
Protodeboronation (Suzuki Coupling)- Presence of water- Unstable boronic acid- Use anhydrous conditions.- Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[12]
Homocoupling (Sonogashira Coupling)- Presence of oxygen- Ensure the reaction is performed under strictly anaerobic conditions (thoroughly degas solvents).[6]
Poor Regioselectivity (Polyhalogenated Substrates)- Similar reactivity of C-X bonds- Modify the catalyst and ligand system; sterically hindered ligands can influence selectivity.- Change the halogen at one position to alter its reactivity (e.g., I > Br > Cl).

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of fluoropyridines, enabling access to a vast chemical space relevant to drug discovery and materials science. A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and reaction conditions, and a systematic approach to troubleshooting are essential for success. This guide provides a solid foundation for researchers to confidently design and execute these powerful transformations, accelerating the development of novel fluoropyridine-containing molecules.

References

Application Notes and Protocols: 1-(5-Fluoropyridin-2-yl)ethanone as a Versatile Starting Material in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the strategic utilization of 1-(5-Fluoropyridin-2-yl)ethanone as a key starting material. The incorporation of a fluorine atom onto the pyridine ring significantly enhances the biological efficacy of agrochemicals by improving metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide outlines a proposed multi-step synthetic pathway to convert this compound into a crucial intermediate, 2-chloro-5-ethylpyridine, and subsequently into the novel insecticide Flupyrimin. Each step is detailed with a thorough explanation of the chemical transformations, causality behind experimental choices, and step-by-step protocols.

Introduction

The pyridine ring is a foundational scaffold in a multitude of successful agrochemicals. The strategic introduction of a fluorine atom, as seen in this compound, offers a powerful tool for modulating the physicochemical and biological properties of the final active ingredient.[1][3][4] This fluorinated building block serves as a versatile precursor for the synthesis of a new generation of insecticides and fungicides. This document details a proposed synthetic route to leverage the unique reactivity of this compound to access high-value agrochemical intermediates and, ultimately, the commercial insecticide Flupyrimin.

Proposed Synthetic Pathway Overview

The overall strategy involves a three-stage process:

  • Deoxygenation of the Ethanone Group: The carbonyl group of this compound is reduced to a methylene group to yield 2-ethyl-5-fluoropyridine.

  • Halogen Exchange: The fluorine atom at the 5-position of the pyridine ring is replaced with a chlorine atom to produce the key intermediate, 2-chloro-5-ethylpyridine.

  • Functionalization and Cyclization to Flupyrimin: The ethyl group is functionalized, followed by coupling with a second heterocyclic moiety to construct the final Flupyrimin molecule.

Synthetic Pathway A This compound B 2-Ethyl-5-fluoropyridine A->B Wolff-Kishner Reduction C 2-Chloro-5-ethylpyridine B->C Halogen Exchange D 2-Chloro-5-vinylpyridine C->D Side-chain Bromination followed by Elimination E N-((6-chloropyridin-3-yl)methyl)pyridin-2-amine D->E Heck Coupling F Flupyrimin E->F Acylation

Caption: Proposed synthetic workflow from this compound to Flupyrimin.

Stage 1: Synthesis of 2-Ethyl-5-fluoropyridine

The initial step focuses on the complete reduction of the ketone functionality. The Wolff-Kishner reduction is proposed due to its high efficiency in converting aryl ketones to alkanes under basic conditions, which is compatible with the pyridine ring.[5][6][7]

Protocol 1: Wolff-Kishner Reduction of this compound

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound915720-54-6139.13 g/mol 13.9 g (0.1 mol)
Hydrazine hydrate (80%)7803-57-850.06 g/mol 18.8 mL (~0.3 mol)
Potassium hydroxide1310-58-356.11 g/mol 16.8 g (0.3 mol)
Diethylene glycol111-46-6106.12 g/mol 150 mL
Toluene108-88-392.14 g/mol For extraction
Anhydrous sodium sulfate7757-82-6142.04 g/mol For drying

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (13.9 g, 0.1 mol), hydrazine hydrate (18.8 mL, ~0.3 mol), and diethylene glycol (150 mL).

  • Heat the mixture to 130-140 °C for 2 hours. Water and excess hydrazine will distill off.

  • Carefully add potassium hydroxide pellets (16.8 g, 0.3 mol) in portions to the hot solution.

  • Increase the temperature to 190-200 °C and reflux for 4 hours. The reaction mixture will turn dark.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous layer with toluene (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-ethyl-5-fluoropyridine as a colorless oil.

Expected Yield: 85-95%

Stage 2: Synthesis of 2-Chloro-5-ethylpyridine

This stage involves a nucleophilic aromatic substitution to replace the fluorine atom with a chlorine atom. While challenging, this transformation can be achieved under specific conditions. An alternative and often more reliable approach involves the conversion to a vinyl intermediate followed by selective hydrogenation.

Protocol 2: Synthesis of 2-Chloro-5-vinylpyridine via Bromination and Elimination

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
2-Ethyl-5-fluoropyridine113945-36-7125.15 g/mol 12.5 g (0.1 mol)
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 19.6 g (0.11 mol)
Benzoyl peroxide (BPO)94-36-0242.23 g/mol 0.24 g (1 mol%)
Carbon tetrachloride56-23-5153.82 g/mol 200 mL
Potassium tert-butoxide865-47-4112.21 g/mol 13.5 g (0.12 mol)
Tert-butanol75-65-074.12 g/mol 150 mL

Procedure:

  • Bromination: To a 500 mL flask, add 2-ethyl-5-fluoropyridine (12.5 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), benzoyl peroxide (0.24 g, 1 mol%), and carbon tetrachloride (200 mL).

  • Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture, filter off the succinimide, and wash the solid with a small amount of cold carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(1-bromoethyl)-5-fluoropyridine.

  • Elimination: Dissolve the crude bromo-intermediate in tert-butanol (150 mL) in a 500 mL flask.

  • Add potassium tert-butoxide (13.5 g, 0.12 mol) portion-wise at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water (300 mL) and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to yield 2-fluoro-5-vinylpyridine.

  • Halogen Exchange & Hydrogenation: The conversion of 2-fluoro-5-vinylpyridine to 2-chloro-5-ethylpyridine can be achieved through a two-step process involving a nucleophilic substitution of the fluorine with chlorine, followed by selective hydrogenation of the vinyl group as described in patent literature.[8]

Stage 3: Synthesis of Flupyrimin

Flupyrimin is a novel insecticide with a unique mode of action.[2] Its synthesis can be accomplished from the key intermediate 2-chloro-5-chloromethylpyridine, which can be derived from 2-chloro-5-ethylpyridine via side-chain chlorination.[9]

Flupyrimin Synthesis A 2-Chloro-5-ethylpyridine B 2-Chloro-5-(1-chloroethyl)pyridine A->B Side-chain Chlorination C 2-Chloro-5-vinylpyridine B->C Elimination D 2-Chloro-5-chloromethylpyridine C->D Hydrochlorination E 2-Aminopyridine F N-(pyridin-2-yl)trifluoroacetamide sodium salt E->F Acylation with Ethyl Trifluoroacetate G Flupyrimin F->G Alkylation with D

Caption: Key transformations in the proposed synthesis of Flupyrimin.

Protocol 3: Synthesis of Flupyrimin from 2-Chloro-5-chloromethylpyridine

This protocol is based on the published synthesis of Flupyrimin.[2][3]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
2-Aminopyridine504-29-094.11 g/mol 9.4 g (0.1 mol)
Ethyl trifluoroacetate383-63-1142.07 g/mol 14.2 g (0.1 mol)
Sodium hydride (60% in oil)7646-69-724.00 g/mol 4.4 g (0.11 mol)
2-Chloro-5-chloromethylpyridine70258-18-3162.02 g/mol 16.2 g (0.1 mol)
Anhydrous THF109-99-972.11 g/mol 200 mL

Procedure:

  • Formation of the Sodium Salt: To a solution of 2-aminopyridine (9.4 g, 0.1 mol) in anhydrous THF (100 mL) under a nitrogen atmosphere, add ethyl trifluoroacetate (14.2 g, 0.1 mol) and cool to 0 °C.

  • Add sodium hydride (4.4 g of 60% dispersion, 0.11 mol) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The sodium salt of N-(pyridin-2-yl)trifluoroacetamide will precipitate.

  • Alkylation: In a separate flask, dissolve 2-chloro-5-chloromethylpyridine (16.2 g, 0.1 mol) in anhydrous THF (100 mL).

  • Add the suspension of the sodium salt from the previous step to the solution of 2-chloro-5-chloromethylpyridine at room temperature.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Flupyrimin.

Expected Yield: 60-70%

Conclusion

This compound is a valuable and versatile starting material for the synthesis of advanced agrochemicals. The proposed synthetic pathways in these application notes demonstrate its potential to be converted into key intermediates for the production of commercially significant insecticides like Flupyrimin. The protocols provided, grounded in established chemical principles, offer a framework for researchers to explore the rich chemistry of fluorinated pyridines in the development of next-generation crop protection agents.

References

Application Notes and Protocols for Condensation Reactions Involving 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 1-(5-Fluoropyridin-2-yl)ethanone

This compound is a versatile building block in medicinal chemistry and materials science. The presence of the fluorine atom on the pyridine ring significantly influences the electronic properties of the molecule, offering unique opportunities for the synthesis of novel compounds with potential biological activities.[1][2] Condensation reactions, such as the Claisen-Schmidt, Aldol, and Knoevenagel condensations, are powerful tools for carbon-carbon bond formation, enabling the construction of complex molecular architectures from this fluorinated pyridyl ketone.[3][4]

This comprehensive guide provides detailed application notes and protocols for performing condensation reactions with this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors. The protocols herein are designed to be robust and reproducible, with explanations grounded in established chemical principles to facilitate adaptation and optimization.

I. The Claisen-Schmidt Condensation: Synthesis of Fluorinated Pyridyl Chalcones

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, facilitating the reaction between a ketone and an aromatic aldehyde to yield an α,β-unsaturated ketone, commonly known as a chalcone.[3] Chalcones derived from this compound are of particular interest due to their potential as precursors for a wide range of heterocyclic compounds and their inherent biological activities, which can be modulated by the fluorine substituent.[1][5]

Causality of Experimental Choices

The success of the Claisen-Schmidt condensation hinges on the careful selection of a base, solvent, and reaction temperature. The base is crucial for the deprotonation of the α-carbon of the ketone, forming the reactive enolate. For this compound, the electron-withdrawing nature of the fluoropyridyl ring enhances the acidity of the α-protons, allowing for the use of moderately strong bases like sodium hydroxide or potassium hydroxide. The choice of solvent is critical for solubilizing the reactants and facilitating the reaction. Ethanolic solutions are commonly employed due to the good solubility of both the ketone and most aromatic aldehydes.[6] Temperature control is essential to balance the reaction rate and minimize side reactions.

Experimental Workflow: Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Aromatic Aldehyde Solvent Ethanol Reactants->Solvent Base Aqueous NaOH or KOH Solvent->Base Stirring Stir at Room Temperature Base->Stirring Monitoring Monitor by TLC Stirring->Monitoring Precipitation Pour into Ice Water Monitoring->Precipitation Upon Completion Filtration Filter the Precipitate Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization

Caption: Workflow for the Claisen-Schmidt condensation.

Protocol 1: Synthesis of (E)-1-(5-Fluoropyridin-2-yl)-3-arylprop-2-en-1-ones

This protocol describes a general procedure for the synthesis of chalcone derivatives from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.05 eq.) in ethanol.

  • While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (2.0 eq.) or KOH (2.0 eq.).

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • A solid precipitate of the chalcone will form. Allow the precipitate to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product in a desiccator.

  • For further purification, recrystallize the crude product from ethanol.

Data Summary Table:

Aldehyde ReactantBaseReaction Time (h)Yield (%)
BenzaldehydeNaOH385
4-ChlorobenzaldehydeKOH2.590
4-MethoxybenzaldehydeNaOH482

II. The Aldol Condensation: Expanding Molecular Complexity

The Aldol condensation is a fundamental reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.[7] While similar to the Claisen-Schmidt condensation, the term Aldol condensation is more general and can involve aliphatic aldehydes and ketones. When reacting this compound with another enolizable carbonyl compound, careful control of reaction conditions is necessary to favor the desired crossed-aldol product.

Causality of Experimental Choices

To achieve a selective crossed-aldol condensation, it is often advantageous to use a non-enolizable aldehyde as the electrophilic partner. When this is not possible, the relative reactivity of the carbonyl compounds and the choice of base become critical. The use of a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the quantitative formation of the enolate of this compound before the addition of the second carbonyl component, thus minimizing self-condensation.

Protocol 2: Crossed-Aldol Condensation with a Non-Enolizable Aldehyde

This protocol outlines a procedure for the crossed-aldol condensation of this compound with a non-enolizable aldehyde, such as benzaldehyde, which is also a Claisen-Schmidt reaction.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • In a flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add an ethanolic solution of potassium hydroxide (1.5 eq.) to the flask and stir for 15 minutes at room temperature to generate the enolate.

  • Slowly add benzaldehyde (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

  • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. The Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a variation of the aldol condensation where the nucleophile is an active methylene compound, such as malononitrile or ethyl cyanoacetate.[4] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), and results in the formation of a highly functionalized α,β-unsaturated product.[4]

Causality of Experimental Choices

The choice of a weak base is crucial in the Knoevenagel condensation to avoid the self-condensation of the aldehyde or ketone.[4] The active methylene compound must be sufficiently acidic to be deprotonated by the weak base. The electron-withdrawing groups on the active methylene compound stabilize the resulting carbanion. The reaction is often driven to completion by the removal of water, either by azeotropic distillation or by the use of a dehydrating agent.

Reaction Mechanism: Knoevenagel Condensation

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Active Methylene Compound Base Weak Base Enolate Enolate Base->Enolate Deprotonation Ketone This compound Enolate->Ketone Nucleophilic Attack Intermediate Aldol-type Adduct Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: Mechanism of the Knoevenagel condensation.

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol provides a method for the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol or Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq.), malononitrile (1.1 eq.), and a catalytic amount of piperidine (0.1 eq.) in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

IV. Microwave-Assisted Condensation Reactions

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[8][9] This is particularly advantageous for condensation reactions that may be sluggish under standard conditions.

Protocol 4: Microwave-Assisted Claisen-Schmidt Condensation

This protocol describes an efficient microwave-assisted synthesis of chalcones from this compound.

Materials:

  • This compound

  • Aromatic aldehyde

  • Basic alumina (as a solid support and catalyst)

  • A microwave reactor

Procedure:

  • In a microwave-safe vessel, thoroughly mix this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and basic alumina.

  • Place the vessel in the microwave reactor and irradiate at a suitable power and temperature for a short period (e.g., 2-10 minutes). The optimal conditions should be determined for each substrate combination.

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the product from the solid support using an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the mixture and wash the solid support with the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

V. Conclusion and Future Perspectives

The condensation reactions of this compound provide a versatile and powerful platform for the synthesis of a diverse array of functionalized molecules. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this fluorinated building block. The resulting chalcones, aldol adducts, and α,β-unsaturated systems are valuable intermediates for the development of novel pharmaceuticals and advanced materials. Further exploration into the biological activities of these newly synthesized compounds is a promising avenue for future research.[2][5][10]

References

The Strategic Role of 1-(5-Fluoropyridin-2-yl)ethanone in the Rational Design of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Combating Bacterial Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. In this context, heterocyclic compounds have emerged as a cornerstone in medicinal chemistry, offering diverse structural motifs for therapeutic intervention. Among these, 1-(5-Fluoropyridin-2-yl)ethanone has garnered significant attention as a pivotal building block for the synthesis of potent antibacterial agents. The strategic incorporation of a fluorine atom on the pyridine ring can enhance metabolic stability, binding affinity, and overall pharmacokinetic properties of the resultant molecules. This technical guide provides an in-depth exploration of the applications of this compound in antibacterial drug discovery, complete with detailed synthetic protocols, standardized assays for antimicrobial evaluation, and an elucidation of the mechanisms of action of its key derivatives.

Synthetic Pathways to this compound and Its Derivatives

The efficient and scalable synthesis of this compound is paramount for its utility in drug discovery programs. Several synthetic strategies can be employed, with the choice often depending on the availability of starting materials and the desired scale of production. A highly effective and commonly utilized approach involves a cross-coupling reaction, such as the Negishi coupling, or a lithium-halogen exchange followed by acylation.

Protocol 1: Synthesis of this compound via Negishi Coupling

The Negishi coupling provides a reliable method for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1] This protocol outlines the synthesis starting from the commercially available 2-bromo-5-fluoropyridine.

Workflow for the Synthesis of this compound

A 2-Bromo-5-fluoropyridine B Organozinc Reagent Formation (e.g., with n-BuLi, then ZnCl2) A->B 1. Transmetalation C Negishi Cross-Coupling (with Acetyl Chloride) B->C 2. Coupling Partner D This compound C->D 3. Catalysis (e.g., Pd(PPh3)4) E Purification (Column Chromatography) D->E 4. Work-up F Final Product E->F 5. Isolation

Caption: Synthetic workflow for this compound via Negishi coupling.

Step-by-Step Protocol:

  • Preparation of the Organozinc Reagent:

    • To a solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • To this solution, add a solution of zinc chloride (1.1 eq) in anhydrous THF, and allow the mixture to warm to room temperature.

  • Negishi Coupling Reaction:

    • In a separate flask, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to anhydrous THF.

    • To the catalyst suspension, add acetyl chloride (1.2 eq).

    • Slowly add the prepared organozinc reagent to the catalyst-acetyl chloride mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Application in the Development of Oxazolidinone Antibacterials

This compound serves as a crucial precursor for the synthesis of novel oxazolidinone derivatives. The oxazolidinone class of antibiotics, which includes the clinically approved drug linezolid, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] The incorporation of the 5-fluoropyridinyl moiety can lead to compounds with enhanced activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Mechanism of Action: Oxazolidinones

Oxazolidinones exert their antibacterial effect by targeting an early stage of protein synthesis, specifically the formation of the initiation complex.[2] They bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[1] This unique mechanism of action results in a low propensity for cross-resistance with other classes of protein synthesis inhibitors.

Inhibition of Bacterial Protein Synthesis by Oxazolidinones

cluster_0 Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex No_Protein_Synthesis No Protein Synthesis 50S_subunit->No_Protein_Synthesis Inhibits complex formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->30S_subunit tRNA fMet-tRNA tRNA->30S_subunit Oxazolidinone Oxazolidinone (e.g., Linezolid derivative) Oxazolidinone->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Fluoroquinolone Fluoroquinolone Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Blocks progression Topo_IV->Replication_Fork Blocks progression DNA_Damage DNA Damage & Cell Death Replication_Fork->DNA_Damage

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(5-Fluoropyridin-2-yl)ethanone Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic outcomes. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis and achieve high yields and purity.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The introduction of the fluorine atom and the acetyl group on the pyridine ring offers unique electronic properties and multiple points for further chemical modification. However, the synthesis of this compound can present several challenges, including low yields, side product formation, and purification difficulties. This guide provides a comprehensive resource to address these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, focusing on a common and effective synthetic route: Lithium-Halogen Exchange of 2-Bromo-5-fluoropyridine followed by Acylation.

Problem 1: Low or No Product Formation (Low Conversion of Starting Material)

Possible Causes & Solutions:

  • Inactive Organolithium Reagent: The formation of the key 2-lithiated-5-fluoropyridine intermediate is critical. Low conversion is often due to the degradation of the organolithium reagent (e.g., n-BuLi).

    • Solution: Use a freshly titrated and properly stored solution of n-butyllithium. It is crucial to handle organolithium reagents under a strictly inert atmosphere (Argon or Nitrogen) as they are highly reactive with moisture and oxygen.

  • Incomplete Lithium-Halogen Exchange: The exchange reaction is typically very fast, even at low temperatures.[1] However, impurities in the starting material or solvent can interfere.

    • Solution: Ensure your 2-bromo-5-fluoropyridine is pure and your solvent (typically THF or diethyl ether) is anhydrous. Flame-dry all glassware and cool under an inert atmosphere before use.[2]

  • Incorrect Reaction Temperature: While the lithium-halogen exchange is rapid, maintaining a very low temperature (typically -78 °C) is crucial to prevent side reactions of the highly reactive organolithium species.[3]

    • Solution: Use a dry ice/acetone bath to maintain a consistent temperature of -78 °C during the addition of n-BuLi and the subsequent acylation step. Allow sufficient time for the exchange to occur (usually 15-30 minutes) before adding the acylating agent.[4]

Problem 2: Formation of Significant Byproducts

Possible Causes & Solutions:

  • Homocoupling of the Organolithium Intermediate: The 2-lithiated-5-fluoropyridine can couple with the starting 2-bromo-5-fluoropyridine to form a bipyridine byproduct.

    • Solution: Add the n-BuLi solution dropwise to the solution of 2-bromo-5-fluoropyridine at -78 °C. This ensures that the concentration of the organolithium reagent is kept low at any given time, minimizing the chance of it reacting with the starting material.[5]

  • Reaction of the Organolithium with the Acylating Agent's Carbonyl Group (Double Addition): If using an acylating agent like an ester or acyl chloride, the initially formed ketone can be attacked by a second equivalent of the organolithium reagent, leading to a tertiary alcohol byproduct.

    • Solution: The use of N,N-dimethylacetamide or a Weinreb amide (N-methoxy-N-methylacetamide) as the acylating agent is highly recommended to avoid this issue.[6][7] These reagents form a stable tetrahedral intermediate that resists further nucleophilic attack.

  • Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming other isomers, although this is less common with directed lithiation.

    • Solution: Strict adherence to low-temperature conditions (-78 °C) for the lithium-halogen exchange and acylation steps helps to ensure high regioselectivity.

Problem 3: Difficulties in Product Purification

Possible Causes & Solutions:

  • Co-elution of Product and Byproducts during Chromatography: The desired product and nonpolar byproducts may have similar polarities, making separation by standard column chromatography challenging.

    • Solution: A gradient elution strategy, starting with a nonpolar eluent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, can improve separation. Screening different solvent systems (e.g., dichloromethane/methanol) with thin-layer chromatography (TLC) prior to running the column is advisable.

  • Product is an Oil or Low-Melting Solid: This can make isolation and handling difficult.

    • Solution: If the product is an oil, high-vacuum distillation can be an effective purification method. For low-melting solids, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) at low temperatures can yield pure crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: For laboratory and pilot-scale synthesis, the lithium-halogen exchange of 2-bromo-5-fluoropyridine followed by acylation with N,N-dimethylacetamide or a Weinreb amide offers a robust and high-yielding route. This method avoids the use of highly toxic organotin reagents required for Stille couplings and can be more reliable than Grignard-based approaches for this specific substrate.

Q2: Can I use a Grignard reagent instead of an organolithium reagent?

A2: While Grignard reagents are generally less reactive and might seem safer, their formation from 2-bromo-5-fluoropyridine can be sluggish. Furthermore, the subsequent acylation can be prone to side reactions. If a Grignard approach is chosen, using a more reactive acylating agent and carefully optimizing the reaction conditions are essential.

Q3: What are the key safety precautions for this synthesis?

A3: The primary hazards are associated with the use of n-butyllithium, which is pyrophoric and reacts violently with water.

  • Always work in a well-ventilated fume hood.

  • Always handle n-BuLi under a strictly inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Have a Class D fire extinguisher readily available.

  • Quench any residual organolithium reagent carefully with a suitable reagent like isopropanol at low temperatures.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will provide definitive structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Optimized Experimental Protocol

This protocol describes the synthesis of this compound from 2-bromo-5-fluoropyridine via a lithium-halogen exchange and subsequent acylation with N,N-dimethylacetamide.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Grade
2-Bromo-5-fluoropyridine175.99>98%
n-Butyllithium (n-BuLi)64.062.5 M in hexanes
N,N-Dimethylacetamide (DMAc)87.12Anhydrous, >99.8%
Tetrahydrofuran (THF)72.11Anhydrous, >99.9%
Saturated aq. NH₄Cl--
Diethyl ether74.12Anhydrous
Anhydrous MgSO₄120.37-
Step-by-Step Methodology
  • Reaction Setup:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Allow the flask to cool to room temperature under a stream of inert gas.

    • Add 2-bromo-5-fluoropyridine (1.0 eq) and anhydrous THF to the flask.

  • Lithium-Halogen Exchange:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 30 minutes.

  • Acylation:

    • Slowly add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 1 hour.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, for a solid product, recrystallization from a suitable solvent system can be employed.

Expected Yield

Yields for this reaction are typically in the range of 70-85% , depending on the purity of the reagents and the strictness of the anhydrous and anaerobic conditions.

Visualizations

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Flame-dry glassware 2. Add 2-bromo-5-fluoropyridine   and anhydrous THF lithiation 3. Cool to -78°C 4. Add n-BuLi dropwise prep->lithiation Inert Atmosphere acylation 5. Stir for 30 min 6. Add DMAc dropwise 7. Stir for 1h lithiation->acylation -78°C quench 8. Quench with aq. NH4Cl 9. Warm to RT acylation->quench extract 10. Extract with Et2O 11. Dry and concentrate quench->extract purify 12. Column Chromatography or    Recrystallization extract->purify product This compound purify->product Characterize (NMR, MS)

Caption: Experimental workflow for the synthesis of this compound.

Causality Diagram for Low Yield

LowYieldTroubleshooting LowYield Low Yield of Product Cause1 Degraded n-BuLi Effect1 Incomplete Li-Halogen Exchange Cause1->Effect1 Cause2 Moisture/Air Contamination Cause2->Effect1 Cause3 Incorrect Temperature (Too High) Effect2 Side Reactions (e.g., Homocoupling) Cause3->Effect2 Cause4 Inefficient Acylation Effect3 Double Addition to Ketone Cause4->Effect3 Effect1->LowYield Effect2->LowYield Effect3->LowYield Solution1 Use Freshly Titrated n-BuLi Solution1->Cause1 Solution2 Ensure Anhydrous/Inert Conditions Solution2->Cause2 Solution3 Maintain -78°C Solution3->Cause3 Solution4 Use Weinreb Amide or DMAc Solution4->Cause4

Caption: Troubleshooting logic for low synthesis yield.

References

Purification methods for 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 1-(5-Fluoropyridin-2-yl)ethanone

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges. We will explore the causality behind experimental choices and offer validated protocols to ensure you achieve the desired purity for your downstream applications.

Part 1: Purification Strategy Selection

Choosing the right purification method is critical and depends on the scale of your synthesis, the nature of the impurities, and the required final purity. This compound is a solid at room temperature, and its polarity is influenced by the ketone group and the fluoropyridine ring. The weakly basic nitrogen atom on the pyridine ring can also influence its behavior, particularly during chromatography.[1]

The following decision tree provides a logical workflow for selecting an appropriate purification strategy.

Purification_Decision_Tree start Start: Crude this compound is_solid Is the crude product a solid? start->is_solid check_impurities Assess Impurity Profile (TLC, ¹H NMR) high_purity Is crude purity >90%? check_impurities->high_purity is_solid->check_impurities Yes chromatography Primary Method: Column Chromatography is_solid->chromatography No (Oily Product) acid_base_impurities Are acidic/basic impurities present? high_purity->acid_base_impurities No recrystallization Primary Method: Recrystallization high_purity->recrystallization Yes complex_mixture Complex mixture or closely related impurities? acid_base_impurities->complex_mixture No extraction Pre-Purification: Acid-Base Extraction acid_base_impurities->extraction Yes complex_mixture->recrystallization No complex_mixture->chromatography Yes end_point Purified Product recrystallization->end_point chromatography->end_point extraction->high_purity Post-Extraction

Caption: Decision tree for selecting a purification method.

Part 2: Troubleshooting Guides

This section addresses specific issues encountered during common purification procedures for this compound.

A. Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating components of a mixture.[2] However, the polar and weakly basic nature of the fluoropyridine ring can lead to challenges.

Issue 1: The compound streaks on the TLC plate and elutes as a broad band from the column.

  • Probable Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the surface of standard silica gel. This is a common issue with amine-containing compounds.[1] Overloading the column with crude material can also cause streaking.

  • Solution:

    • Use a Mobile Phase Modifier: Add a small amount of a competitive base, such as triethylamine (0.5-1%) or pyridine, to your eluent system (e.g., Hexane/Ethyl Acetate). This modifier will preferentially bind to the acidic sites on the silica, allowing your compound to travel more uniformly.

    • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your non-polar solvent containing 1% triethylamine. This effectively "caps" the most acidic sites.[1]

    • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, for highly polar compounds, reverse-phase chromatography (C18 silica) with a mobile phase like water/acetonitrile may be more effective.[1]

    • Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size, typically 1-5% of the silica gel weight.

Issue 2: The compound does not move from the origin on the TLC plate, even with highly polar solvents (e.g., 100% Ethyl Acetate).

  • Probable Cause: The compound is very strongly adsorbed to the silica gel. This can happen if the crude material contains highly polar, salt-like impurities or if the compound itself has unexpectedly high polarity.

  • Solution:

    • Increase Solvent Polarity Further: Try a more polar mobile phase by adding methanol to your ethyl acetate or dichloromethane (e.g., 5-10% methanol in DCM).

    • Use Reverse-Phase Chromatography: As mentioned above, if the compound is highly polar, switching to a reverse-phase setup where the stationary phase is non-polar (C18) and the mobile phase is polar (water/acetonitrile) is often the best solution.[1]

Parameter Silica Gel Chromatography Alumina (Neutral) Chromatography Reverse-Phase (C18) Chromatography
Stationary Phase Silica Gel (acidic)Aluminum Oxide (neutral/basic)C18-bonded Silica (non-polar)
Typical Eluent Hexane / Ethyl AcetateHexane / Ethyl Acetate or DCM / MeOHWater / Acetonitrile or Water / Methanol
Best for... Moderately polar, non-basic compoundsBasic or acid-sensitive compoundsHighly polar or water-soluble compounds
Modifier Triethylamine (0.5-1%)Not usually requiredTFA or Formic Acid (0.1%) for peak shape

Caption: Comparison of common chromatography stationary phases.

B. Recrystallization Troubleshooting

Recrystallization is an excellent technique for purifying solid compounds that are already relatively pure (>90%).[3] The principle relies on the difference in solubility of the compound versus the impurities in a chosen solvent at different temperatures.

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

  • Probable Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities that are depressing the melting point.

  • Solution:

    • Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a lower boiling point.

    • Reduce Solution Concentration: Add more hot solvent to dissolve the oil, then allow it to cool slowly again.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal from a previous pure batch.

    • Cool Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Rapid cooling encourages oiling out.

Issue 2: No crystals form, even after the solution has cooled completely.

  • Probable Cause: The compound is too soluble in the chosen solvent even at low temperatures, or the solution is too dilute.

  • Solution:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Allow it to cool again.

    • Add an Anti-Solvent: If you are using a solvent in which your compound is very soluble, you can slowly add a miscible "anti-solvent" in which your compound is poorly soluble until the solution becomes turbid (cloudy). Then, add a few drops of the first solvent to clarify and allow it to cool slowly. For this compound, a good polar solvent might be isopropanol, and a non-polar anti-solvent could be hexane.

    • Induce Crystallization: Use the scratching or seeding techniques described above.

Solvent/System Rationale Potential Use
Isopropanol / WaterCompound should be soluble in hot alcohol, less soluble in cold. Water acts as an anti-solvent.Good starting point for polar compounds.
Ethyl Acetate / HexaneCompound is soluble in the more polar ethyl acetate; hexane is the anti-solvent.Effective for a wide range of polarities.
TolueneAromatic solvent may have good solubility characteristics for the pyridine ring.Use if other systems fail.

Caption: Potential solvent systems for recrystallization.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound? While the exact impurities depend on the synthetic route, common contaminants could include unreacted starting materials, reagents from the acylation step, or byproducts from side reactions.[4][5] Given its structure, potential impurities might include the corresponding alcohol (from over-reduction) or isomers formed during synthesis.

Q2: How can I quickly assess the purity of my fractions or final product? Thin-Layer Chromatography (TLC) is the fastest method. Spot your crude material, purified material, and co-spot them on a silica plate. Develop in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). A pure compound should show a single, well-defined spot. For a more quantitative assessment, ¹H NMR spectroscopy can reveal the presence of impurities, and High-Performance Liquid Chromatography (HPLC) can provide a precise purity percentage.

Q3: My compound is a ketone. Can I use a bisulfite extraction to purify it? A bisulfite extraction is a classical method for purifying aldehydes and some reactive ketones, such as unhindered methyl ketones.[6][7] It involves forming a water-soluble adduct. While this compound is a methyl ketone, its reactivity in this extraction might be hindered by the electronics of the pyridine ring. This method could be explored on a small scale but may not be as effective as chromatography or recrystallization.[7]

Q4: What are the recommended storage conditions for this compound? Generally, it should be stored in a tightly sealed container in a cool, dry place, away from light.[8] Inert atmosphere storage (e.g., under nitrogen or argon) can be beneficial for long-term stability, especially for high-purity analytical standards.

Part 4: Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol assumes a moderate level of impurity and a scale of 1-2 grams of crude product.

Chromatography_Workflow prep 1. Preparation slurry 2. Slurry & Packing prep->slurry Select eluent (e.g., 4:1 Hex:EtOAc + 0.5% TEA) Prepare silica (50-100x sample weight) loading 3. Sample Loading slurry->loading Pack column without cracks elution 4. Elution loading->elution Adsorb sample onto minimal silica Load carefully onto column bed analysis 5. Fraction Analysis elution->analysis Collect fractions (e.g., 10-20 mL) Run column at constant flow rate combine 6. Combine & Evaporate analysis->combine Spot fractions on TLC plate Identify pure fractions a a combine->a Combine pure fractions Remove solvent via rotary evaporation

Caption: Workflow for column chromatography purification.

  • Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is Hexane:Ethyl Acetate. Find a ratio that gives your product an Rf value of ~0.25-0.35. Add 0.5% triethylamine to the final eluent mixture to prevent tailing.

  • Column Packing: For 1g of crude material, use ~50g of silica gel. Prepare a slurry of the silica in your starting eluent and pour it into your column. Allow it to pack under gentle pressure, ensuring no air bubbles or cracks form.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Add a small amount of silica gel (~2x the weight of your product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent and begin collecting fractions. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Common side reactions in the synthesis of 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigating the common challenges and side reactions encountered during the synthesis of 1-(5-Fluoropyridin-2-yl)ethanone. This valuable building block, featuring a fluorinated pyridine ring, presents unique synthetic hurdles that require careful consideration of reaction conditions and mechanistic pathways. This guide offers practical, field-proven insights in a question-and-answer format to troubleshoot and optimize your synthetic routes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Low or No Product Formation

Q1: My Grignard reaction with 5-fluoropyridine-2-carbonitrile and methylmagnesium bromide is resulting in a low yield of this compound. What are the likely causes and how can I improve the outcome?

A1: Low yields in the Grignard reaction with a 2-cyanopyridine derivative are a common issue. Several factors can contribute to this, primarily related to the nature of the Grignard reagent and the reactivity of the starting material.

  • Causality:

    • Over-addition of the Grignard Reagent: Grignard reagents are highly reactive nucleophiles. After the initial addition to the nitrile to form the ketone, a second equivalent of the Grignard reagent can attack the newly formed ketone, leading to a tertiary alcohol byproduct.[1][2]

    • Basicity of the Grignard Reagent: Grignard reagents are also strong bases. The presence of any acidic protons in the reaction mixture (e.g., from water) will quench the Grignard reagent, reducing the amount available for the desired reaction.

    • Electron-Deficient Pyridine Ring: The fluorine atom and the pyridine nitrogen make the ring electron-deficient. This can influence the reactivity of the nitrile group and potentially lead to side reactions.

  • Troubleshooting & Optimization:

    • Inverse Addition: To minimize over-addition, employ an inverse addition technique. Slowly add the Grignard reagent to a solution of the 5-fluoropyridine-2-carbonitrile at a low temperature (e.g., -78 °C to 0 °C). This maintains a low concentration of the Grignard reagent, favoring the formation of the ketone.

    • Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents to prevent quenching of the Grignard reagent.

    • Use of a Milder Methylating Agent: Consider using a less reactive organometallic reagent, such as a Gilman reagent (lithium dimethylcuprate), which is known to be more selective for the formation of ketones from nitriles.

Q2: I am attempting a Weinreb ketone synthesis to prepare this compound, but the reaction is sluggish and gives a poor yield. What could be going wrong?

A2: The Weinreb ketone synthesis is generally a reliable method for preparing ketones and is designed to prevent over-addition.[1] However, issues can still arise, often related to the formation and stability of the Weinreb amide or the reactivity of the organometallic reagent.

  • Causality:

    • Incomplete Formation of the Weinreb Amide: The initial step of forming the N-methoxy-N-methylamide from a carboxylic acid or its derivative is crucial. Incomplete conversion will carry over unreacted starting material, complicating purification and lowering the overall yield.

    • Hydrolysis of the Weinreb Amide: Weinreb amides can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead back to the carboxylic acid.

    • Poor Reactivity of the Grignard Reagent: While less of an issue than over-reactivity, a poorly prepared or partially quenched Grignard reagent will lead to incomplete conversion of the Weinreb amide.

  • Troubleshooting & Optimization:

    • Confirm Weinreb Amide Formation: Before proceeding with the Grignard reaction, ensure the complete formation of the Weinreb amide using analytical techniques like NMR or LC-MS.

    • Careful Work-up: During the work-up of the Weinreb amide synthesis, use neutral or mildly acidic/basic conditions to avoid hydrolysis.

    • Titrate the Grignard Reagent: Determine the exact concentration of your methylmagnesium bromide solution by titration before use to ensure the correct stoichiometry.

Identification and Mitigation of Side Products

Q3: My NMR spectrum of the crude this compound shows unexpected signals. What are the common byproducts I should be looking for?

A3: The nature of the byproducts will depend on the synthetic route chosen. Here are some common impurities to consider:

  • From Grignard Reaction with 5-Fluoropyridine-2-carbonitrile:

    • 1-(5-Fluoropyridin-2-yl)-1-methylethanol: This tertiary alcohol is the result of over-addition of the Grignard reagent to the desired ketone product. Its 1H NMR spectrum would show a singlet for the two methyl groups and no acetyl proton.

    • Unreacted 5-Fluoropyridine-2-carbonitrile: Incomplete reaction will leave starting material in your crude product.

    • Hydrolysis Products: If the intermediate imine is not fully hydrolyzed during workup, you may see corresponding signals.

  • From Weinreb Ketone Synthesis:

    • 5-Fluoro-N-methoxy-N-methylpicolinamide (Weinreb Amide): Incomplete reaction will result in the presence of the starting Weinreb amide.

    • 5-Fluoropicolinic Acid: Hydrolysis of the Weinreb amide during the reaction or workup will generate the corresponding carboxylic acid.

  • General Impurities:

    • Positional Isomers: Depending on the starting material and reaction conditions, you might form other isomers, although the 2-acetyl product is generally favored in these routes.

  • Mitigation Strategies:

    • Column Chromatography: Purification by silica gel column chromatography is typically effective in separating the desired ketone from more polar byproducts like alcohols and carboxylic acids. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Grignard reaction with a nitrile and the Weinreb ketone synthesis.

  • Grignard Reaction with 5-Fluoropyridine-2-carbonitrile: This involves the reaction of 5-fluoropyridine-2-carbonitrile with a methyl Grignard reagent (e.g., methylmagnesium bromide). This is a direct and often high-yielding approach, but care must be taken to control the reaction conditions to prevent over-addition.

  • Weinreb Ketone Synthesis: This two-step process begins with the formation of a Weinreb amide (N-methoxy-N-methylamide) from a suitable precursor like 5-fluoropicolinic acid. The Weinreb amide is then reacted with a methyl Grignard reagent. The key advantage of this method is the stability of the tetrahedral intermediate, which prevents the common problem of over-addition to form a tertiary alcohol.[1][3]

Q2: Why is the Weinreb ketone synthesis often preferred over the direct Grignard addition to an ester or acid chloride for preparing this compound?

A2: The preference for the Weinreb ketone synthesis stems from its ability to selectively produce the ketone.[1] When a Grignard reagent reacts with an ester or acid chloride, the initially formed ketone is often more reactive than the starting material. This leads to a second addition of the Grignard reagent, resulting in the formation of a tertiary alcohol as a significant byproduct. The Weinreb amide, however, forms a stable chelated intermediate with the magnesium of the Grignard reagent. This intermediate does not collapse to the ketone until acidic workup, thus preventing the unwanted second addition.[4]

Q3: How does the fluorine substituent on the pyridine ring affect the synthesis of this compound?

A3: The fluorine atom at the 5-position of the pyridine ring has a significant electronic effect that influences the reactivity of the molecule.

  • Electron-Withdrawing Nature: Fluorine is a highly electronegative atom, and it acts as an electron-withdrawing group through the inductive effect. This makes the pyridine ring more electron-deficient, which can affect the reactivity of functional groups attached to it. For example, in the Grignard reaction with 5-fluoropyridine-2-carbonitrile, the electron-withdrawing fluorine can make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Directing Effects: While not directly involved in the primary reaction at the 2-position, the electronic nature of the fluorine can influence the regioselectivity of other potential reactions on the pyridine ring.

Experimental Protocols

Protocol 1: Synthesis of this compound via Weinreb Amide

Step 1: Synthesis of 5-Fluoro-N-methoxy-N-methylpicolinamide (Weinreb Amide)

  • To a solution of 5-fluoropicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve the 5-fluoro-N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere.

  • Slowly add a solution of methylmagnesium bromide (1.2-1.5 eq) in THF or diethyl ether.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent and pack a chromatography column.[5]

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Potential Side Product 1H NMR Spectral Features (Predicted) Mitigation Strategy
1-(5-Fluoropyridin-2-yl)-1-methylethanolSinglet for two equivalent methyl groups (~1.6 ppm), absence of acetyl methyl singlet (~2.7 ppm).Use of Weinreb amide route; inverse Grignard addition at low temperature.
5-Fluoropicolinic AcidBroad singlet for the carboxylic acid proton (>10 ppm).Careful, neutral workup of Weinreb amide synthesis; purification by extraction or chromatography.
5-Fluoro-N-methoxy-N-methylpicolinamideSinglets for N-methoxy and N-methyl groups (~3.3 and ~3.8 ppm).Ensure complete reaction with Grignard reagent; increase reaction time or temperature if necessary.

Visualizations

Weinreb_Ketone_Synthesis start 5-Fluoropicolinic Acid weinreb_amide 5-Fluoro-N-methoxy-N- methylpicolinamide (Weinreb Amide) start->weinreb_amide 1. Coupling Agent 2. HN(OMe)Me intermediate Stable Chelated Tetrahedral Intermediate weinreb_amide->intermediate MeMgBr ketone This compound intermediate->ketone H3O+ Workup over_addition Tertiary Alcohol (Over-addition Product) ketone->over_addition Excess MeMgBr (Avoided) caption Weinreb Ketone Synthesis Pathway

Caption: Weinreb Ketone Synthesis Pathway

Grignard_Troubleshooting cluster_grignard Grignard Reaction with 2-Cyano-5-fluoropyridine cluster_solutions Troubleshooting Solutions start 2-Cyano-5-fluoropyridine + MeMgBr ketone Desired Ketone: This compound start->ketone 1. Addition 2. Hydrolysis quenching Quenched Grignard (Inactive) start->quenching Presence of H2O (Moisture) side_product Side Product: Tertiary Alcohol ketone->side_product Over-addition (Excess MeMgBr) solution2 Inverse Addition at Low Temperature solution1 Strict Anhydrous Conditions caption Grignard Reaction Troubleshooting

Caption: Grignard Reaction Troubleshooting

References

Navigating the Synthesis of 1-(5-Fluoropyridin-2-yl)ethanone: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, 1-(5-Fluoropyridin-2-yl)ethanone is a valuable building block in the synthesis of numerous pharmaceutical agents. However, transitioning its synthesis from the laboratory bench to a larger scale introduces a unique set of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address the common issues encountered during the scale-up of this critical synthesis.

Section 1: Understanding the Synthetic Landscape and Core Challenges

The industrial synthesis of this compound typically proceeds via one of two primary routes: a Grignard-based approach starting from 2-bromo-5-fluoropyridine or a Weinreb amide-based synthesis from 5-fluoropyridine-2-carboxylic acid. Both pathways, while effective at the gram scale, present distinct hurdles when scaled to kilograms or beyond.

Section 2: Troubleshooting Guide for the Grignard Route from 2-Bromo-5-fluoropyridine

The reaction of a Grignard reagent, such as methylmagnesium bromide, with an appropriate electrophile derived from 2-bromo-5-fluoropyridine is a common and cost-effective approach. However, the inherent reactivity of Grignard reagents can lead to several complications at scale.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Grignard reaction is sluggish or fails to initiate at a larger scale. What are the likely causes and how can I troubleshoot this?

Answer:

Failure of Grignard reaction initiation is a frequent scale-up issue, often stemming from the deactivation of the magnesium surface or the presence of trace impurities.

  • Causality: At larger scales, the surface-area-to-volume ratio decreases, making the initiation, which is a surface phenomenon, more challenging. Trace amounts of water or atmospheric oxygen, which are more difficult to exclude in larger reactors, will quench the highly reactive Grignard reagent.

  • Troubleshooting Steps:

    • Magnesium Activation: Ensure the magnesium turnings are fresh and of high purity. Mechanical stirring is crucial to expose fresh magnesium surfaces. Chemical activation with initiators like iodine (a crystal is often sufficient), 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent from a previous batch can be highly effective.

    • Solvent and Glassware Anhydrousness: All solvents (typically THF or diethyl ether) must be rigorously dried, and glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon).[1] On a large scale, this requires meticulous attention to reactor preparation and solvent transfer procedures.

    • Controlled Addition: The slow and controlled addition of the alkyl halide is critical. A rapid addition can lead to localized high concentrations, promoting side reactions like Wurtz coupling.[2]

Question 2: I'm observing significant byproduct formation, leading to low yields and difficult purification. What are the common side reactions and how can they be minimized?

Answer:

Side reactions are a major concern in large-scale Grignard syntheses. With 2-bromo-5-fluoropyridine, the primary side reactions include Wurtz coupling, protonation of the Grignard reagent, and potential reactions with the pyridine nitrogen.

  • Wurtz Coupling: The reaction of the Grignard reagent with unreacted 2-bromo-5-fluoropyridine can lead to the formation of a bipyridyl dimer.

    • Mitigation: Maintain a low concentration of the halide by adding it slowly to the magnesium suspension with efficient stirring.[2] Lowering the reaction temperature can also disfavor this side reaction.[2]

  • Protonation: Any acidic protons in the reaction mixture will quench the Grignard reagent.

    • Mitigation: As mentioned, ensure all reagents and equipment are scrupulously dry.

  • Reaction with Pyridine Nitrogen: The Grignard reagent can potentially interact with the nitrogen atom of the pyridine ring.

    • Mitigation: Employing a less nucleophilic Grignard reagent or using a directed metalation strategy can sometimes circumvent this issue, although for the synthesis of the target ketone, methylmagnesium bromide is standard.

Question 3: The reaction is highly exothermic and difficult to control at scale, posing a significant safety risk. How can I manage the thermal hazards?

Answer:

The formation of a Grignard reagent is highly exothermic, and a runaway reaction is a serious safety concern, especially at an industrial scale.[3][4]

  • Causality: The initiation of the Grignard reaction can be delayed, leading to an accumulation of the alkyl halide. Once the reaction initiates, the accumulated reagent reacts rapidly, causing a sudden and significant exotherm that can overwhelm the cooling capacity of the reactor.

  • Safety and Control Measures:

    • Controlled Addition: The halide should be added slowly and subsurface to ensure it reacts as it is added, preventing accumulation.

    • Efficient Cooling: The reactor must have an efficient cooling system (e.g., a cooling jacket with a reliable chiller) to dissipate the heat generated.

    • Reaction Monitoring: Real-time temperature monitoring is essential. An increase in temperature upon addition of the halide indicates the reaction is proceeding.

    • Emergency Preparedness: Have a plan for emergency cooling (e.g., an ice bath for smaller scale-ups) and quenching of the reaction if it becomes uncontrollable.

Section 3: Troubleshooting Guide for the Weinreb Amide Route

The Weinreb amide synthesis offers a milder and often more selective alternative to the Grignard route, typically involving the preparation of the N-methoxy-N-methylamide of 5-fluoropyridine-2-carboxylic acid followed by reaction with an organometallic reagent like methylmagnesium bromide or methyllithium.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: The formation of the Weinreb amide from 5-fluoropyridine-2-carboxylic acid is inefficient, with low yields and the presence of unreacted starting material.

Answer:

The efficient conversion of a carboxylic acid to a Weinreb amide is dependent on the choice of coupling agent and reaction conditions.

  • Causality: Incomplete activation of the carboxylic acid or side reactions involving the activating agent can lead to poor conversion.

  • Troubleshooting Steps:

    • Choice of Activating Agent: A variety of reagents can be used to activate the carboxylic acid for reaction with N,O-dimethylhydroxylamine hydrochloride.[3][7][8] Common choices include thionyl chloride, oxalyl chloride, or peptide coupling reagents. For large-scale synthesis, cost-effective options like phosphorus trichloride have been shown to be effective.[3]

    • Reaction Conditions: Ensure anhydrous conditions and the use of a suitable base (e.g., triethylamine, DIPEA) to neutralize the HCl generated during the reaction. Temperature control is also important to prevent side reactions.

    • One-Pot Procedures: Several one-pot methods for the synthesis of Weinreb amides directly from carboxylic acids have been developed, which can be advantageous for scale-up by reducing the number of unit operations.[3][8]

Question 2: During the reaction of the Weinreb amide with the organometallic reagent, I am observing over-addition to form a tertiary alcohol. How can I prevent this?

Answer:

A key advantage of the Weinreb amide is its ability to resist over-addition by forming a stable chelated intermediate.[4][6] However, under certain conditions, this stability can be compromised.

  • Causality: The tetrahedral intermediate formed upon addition of the organometallic reagent is stabilized by chelation.[6] If this intermediate is not stable (e.g., at higher temperatures), it can collapse to the ketone, which can then react with a second equivalent of the organometallic reagent.

  • Mitigation Strategies:

    • Low Temperature: The reaction should be carried out at low temperatures (typically -78 °C to 0 °C) to ensure the stability of the chelated intermediate.

    • Controlled Addition: The organometallic reagent should be added slowly to the solution of the Weinreb amide to avoid localized high concentrations.

    • Quenching: The reaction should be quenched at low temperature by the addition of a proton source (e.g., saturated aqueous ammonium chloride) before warming to room temperature.

Question 3: The purification of the final product, this compound, is challenging at scale, with difficulties in removing starting materials and byproducts.

Answer:

Purification is a critical step in any large-scale synthesis, and the properties of the target molecule and potential impurities will dictate the optimal strategy.

  • Common Impurities: Potential impurities include unreacted Weinreb amide, the tertiary alcohol from over-addition, and byproducts from the organometallic reagent.

  • Purification Strategies:

    • Extraction: A well-designed aqueous workup can remove many impurities. The basicity of the pyridine nitrogen allows for acid-base extraction to separate the product from non-basic impurities.

    • Crystallization: If the product is a solid, crystallization is often the most effective method for purification at scale. A thorough solvent screen should be performed to identify a suitable crystallization solvent or solvent system.

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

    • Chromatography: While less common for large-scale production due to cost and solvent usage, column chromatography may be necessary if other methods fail to provide the required purity.

Section 4: Data Presentation and Workflow Visualization

Table 1: Comparison of Synthetic Routes for Scale-Up

FeatureGrignard RouteWeinreb Amide Route
Starting Material 2-Bromo-5-fluoropyridine5-Fluoropyridine-2-carboxylic acid
Key Reagents Magnesium, Methylmagnesium bromideActivating agent, N,O-dimethylhydroxylamine, Methylmagnesium bromide/Methyllithium
Key Advantages Fewer steps, potentially lower cost of starting materialMilder conditions, higher selectivity, less prone to over-addition
Key Challenges Exothermicity, initiation difficulties, Wurtz couplingAdditional synthetic step, cost of reagents
Safety Concerns Highly exothermic, pyrophoric reagentsUse of organometallic reagents

Experimental Workflow Diagrams

Grignard_Route_Troubleshooting cluster_start Initiation Issues cluster_solutions1 Solutions cluster_byproducts Byproduct Formation cluster_solutions2 Solutions Start Reaction Fails to Initiate Cause1 Inactive Magnesium Surface Start->Cause1 Cause2 Trace Moisture/Oxygen Start->Cause2 Sol1 Activate Mg (Iodine, 1,2-dibromoethane) Cause1->Sol1 Sol3 Use Fresh, High-Purity Mg Cause1->Sol3 Sol2 Ensure Anhydrous Conditions Cause2->Sol2 Byprod Low Yield & Impurities Cause3 Wurtz Coupling Byprod->Cause3 Cause4 Grignard Protonation Byprod->Cause4 Sol4 Slow Halide Addition Cause3->Sol4 Sol5 Lower Reaction Temperature Cause3->Sol5 Sol6 Rigorous Drying of Reagents/Apparatus Cause4->Sol6

Troubleshooting Grignard Route Issues

Weinreb_Route_Troubleshooting cluster_amide_formation Amide Formation Issues cluster_solutionsA Solutions cluster_over_addition Over-Addition Problem cluster_solutionsB Solutions Amide Inefficient Weinreb Amide Formation CauseA Incomplete Acid Activation Amide->CauseA CauseB Suboptimal Reaction Conditions Amide->CauseB SolA1 Select Effective Activating Agent (e.g., PCl3) CauseA->SolA1 SolA3 Consider One-Pot Procedure CauseA->SolA3 SolA2 Optimize Base and Temperature CauseB->SolA2 OverAdd Formation of Tertiary Alcohol CauseC Unstable Chelated Intermediate OverAdd->CauseC SolB1 Maintain Low Reaction Temperature CauseC->SolB1 SolB2 Slow Addition of Organometallic Reagent CauseC->SolB2 SolB3 Quench at Low Temperature CauseC->SolB3

Troubleshooting Weinreb Amide Route Issues

References

How to monitor the progress of reactions involving 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on monitoring the progress of chemical reactions involving this versatile fluorinated pyridine building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom and the pyridine ring can influence its reactivity and introduce specific challenges during chemical transformations. Accurate and timely reaction monitoring is therefore critical to ensure optimal yields, minimize side-product formation, and facilitate efficient purification. This guide will walk you through the most common analytical techniques for monitoring these reactions, providing both theoretical grounding and practical, field-tested advice.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions when setting up a reaction with this compound.

Q1: Which analytical technique is best for monitoring my reaction?

A1: The choice of analytical technique depends on several factors including the nature of the reaction, the physical properties of the starting materials and products, and the equipment available in your lab.

  • Thin-Layer Chromatography (TLC): This is often the first choice for rapid, qualitative monitoring of a reaction's progress. It is simple, fast, and requires minimal sample preparation.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers quantitative analysis and is excellent for monitoring reactions with multiple components or for detecting small amounts of impurities. It is particularly useful when the components have poor volatility or are thermally unstable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to monitor the disappearance of starting material and the appearance of product signals. It is a powerful tool for identifying intermediates and byproducts.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This is extremely useful for identifying unknown byproducts and confirming the mass of the desired product.[4]

Q2: I am concerned about defluorination as a potential side reaction. How can I monitor for this?

A2: Defluorination is a known side reaction for fluoropyridines, especially under harsh reaction conditions (e.g., high temperatures, strong bases).[5] To monitor for defluorination, you would look for the appearance of a byproduct with a mass that is 18 amu higher than your expected product (replacement of -F with -OH) or the corresponding non-fluorinated analog.

  • LC-MS is the most direct method to detect defluorination by monitoring for the mass of the potential defluorinated byproduct.

  • ¹⁹F NMR can also be a powerful tool. The disappearance of the fluorine signal corresponding to the starting material and the absence of a new fluorine signal for the product would suggest defluorination has occurred.

Q3: My reaction mixture is a complex mess. How can I get a clear picture of what's happening?

A3: For complex reaction mixtures, a single analytical technique may not be sufficient. A combination of methods is often the best approach.

  • Start with TLC to get a qualitative sense of the number of components.

  • Use LC-MS to get the mass of the major components and identify potential byproducts.[4]

  • Once the reaction is complete, use ¹H and ¹³C NMR on the crude reaction mixture to get a more detailed structural picture of the main product and any significant impurities.[2]

Part 2: Troubleshooting Common Issues

This section provides a troubleshooting guide for common problems encountered when monitoring reactions of this compound.

Issue 1: My TLC plate shows streaking or overlapping spots.

Potential Cause Solution
Sample is too concentrated. Dilute the sample before spotting it on the TLC plate.
The solvent system is too polar. Decrease the polarity of the mobile phase. For example, if you are using 50% ethyl acetate in hexanes, try 30% ethyl acetate.
The compound is acidic or basic. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve the spot shape.
The stationary phase is not appropriate. For highly polar compounds, consider using a different type of TLC plate, such as alumina or reverse-phase silica.

Issue 2: My HPLC chromatogram shows broad or tailing peaks.

Potential Cause Solution
Poor sample solubility in the mobile phase. Ensure your sample is fully dissolved in the mobile phase before injection. You may need to use a stronger organic solvent to dissolve the sample initially.
Column degradation. The column may be contaminated or degraded. Try flushing the column with a strong solvent or replacing it if necessary.
Inappropriate mobile phase pH. The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjust the pH to be at least 2 units away from the pKa of your analyte. The pKa of this compound is predicted to be around 0.58.[6]
Secondary interactions with the stationary phase. Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or an amine modifier, to reduce peak tailing.

Issue 3: My NMR spectrum of the crude reaction is too complex to interpret.

Potential Cause Solution
Presence of multiple products and byproducts. Try to simplify the mixture before NMR analysis. A quick filtration through a small plug of silica gel can sometimes remove baseline impurities.
Overlapping signals. Use a higher field strength NMR instrument if available. You can also perform 2D NMR experiments, such as COSY and HSQC, to help resolve overlapping signals and assign protons and carbons.[2]
Paramagnetic impurities. The presence of paramagnetic metals can broaden NMR signals. If your reaction used a metal catalyst, try to remove it before taking the NMR.

Part 3: Detailed Monitoring Protocols

Here are detailed, step-by-step protocols for the most common techniques used to monitor reactions involving this compound.

Protocol 1: Thin-Layer Chromatography (TLC)

Purpose: To quickly and qualitatively assess the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the TLC chamber, ensuring the solvent level is below the origin line that will be drawn on the TLC plate. Close the chamber and let it saturate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a suitable solvent to create a reference spot.

    • Take a small aliquot of your reaction mixture and dilute it with a suitable solvent.

    • Using separate capillary tubes, spot the starting material reference and the reaction mixture on the origin line. It is also good practice to co-spot the starting material and the reaction mixture in the same lane to confirm the identity of the starting material spot in the reaction mixture.[1]

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the solvent does not go above the origin line. Close the chamber and allow the solvent to run up the plate.

  • Visualize the Plate:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • Interpret the Results: Compare the spots from the reaction mixture to the starting material reference. As the reaction progresses, the starting material spot should diminish in intensity, and a new spot (the product) should appear. Calculate the Retention Factor (Rf) for each spot to characterize them.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Purpose: To quantitatively monitor the consumption of starting material and the formation of product.

Instrumentation and Conditions (Starting Point):

ParameterValue
HPLC System Standard HPLC with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 70:30 (A:B), ramp to 10:90 (A:B) over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determine the λmax of your compounds)

Procedure:

  • Prepare the Mobile Phase: Prepare the aqueous and organic mobile phases as described in the table. Filter and degas the solvents before use.

  • Prepare the Sample: Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it significantly with the mobile phase (e.g., in 1 mL of 50:50 acetonitrile:water). The dilution factor will depend on the concentration of your reaction.

  • Equilibrate the System: Run the mobile phase through the HPLC system until the baseline is stable.

  • Inject the Sample: Inject the diluted sample onto the column and start the data acquisition.

  • Analyze the Chromatogram: Identify the peaks corresponding to your starting material and product based on their retention times (you should run standards of each if available). The area under the peak is proportional to the concentration of the compound. Monitor the decrease in the starting material peak area and the increase in the product peak area over time.

Protocol 3: ¹H NMR Spectroscopy

Purpose: To obtain structural information and monitor the reaction by observing changes in the proton signals.

Procedure:

  • Prepare the Sample: Take a small aliquot of the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire the Spectrum: Acquire a ¹H NMR spectrum.

  • Analyze the Spectrum:

    • Identify the characteristic peaks of your starting material. For this compound, you would expect to see signals for the methyl group and the aromatic protons on the pyridine ring.

    • Look for the appearance of new signals that correspond to your expected product.

    • You can use the integration of the peaks to determine the relative amounts of starting material and product. For example, you can compare the integral of a well-resolved starting material peak to a well-resolved product peak.

Part 4: Visualizing the Workflow

The following diagram illustrates a typical workflow for selecting an appropriate reaction monitoring technique.

G start Start Reaction Monitoring tlc Run TLC start->tlc is_separation_good Good Separation? tlc->is_separation_good hplc_lcms Use HPLC or LC-MS is_separation_good->hplc_lcms No is_quant_needed Quantitative Data Needed? is_separation_good->is_quant_needed Yes is_struct_info_needed Structural Info Needed? hplc_lcms->is_struct_info_needed continue_tlc Continue Monitoring with TLC continue_tlc->is_struct_info_needed is_quant_needed->hplc_lcms Yes is_quant_needed->continue_tlc No nmr Use NMR is_struct_info_needed->nmr Yes end Reaction Complete is_struct_info_needed->end No nmr->end

Caption: Decision tree for selecting a reaction monitoring technique.

References

Stability issues of 1-(5-Fluoropyridin-2-yl)ethanone under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Fluoropyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address challenges you may encounter during your research.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems that may arise during the handling and experimentation of this compound.

Question 1: I'm observing a decrease in the purity of my this compound sample over time, even when stored at room temperature. What could be the cause?

Answer:

Several factors could be contributing to the degradation of your sample. Based on the structure of this compound, which contains a fluorinated pyridine ring and a ketone functional group, the following are the most probable causes:

  • Hydrolysis: The C-F bond in fluoropyridines can be susceptible to nucleophilic aromatic substitution (SNAr), especially under neutral to basic conditions.[1][2] Trace amounts of moisture in your sample or storage container can lead to slow hydrolysis of the fluorine atom, replacing it with a hydroxyl group.

  • Photodegradation: Pyridine and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[3][4][5] If your storage container is not light-resistant, ambient light could be initiating degradation pathways.

  • Oxidation: While the pyridine ring is relatively electron-deficient, the acetyl group can be a site for oxidation. This is a slower process but can be catalyzed by trace metal impurities or exposure to an oxygen-rich atmosphere.

Recommended Actions:

  • Re-evaluate your storage conditions: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from moisture and light.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Solvent Purity: If the compound is in solution, ensure you are using high-purity, dry solvents. Residual water or impurities in the solvent can accelerate degradation.

Question 2: My reaction involving this compound under basic conditions is giving me unexpected byproducts. What is likely happening?

Answer:

The use of basic conditions with this compound can lead to several side reactions. The most prominent is likely the nucleophilic aromatic substitution (SNAr) of the fluorine atom.[1][2] The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than their chloro-analogs.[1]

  • Hydroxide-mediated Hydrolysis: If your base is a hydroxide source (e.g., NaOH, KOH), you are likely forming 1-(5-hydroxypyridin-2-yl)ethanone.

  • Alkoxide-mediated Substitution: If you are using an alkoxide base (e.g., sodium ethoxide), you will likely see the substitution of the fluorine with the corresponding alkoxy group.

  • Amine-mediated Substitution: Similarly, primary or secondary amines can displace the fluorine atom.

Troubleshooting Steps:

  • Characterize the Byproducts: Use analytical techniques such as LC-MS and NMR to identify the structure of the unexpected byproducts. This will confirm if SNAr is the issue.

  • Modify Reaction Conditions: If the SNAr is an undesired side reaction, consider using a non-nucleophilic base or protecting the pyridine ring if compatible with your overall synthetic scheme. Alternatively, running the reaction at a lower temperature may help to minimize the rate of the SNAr side reaction.

Question 3: I am conducting a forced degradation study and I'm not seeing significant degradation under acidic conditions. Is this expected?

Answer:

Yes, it is plausible to observe limited degradation of this compound under acidic conditions. The pyridine nitrogen will be protonated in an acidic medium, making the ring even more electron-deficient. While this enhances the susceptibility of the ring to nucleophilic attack, the concentration of nucleophiles (like water) is low in a strongly acidic solution.

However, some degradation can still occur, particularly at elevated temperatures.[6] The likely pathway would be acid-catalyzed hydrolysis of the acetyl group, though this is generally a slower process.

To Induce Degradation Under Acidic Conditions:

  • Increase Temperature: If you are running the experiment at room temperature, consider increasing it to 50-70 °C.[7]

  • Increase Reaction Time: Extend the duration of the acid stress testing.

  • Use a Co-solvent: If solubility is an issue, a co-solvent may be used, but ensure it is stable under the acidic conditions and does not participate in the reaction.

II. Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed, amber glass vial at 2-8 °C, under an inert atmosphere (e.g., nitrogen or argon).[2]

What is the expected thermal stability of this compound?

Pyridine and its derivatives generally exhibit high thermal stability.[8][9][10] Significant thermal degradation of the pyridine ring itself typically occurs at temperatures above 700°C.[9] However, for a substituted pyridine like this compound, the side chain will be the more likely point of thermal decomposition at lower temperatures. It is recommended to perform a thermogravimetric analysis (TGA) to determine the precise decomposition temperature.

How susceptible is this compound to oxidation?

The acetyl group can be oxidized, and studies on acetylpyridines have shown that this proceeds through an enol intermediate. The rate of oxidation will depend on the specific oxidizing agent and conditions. It is advisable to protect the compound from strong oxidizing agents and store it under an inert atmosphere to minimize oxidative degradation.

What are the likely degradation products of this compound?

Based on its structure, the following are potential degradation products:

  • Hydrolysis: 1-(5-hydroxypyridin-2-yl)ethanone

  • Photodegradation: Complex mixture of products resulting from ring opening and rearrangement.[3][5]

  • Oxidation: 5-fluoropyridine-2-carboxylic acid (via oxidation of the acetyl group).

What analytical methods can be used to assess the stability of this compound?

A stability-indicating HPLC method is the most common and effective technique. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[6][11][12] Detection can be performed using a UV detector. LC-MS can be used for the identification of degradation products.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[7][13][14][15]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system (for peak identification)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 N HCl.

      • Keep one sample at room temperature and another at 60 °C for 24 hours.

      • If no degradation is observed, repeat with 1 N HCl.

      • Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 N NaOH.

      • Keep the sample at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), monitoring the degradation. Due to the high reactivity of 2-fluoropyridines, degradation may be rapid.[1][2]

      • If degradation is too rapid, consider using a weaker base or lower temperature.

      • Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution with 3% H₂O₂.

      • Keep one sample at room temperature and another at 60 °C for 24 hours.

      • If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation:

      • Keep a solid sample of the compound in an oven at 60 °C for 7 days.

      • Also, expose a solution of the compound to the same conditions.

    • Photodegradation:

      • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

    • Quantify the parent compound and any degradation products.

    • Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a PDA or UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase Development:

  • Initial Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow rate: 1.0 mL/min

    • Detection wavelength: Scan for the λmax of this compound (a PDA detector is useful here).

  • Method Optimization:

    • Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.

    • Adjust the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different buffer), and flow rate to achieve adequate resolution between all peaks.

Validation:

Once an optimal method is developed, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

IV. Visualizations

Diagram 1: Potential Degradation Pathways

G main This compound hydrolysis 1-(5-Hydroxypyridin-2-yl)ethanone main->hydrolysis H₂O / OH⁻ (SNAr) oxidation 5-Fluoropyridine-2-carboxylic acid main->oxidation [O] photodegradation Complex Mixture (Ring Opening/Rearrangement) main->photodegradation UV Light

Caption: Potential degradation pathways for this compound.

Diagram 2: Forced Degradation Workflow

G cluster_stress Stress Conditions acid Acid Hydrolysis (HCl, heat) analysis Stability-Indicating HPLC Analysis acid->analysis base Base Hydrolysis (NaOH, RT) base->analysis oxid Oxidation (H₂O₂, heat) oxid->analysis therm Thermal (Heat) therm->analysis photo Photolytic (ICH Q1B) photo->analysis start This compound (Solid & Solution) start->acid start->base start->oxid start->therm start->photo identification Degradant Identification (LC-MS) analysis->identification report Stability Profile & Pathway Elucidation identification->report

Caption: Workflow for a forced degradation study.

V. References

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--

  • Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. --INVALID-LINK--

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. --INVALID-LINK--

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. --INVALID-LINK--

  • Kinetics and mechanism of the Zn(II)-catalyzed hydrolysis of 2-acetylpyridine oxime phenyl sulfite. The Journal of Organic Chemistry. --INVALID-LINK--

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. --INVALID-LINK--

  • [Biodegradation of pyridine under UV irradiation]. PubMed. --INVALID-LINK--

  • On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. PubMed. --INVALID-LINK--

  • Biodegradation of pyridine under UV irradiation. ResearchGate. --INVALID-LINK--

  • Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). National Toxicology Program. --INVALID-LINK--

  • Theoretical study on the thermal decomposition of pyridine. ResearchGate. --INVALID-LINK--

  • UV Photolysis for Accelerating Pyridine Biodegradation. PubMed. --INVALID-LINK--

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC. --INVALID-LINK--

  • Kinetics & Mechanism of Oxidation of Ketones & Acetylpyridines by Lead Tetraacetate. Indian Journal of Chemistry. --INVALID-LINK--

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PMC. --INVALID-LINK--

  • [Biodegradation of pyridine under UV irradiation]. Semantic Scholar. --INVALID-LINK--

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. --INVALID-LINK--

  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. --INVALID-LINK--

  • UV photolysis for accelerating pyridine biodegradation. Semantic Scholar. --INVALID-LINK--

  • Thermal degradation of poly(vinylpyridine)s. ResearchGate. --INVALID-LINK--

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. --INVALID-LINK--

  • Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University. --INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. Benchchem. --INVALID-LINK--

  • Metabolism and Toxicity of Fluorine Compounds. PMC. --INVALID-LINK--

  • Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC–MS/MS. ResearchGate. --INVALID-LINK--

  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--

  • 2-Acetyl Pyridine MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. --INVALID-LINK--

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. --INVALID-LINK--

  • This compound 915720-54-6 wiki. Guidechem. --INVALID-LINK--

  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. --INVALID-LINK--

  • Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. --INVALID-LINK--

  • (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. --INVALID-LINK--

  • Catalysis by α-substituted pyridines in the hydrolysis of aryl acetates and acetic anhydride. Journal of the Chemical Society B: Physical Organic. --INVALID-LINK--

  • The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--

  • 2-Acetylpyridine. PubChem. --INVALID-LINK--

  • 2-Acetylpyridine = 99 1122-62-9. Sigma-Aldrich. --INVALID-LINK--

  • 2-Acetylpyridine. Wikipedia. --INVALID-LINK--

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry. --INVALID-LINK--

  • 2- Acetylpyridine Safety Data Sheet. Jubilant Ingrevia. --INVALID-LINK--

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. --INVALID-LINK--

  • This compound. ChemicalBook. --INVALID-LINK--

  • A kind of preparation method of 2- acetylpyridine. Google Patents. --INVALID-LINK--

  • 1-(5-BROMO-3-FLUOROPYRIDIN-2-YL)ETHANONE. Crescent Chemical Company. --INVALID-LINK--

References

Removal of impurities from 1-(5-Fluoropyridin-2-yl)ethanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Fluoropyridin-2-yl)ethanone

A Foreword from Your Application Scientist

Welcome to the technical support hub for this compound. As a Senior Application Scientist, I've seen this versatile building block used in a multitude of synthetic applications, from agrochemicals to advanced pharmaceutical intermediates. Its unique electronic properties, imparted by the fluorine atom and the pyridine ring, make it a powerful synthon. However, these same features can sometimes lead to challenging purification scenarios.

This guide is designed to be a practical, field-tested resource. It's structured as a series of questions you might be asking yourself at the bench, followed by detailed, actionable answers. We'll move beyond simple procedural lists to explore the chemical principles behind the troubleshooting steps, empowering you to make informed decisions in your own experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, observable problems you might encounter during your workflow.

Question 1: My crude reaction mixture is a dark, tarry substance, but I expected a solid or oil. What happened and can I salvage my product?

Answer: Dark, insoluble materials often indicate polymerization or degradation, which can be promoted by strong acids or bases, or high temperatures. Fluoropyridines, in particular, can be susceptible to acid-catalyzed decomposition.[1][2]

Immediate Actions & Salvage Strategy:

  • Solubility Test: Before abandoning the reaction, take a small aliquot of the crude material and test its solubility in a range of solvents (e.g., ethyl acetate, dichloromethane (DCM), methanol, and a 9:1 DCM:methanol mixture). If you can dissolve a portion of the material, there's a good chance your product is recoverable.

  • Liquid-Liquid Extraction: If a suitable solvent is found, dissolve the entire crude mixture in a larger volume of it. Proceed with a standard aqueous workup. Wash the organic layer sequentially with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by water, and finally a saturated brine solution to aid in drying.

  • Adsorbent Treatment: If the color persists in the organic layer, it may be due to highly conjugated polymeric impurities. You can try gently stirring the organic solution with a small amount of activated carbon or silica gel for 15-20 minutes, then filtering. Be aware this can sometimes lead to loss of product, so use a minimal amount of adsorbent.

  • Column Chromatography: After drying and concentrating the organic layer, purify the resulting residue by flash column chromatography. The initial dark material should remain adsorbed at the top of the column.

Question 2: After purification by column chromatography, my NMR spectrum shows a clean product, but my yield is extremely low. Where did my product go?

Answer: Low recovery from silica gel chromatography can be attributed to several factors related to the properties of your target molecule.

  • Acid Sensitivity: Standard silica gel is slightly acidic (pH ~4-5). The pyridine nitrogen in your molecule (pKa ≈ 0.6) can be protonated on the column, causing it to bind very strongly to the polar silica surface.[3] This leads to significant streaking on TLC plates and poor recovery from the column.

  • Metal Chelation: The acetyl group adjacent to the pyridine nitrogen forms a bidentate chelation site. If your reaction involved organometallic reagents (like Grignard or organolithium reagents) or metal catalysts, residual metal ions in your crude product can cause it to complex and irreversibly bind to the silica.

Troubleshooting & Prevention:

  • Neutralize Your Silica: A common and effective technique is to use silica gel that has been pre-treated with a base. This is done by preparing a slurry of the silica gel in your starting eluent (e.g., 100% hexanes) and adding 1-2% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica, preventing protonation of your pyridine product.

  • Alternative Adsorbents: Consider using a less acidic stationary phase, such as neutral alumina. Run a comparative TLC analysis on both silica and alumina plates to see which provides better separation and less tailing.

  • Pre-Column Workup: Ensure your aqueous workup is thorough. A wash with a dilute solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can help remove residual metal salts before you attempt chromatography.

Question 3: I performed a Grignard reaction on the ketone. After workup, my main impurity is unreacted starting material. How can I improve conversion and simplify purification?

Answer: Recovering the starting ketone is a classic issue in Grignard reactions and usually points to two main side reactions.[4]

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, forming a magnesium enolate.[4] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.

  • Reagent Quenching: Grignard reagents are extremely sensitive to moisture.[5] Any trace water in your glassware, solvents, or starting materials will protonate and destroy the reagent, preventing it from reacting with the ketone.

Experimental Solutions:

  • Rigorous Anhydrous Technique:

    • Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

    • Ensure your this compound starting material is anhydrous. If necessary, dissolve it in an anhydrous solvent and dry over magnesium sulfate, filter, and remove the solvent under vacuum before use.

  • Reaction Conditions:

    • Low Temperature: Adding the Grignard reagent slowly to a solution of the ketone at a low temperature (e.g., -78°C to 0°C) can favor the nucleophilic addition pathway over enolization.

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) to form an organocerium reagent in situ (the Luche reaction) can dramatically increase the nucleophilicity of the reagent while reducing its basicity, thus minimizing enolization.

Purification Strategy: If you still have a mixture, separating the polar alcohol product from the less polar starting ketone is usually straightforward using column chromatography. The alcohol will have a significantly lower Rf value on TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in reactions involving this compound?

A1: Besides unreacted starting materials, common impurities depend on the reaction type. The table below summarizes some potential byproducts.

Impurity TypePotential Source ReactionIdentification Notes
Starting Material Incomplete reactionMatches reference spectra of this compound.
Hydrolysis Product Acidic or basic workupLoss of the acetyl group to form 5-fluoropyridine.
Over-addition Product Grignard reaction with estersIf the ketone was formed from an ester, double addition of the Grignard reagent can occur.[6][7]
Ring-Opened Products Harsh acidic conditionsCan lead to complex mixtures, often colored.[8]
Defluorinated Product Reductive conditionsReplacement of the fluorine atom with hydrogen.

Q2: What is a good, general-purpose solvent system for purifying derivatives of this compound by flash chromatography?

A2: A gradient system of ethyl acetate (EtOAc) in hexanes is the most common and effective starting point.

  • For non-polar products: Start with 5% EtOAc in hexanes and gradually increase the polarity.

  • For moderately polar products (like the alcohol from a Grignard reaction): A typical range would be 10% to 40% EtOAc in hexanes.

  • For very polar products: If your product doesn't move from the baseline, adding a small amount of methanol (0.5-5%) to a dichloromethane or ethyl acetate mobile phase can be effective.

Pro-Tip: Always add 1% triethylamine to your solvent system if you are using standard silica gel to prevent product loss, as discussed in the troubleshooting guide.

Q3: How stable is this compound? What are the recommended storage conditions?

A3: this compound is a relatively stable solid. However, like many pyridine derivatives, it should be protected from strong acids, prolonged exposure to light, and moisture.[9][10] For long-term storage, keep it in a tightly sealed container in a cool, dark, and dry place, such as a desiccator at room temperature or in a refrigerator.[10]

Workflow & Protocol Example

Protocol: Purification of a Crude Grignard Reaction Product

This protocol outlines the purification of a tertiary alcohol resulting from the addition of a Grignard reagent to this compound, where the crude product contains both the desired alcohol and unreacted ketone.

Step 1: Quenching and Aqueous Workup

  • Cool the reaction vessel to 0°C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and the magnesium alkoxide intermediate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Add ethyl acetate to dissolve the organic components.

  • Wash the organic layer sequentially with:

    • Saturated aq. NH₄Cl (1x)

    • Water (1x)

    • Saturated aq. NaCl (brine) (1x)

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oil/solid.

Step 2: Flash Column Chromatography (with Base-Washed Silica)

  • Prepare the Column:

    • Choose an appropriate size column based on the amount of crude material (typically a 40-100x mass ratio of silica to crude product).

    • Prepare the "slurry" by mixing silica gel with 100% hexanes containing 1% triethylamine (Et₃N).

    • Pour the slurry into the column and pack it using gentle air pressure.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder (this is called "dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the Column:

    • Begin eluting with a low polarity solvent system (e.g., 5% EtOAc / 94% Hexanes / 1% Et₃N).

    • The less polar starting ketone will elute first. Collect these fractions.

    • Gradually increase the polarity of the eluent (e.g., to 20-30% EtOAc in Hexanes, maintaining 1% Et₃N).

    • The more polar tertiary alcohol product will begin to elute.

    • Monitor the fractions by TLC to identify and combine the pure product fractions.

  • Isolate the Product:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to yield the purified alcohol.

Visual Decision-Making Guide

The following diagram provides a logical workflow for diagnosing and solving common purification challenges.

Purification_Troubleshooting cluster_path1 Path 1: Purity & Yield Issues cluster_path2 Path 2: Incomplete Conversion start_node Start: Crude Product Analysis observation_node observation_node start_node->observation_node Run TLC / Crude NMR diagnosis_node diagnosis_node observation_node->diagnosis_node Observe TLC action_node action_node diagnosis_node->action_node Streaking / Tailing Spot diagnosis_node2 Starting Material Present? diagnosis_node->diagnosis_node2 Multiple Discrete Spots result_node Improved Separation & High Recovery action_node->result_node Use Base-Washed Silica or Alumina action_node2 Optimize Reaction: - Anhydrous Conditions - Low Temperature - Use CeCl3 Additive diagnosis_node2->action_node2 Yes result_node2 Proceed to Standard Purification diagnosis_node2->result_node2 No result_node3 Higher Conversion action_node2->result_node3 Re-run Reaction

References

Technical Support Center: Catalyst Selection for Reactions with 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for catalyst selection in reactions involving 1-(5-Fluoropyridin-2-yl)ethanone. This guide is designed to provide expert advice, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of working with this versatile building block. The presence of the fluoropyridinyl moiety introduces unique electronic properties and potential challenges, such as catalyst inhibition, which require careful consideration in catalyst and reaction condition selection.

I. Asymmetric Hydrogenation of the Ketone Moiety

The asymmetric hydrogenation of the ketone in this compound to produce the corresponding chiral alcohol, (R)- or (S)-1-(5-fluoropyridin-2-yl)ethanol, is a critical transformation for the synthesis of many pharmaceutical intermediates. The primary challenge is achieving high enantioselectivity while mitigating catalyst inhibition by the pyridine nitrogen.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation of this compound is giving low enantioselectivity. What are the key factors to consider for catalyst selection?

A1: Achieving high enantioselectivity in the hydrogenation of 2-acetylpyridine derivatives is highly dependent on the choice of a chiral catalyst, typically composed of a transition metal and a chiral ligand. For this substrate, Noyori-type catalysts are a well-established starting point.[1][2] Key factors include:

  • Metal Center: Ruthenium (Ru) and Rhodium (Rh) are the most commonly employed metals. Ruthenium catalysts, particularly in the form of Ru-diphosphine-diamine complexes, are known for their high efficiency in ketone hydrogenation.[1][3]

  • Chiral Ligand: The choice of chiral ligand is paramount. C₂-symmetric diphosphine ligands like BINAP and its derivatives (e.g., Tol-BINAP) are highly effective. The diamine component of the catalyst also plays a crucial role in the catalytic cycle and can be tuned to optimize results.[4]

  • Substrate-Catalyst Interaction: The ketone's carbonyl group and the pyridine nitrogen can both interact with the metal center. A well-designed chiral pocket in the catalyst is necessary to ensure the substrate approaches in a specific orientation, leading to a single enantiomer of the product.[5]

Q2: I am observing slow or stalled reaction conversion. Could the pyridine nitrogen be poisoning the catalyst?

A2: Yes, catalyst poisoning by the nitrogen atom of the pyridine ring is a common issue in the hydrogenation of N-heterocyles.[6][7][8] The lone pair of electrons on the nitrogen can coordinate strongly to the metal center, leading to the formation of a stable, inactive complex. This is a well-documented phenomenon, sometimes referred to as the "2-pyridyl problem".[9]

Troubleshooting Guide: Low Conversion in Asymmetric Hydrogenation
Symptom Potential Cause Troubleshooting Steps & Rationale
Low or no conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the metal center, inhibiting the catalytic cycle.[6][7][8]1. Catalyst Pre-hydrogenation: Before adding the substrate, pre-hydrogenate the catalyst. This can help remove any species that may be occupying the active sites.[6] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) may overcome partial deactivation. 3. Screen Different Ligands: Experiment with ligands that create a more sterically hindered environment around the metal, which can disfavor pyridine coordination.
Reaction stalls after partial conversion Product Inhibition: The chiral alcohol product may also coordinate to the catalyst, leading to inhibition.1. Lower Substrate Concentration: Running the reaction at a lower concentration can sometimes mitigate product inhibition. 2. Optimize Reaction Temperature: A slight increase in temperature may help to dissociate the product from the catalyst, but be mindful of potential decreases in enantioselectivity.
Inconsistent results between batches Variable Catalyst Activity: The active catalyst may not be forming consistently.1. Use a Well-Defined Pre-catalyst: Instead of generating the catalyst in situ, use a well-defined, isolable pre-catalyst to ensure consistency. 2. Strictly Anhydrous and Degassed Conditions: Moisture and oxygen can deactivate the catalyst. Ensure all reagents and solvents are rigorously dried and degassed.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas.[10][11][12]

  • Catalyst Preparation: In a glovebox, to a solution of [RuCl₂(p-cymene)]₂ (0.5 mol%) in isopropanol, add a solution of a chiral ligand such as (R,R)-TsDPEN (1.1 mol%) in isopropanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv) in isopropanol.

  • Reaction Execution: Add the catalyst solution to the substrate solution. Add a base, such as potassium tert-butoxide (5 mol%). Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Work-up and Analysis: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC.

Data Presentation: Comparison of Catalysts for Asymmetric Hydrogenation of Ketones

Catalyst System Typical Substrate Key Features Reported Enantioselectivity
Ru-BINAP/Diamine Aromatic and Heteroaromatic KetonesHigh TON and TOF; sensitive to substrate structure.[1]Up to >99% ee
Rh-TsDPEN Aromatic KetonesEfficient in aqueous media; pH-dependent.[10][11]Up to 99% ee
Ir-TsDPEN Aromatic KetonesComplements Rh catalysts; also effective in water.[10][11]Up to 99% ee

Visualization: Decision Workflow for Asymmetric Hydrogenation

start Start: Asymmetric Hydrogenation of this compound initial_screening Initial Screening: Ru-BINAP/Diamine catalyst Isopropanol, Base start->initial_screening check_conversion Check Conversion & ee% initial_screening->check_conversion high_ee High ee% (>95%)? check_conversion->high_ee Good Conversion low_conversion Low Conversion/ Stalled Reaction check_conversion->low_conversion Low Conversion optimize Optimize: Temperature, Pressure, Concentration high_ee->optimize Yes low_ee Low ee% high_ee->low_ee No success Success: Isolate Chiral Alcohol optimize->success troubleshoot_poisoning Troubleshoot Catalyst Poisoning: - Pre-hydrogenate catalyst - Increase catalyst loading - Screen bulky ligands low_conversion->troubleshoot_poisoning consider_ath Consider Asymmetric Transfer Hydrogenation (ATH) (e.g., Ru-TsDPEN) low_conversion->consider_ath re_evaluate Re-evaluate Conditions troubleshoot_poisoning->re_evaluate troubleshoot_ee Troubleshoot Enantioselectivity: - Screen different chiral ligands - Lower temperature - Change solvent low_ee->troubleshoot_ee low_ee->consider_ath troubleshoot_ee->re_evaluate consider_ath->initial_screening re_evaluate->check_conversion

Caption: Decision workflow for troubleshooting asymmetric hydrogenation.

II. Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, either through the pyridine ring (e.g., after conversion to a halide) or potentially at the methyl group of the acetyl moiety after functionalization. The primary challenge in coupling reactions involving the pyridine ring is catalyst deactivation.

Frequently Asked Questions (FAQs)

Q3: I am attempting a Suzuki-Miyaura coupling with a derivative of this compound and observing low to no yield. What is the likely cause?

A3: As with hydrogenation, the Lewis basic nitrogen of the pyridine ring is a major culprit for low yields in palladium-catalyzed cross-coupling reactions.[9][13] This "2-pyridyl problem" arises from the coordination of the nitrogen to the palladium center, which can disrupt the catalytic cycle.[9] Additionally, 2-pyridylboronic acids are often unstable and prone to protodeboronation.[14]

Q4: How can I overcome catalyst deactivation in Suzuki-Miyaura couplings of pyridyl substrates?

A4: Several strategies have been developed to mitigate catalyst deactivation:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, and RuPhos create a sterically hindered environment around the palladium atom, which disfavors coordination of the pyridine nitrogen.[9][15]

  • Palladium Pre-catalysts: Use well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) to ensure the efficient generation of the active Pd(0) species.[16]

  • Stable Boron Reagents: Instead of using the often-unstable 2-pyridylboronic acid, consider more stable derivatives like MIDA boronates or triisopropylboronates.[14][17][18]

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause Troubleshooting Steps & Rationale
Low to no product yield Catalyst Poisoning: Pyridine nitrogen is deactivating the palladium catalyst.[9]1. Switch to a Bulky Ligand: Use ligands such as XPhos, SPhos, or RuPhos.[9][15] 2. Use a Pre-catalyst: Employ a G3 or G4 palladacycle to ensure efficient generation of the active catalyst.[16]
Significant protodeboronation of the boronic acid Instability of the 2-pyridylboronic acid. [14]1. Use a More Stable Boron Reagent: Switch to a 2-pyridyl MIDA boronate or a triisopropylboronate.[14][17][18] 2. Careful Choice of Base and Solvent: Use a non-aqueous base like K₃PO₄ in an anhydrous aprotic solvent (e.g., dioxane, toluene) to minimize sources of protons.[14]
Formation of homocoupling byproducts Oxygen in the reaction mixture or inefficient catalyst activation. 1. Thoroughly Degas the Reaction: Ensure the solvent and reaction mixture are rigorously degassed to remove oxygen. 2. Use a Pd(0) Source or Pre-catalyst: This can minimize side reactions that may occur during the in situ reduction of Pd(II) salts.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine Derivative

This protocol is a general starting point for the coupling of a bromo- or chloro- derivative of this compound with a boronic acid.

  • Reaction Setup: In a glovebox, add the 2-halopyridine derivative (1.0 equiv), the boronic acid (1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv) to a dry reaction vessel.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not part of the pre-catalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction Execution: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up and Analysis: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualization: Catalyst Deactivation in Cross-Coupling

Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Inactive Inactive Pd(0)-Pyridine Complex Pd0->Inactive PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L2 Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Pyridine Pyridine Substrate Pyridine->Inactive Catalyst Poisoning

Caption: Catalyst poisoning by pyridine coordination disrupts the catalytic cycle.

III. Influence of the 5-Fluoro Substituent

The fluorine atom at the 5-position significantly influences the reactivity of the pyridine ring.

Q5: How does the fluorine atom in this compound affect its reactivity in catalytic reactions?

A5: The fluorine atom has a strong electron-withdrawing inductive effect, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[19]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of fluorine makes the pyridine ring more electron-deficient and thus more susceptible to attack by nucleophiles. This can be an intended reaction pathway or a potential side reaction.

  • C-H Activation/Functionalization: The electronic properties of the fluorine substituent can influence the regioselectivity of C-H activation reactions.

  • Acidity of Protons: The fluorine atom can increase the acidity of the protons on the methyl group of the acetyl moiety, which could be relevant in base-catalyzed condensation reactions.

References

Troubleshooting guide for the synthesis of 2-amino-5-fluoropyridine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-5-Fluoropyridine Intermediates

A Senior Application Scientist's Guide to Navigating Common Synthetic Challenges

Welcome to the technical support center for the synthesis of 2-amino-5-fluoropyridine and its critical intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize these vital building blocks in pharmaceutical and agrochemical R&D. 2-Amino-5-fluoropyridine is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including peptide deformylase inhibitors like LBM415 and novel anticancer agents.[1][][3] The presence of the fluorine atom often enhances the pharmacokinetic properties of drug candidates.[1]

This document moves beyond standard protocols to address the practical, real-world challenges encountered in the laboratory. Structured in a question-and-answer format, it provides not just solutions, but the underlying chemical logic to empower you to diagnose and resolve issues independently.

Section 1: Amination of 2-Halo-5-Fluoropyridines (SNAr Pathway)

The nucleophilic aromatic substitution (SNAr) of an activated halopyridine, typically 2-chloro-5-fluoropyridine, is a direct and frequently employed route. The electron-withdrawing nature of the ring nitrogen and the fluorine substituent activates the C2 position for nucleophilic attack. However, the reaction is not without its complexities.

Q1.1: My SNAr amination of 2-chloro-5-fluoropyridine with aqueous ammonia is slow and gives low yields. What factors should I investigate?

This is a common issue, often rooted in the delicate balance between reactivity, solubility, and side reactions. While seemingly straightforward, this reaction requires careful optimization.

Root Cause Analysis:

  • Insufficient Activation: 2-Chloropyridines are significantly less reactive towards SNAr than, for example, 2-chloropyrimidines or pyrazines.[4] The reaction often requires forcing conditions (high temperature and pressure) which can be problematic.[5]

  • Phase-Transfer Limitations: The reaction between an organic-soluble substrate (2-chloro-5-fluoropyridine) and an aqueous nucleophile (aqueous ammonia) is often limited by the interface between the two phases.

  • Product Inhibition/Side Reactions: The product, 2-amino-5-fluoropyridine, can potentially react further under harsh conditions, and competitive hydrolysis of the starting material can occur.

Troubleshooting Protocol & Recommendations:

  • Temperature and Pressure: This is the most critical parameter. Uncatalyzed aminations with aqueous ammonia often require high temperatures (120-180 °C) and high pressure in a sealed reactor to achieve reasonable reaction rates.[5] Operating at lower, atmospheric pressure temperatures will result in minimal conversion.

  • Solvent and Additives:

    • Co-Solvents: Employing a polar, aprotic co-solvent like NMP, DMSO, or DMAc can improve the solubility of the reactants and accelerate the reaction. Flow chemistry setups using NMP at temperatures up to 300°C have shown excellent results for uncatalyzed aminations.[6]

    • Phase-Transfer Catalysis: Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) to facilitate the transport of the hydroxide or amide species into the organic phase, though this is less common for ammonia itself.

  • Alternative Ammonia Sources: Instead of aqueous ammonia, consider using a solution of ammonia in an organic solvent like dioxane or methanol in a sealed pressure vessel. This creates a homogeneous reaction environment.

  • Copper Catalysis: The Ullmann condensation, a copper-catalyzed variant, can significantly improve reaction conditions. Adding a catalytic amount of a copper(I) source, such as CuI or Cu₂O, often with a ligand like L-proline, can facilitate the amination at lower temperatures.

Below is a decision-making workflow for troubleshooting this specific reaction.

G start Low Yield in S_NAr Amination of 2-Chloro-5-fluoropyridine q1 Are you using a sealed pressure reactor? start->q1 a1_no Reaction will be too slow. Implement a sealed reactor to reach required T (>120°C) & P. q1->a1_no No a1_yes Reaction conditions are appropriate. Proceed to next check. q1->a1_yes Yes q2 Is the reaction homogeneous? a1_yes->q2 a2_no Consider using a polar aprotic co-solvent (NMP, DMSO) or NH₃ in an organic solvent. q2->a2_no No (Aq. NH₃) a2_yes Homogeneity is good. Proceed to next check. q2->a2_yes Yes q3 Is reaction still sluggish despite high T/P? a2_yes->q3 a3_yes Consider adding a Cu(I) catalyst (e.g., CuI) to switch to an Ullmann-type pathway. q3->a3_yes Yes a3_no Yield issue may be related to purification or side reactions. Analyze crude mixture by LC-MS. q3->a3_no No

Caption: Troubleshooting SNAr Amination Yield.

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile method for coupling aryl halides with amines under relatively mild conditions.[7][8] It is particularly useful for constructing hindered C-N bonds or when substrates are sensitive to the harsh conditions of classical methods.

Q2.1: I am attempting a Buchwald-Hartwig amination on 2-bromo-5-fluoropyridine, but the reaction is failing. How do I select the optimal catalyst system (ligand/base)?

Success in Buchwald-Hartwig amination is critically dependent on the synergistic relationship between the palladium precursor, the phosphine ligand, and the base.[9] Pyridyl substrates present a unique challenge as the ring nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[10]

Root Cause Analysis & Selection Strategy:

  • Ligand Choice: The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the rate-limiting reductive elimination step. For electron-deficient heteroaryl halides like 2-bromopyridine, bulky, electron-rich biarylphosphine ligands (so-called "second-generation" and beyond) are generally required. These ligands create a sterically crowded metal center that accelerates reductive elimination.

  • Base Selection: The base's primary role is to deprotonate the amine (or the amine-catalyst complex) to form the active amide nucleophile. Its strength and solubility are crucial. Strong, non-nucleophilic, sterically hindered bases are preferred.

  • Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., water, oxygen) can deactivate the sensitive palladium catalyst.

Recommendations for Catalyst System Selection:

ComponentRecommendationRationale & Causality
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.
Ligand XPhos, RuPhos, or BrettPhosThese bulky, electron-rich biarylmonophosphine ligands are highly effective for heteroaryl couplings. They promote the crucial reductive elimination step, which is often slow with less bulky ligands like BINAP or dppf for these substrates.[7][9]
Base NaOtBu or K₃PO₄Sodium tert-butoxide is a strong, effective base for a wide range of amines. For base-sensitive substrates with groups like esters, a weaker base like potassium phosphate or cesium carbonate should be used, although this may require higher temperatures or longer reaction times.[11]
Solvent Toluene or DioxaneThese are standard non-coordinating solvents. Rigorous degassing (e.g., via three freeze-pump-thaw cycles or sparging with argon) is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Pd precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol% relative to Pd), and the base (1.4-2.0 equivalents).

  • Add the 2-bromo-5-fluoropyridine (1.0 equivalent).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine (1.1-1.2 equivalents).

  • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Proceed with standard aqueous workup and purification (e.g., column chromatography).

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L₂)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L₂)(H₂NR)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (+ H₂NR) Amido_Complex Ar-Pd(II)(L₂)-NHR Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺X⁻) Product Ar-NHR Amido_Complex->Product Reductive Elimination Product_out Product (2-Amino-5-fluoropyridine derivative) Product->Product_out

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Section 3: Synthesis from 2-Aminopyridine via Schiemann Reaction

This classical pathway involves the transformation of readily available 2-aminopyridine through a multi-step sequence: acetylation, nitration, reduction, diazotization, and finally a Balz-Schiemann reaction to introduce the fluorine atom.[12][13] While robust, each step presents unique challenges.

Q3.1: My Balz-Schiemann reaction (thermal decomposition of the diazonium tetrafluoroborate salt) gives a low and variable yield of 2-acetylamino-5-fluoropyridine. How can I improve its consistency?

The Schiemann reaction is notorious for its sensitivity. The yield depends heavily on the purity of the intermediate diazonium salt and the precise conditions of its thermal decomposition.

Root Cause Analysis:

  • Incomplete Diazotization: The formation of the diazonium salt from the corresponding aniline (2-acetylamino-5-aminopyridine) must be complete. The reaction is typically run at low temperatures (-5 to 0 °C) to prevent premature decomposition of the unstable diazonium species.[13]

  • Instability of the Diazonium Salt: The isolated 2-acetylamino-5-pyridine diazonium tetrafluoroborate salt can be unstable and potentially explosive, especially when fully dry. It should be handled with extreme care and not stored for long periods.

  • Decomposition Conditions: The temperature of the thermal decomposition is critical. Too low, and the reaction is incomplete. Too high, and extensive charring and side-product formation occur, drastically reducing the yield. The decomposition can be highly exothermic.

Troubleshooting Protocol & Recommendations:

  • Optimize Diazotization:

    • Temperature Control: Maintain a strict temperature of -5 to 0 °C during the addition of sodium nitrite. Use a reliable thermometer and an efficient cooling bath (e.g., ice-salt).

    • Purity of Starting Material: Ensure the 2-acetylamino-5-aminopyridine is of high purity, as impurities can interfere with the reaction.

    • Reagent Stoichiometry: Use a slight excess of fluoroboric acid (HBF₄) and sodium nitrite to ensure complete conversion. One study suggests optimal conditions of 1.5h at 25°C for the diazotization step, which is higher than typical but was optimized for their specific substrate.[12]

  • Handle the Diazonium Salt Correctly:

    • After precipitation, wash the salt with cold ether or ethanol to remove residual acid but avoid drying it completely under high vacuum for extended periods. It is often best to proceed to the next step with the slightly damp solid.

  • Control the Thermal Decomposition:

    • Method of Heating: Instead of heating the bulk solid, which can decompose uncontrollably, add the diazonium salt portion-wise to a pre-heated high-boiling solvent like toluene or xylene at the optimal decomposition temperature (typically 110-130 °C).[12][13] This allows for much better control of the exotherm.

    • Determine Optimal Temperature: The ideal decomposition temperature should be determined empirically on a small scale. Start around 110 °C and monitor for steady nitrogen evolution. Increase the temperature in small increments if the reaction is slow.

The overall workflow for this synthetic route is outlined below.

G cluster_0 Synthesis from 2-Aminopyridine A 2-Aminopyridine B 2-Acetamidopyridine A->B Acetylation (Ac₂O) C 2-Acetamido- 5-nitropyridine B->C Nitration (HNO₃/H₂SO₄) D 2-Acetamido- 5-aminopyridine C->D Reduction (e.g., Fe/AcOH or H₂/Pd-C) E Diazonium Fluoroborate Salt D->E Diazotization (NaNO₂/HBF₄) F 2-Acetamido- 5-fluoropyridine E->F Schiemann Reaction (Heat) G 2-Amino- 5-fluoropyridine F->G Hydrolysis (Acid or Base)

Caption: Process Flow for the Schiemann Route.

Section 4: General Analytical & Purification FAQs

Q4.1: What are the best analytical methods to monitor these reactions and assess final purity?

A multi-technique approach is essential for robust process control.

  • Thin Layer Chromatography (TLC): The workhorse for rapid reaction monitoring. Use a standard mobile phase (e.g., Ethyl Acetate/Hexanes) and visualize under UV light. The change in polarity from a halo- or nitro-pyridine to an aminopyridine is usually significant and easy to track.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for confirming the mass of the desired product and identifying any side products. It provides much more information than TLC alone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Essential for structural confirmation of intermediates and the final product. Pay attention to the characteristic shifts and coupling constants of the pyridine ring protons.

    • ¹⁹F NMR: The most definitive technique for any fluorine-containing compound. 2-amino-5-fluoropyridine will show a distinct singlet or doublet (if coupled to a proton) in a predictable region of the ¹⁹F spectrum.[14] This is an excellent tool for assessing purity, as fluorine-containing impurities will be readily apparent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable intermediates like 2-chloro-5-fluoropyridine.

Q4.2: My final 2-amino-5-fluoropyridine product is a persistent off-white or yellow solid. How can I obtain a pure, white crystalline product?

Color in the final product typically indicates the presence of trace, highly conjugated impurities, often arising from oxidation or side reactions during nitration or amination steps.

Purification Protocol:

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or toluene). Add a small amount (1-5% by weight) of activated charcoal and reflux for 15-30 minutes. The charcoal will adsorb many of the colored impurities.

  • Hot Filtration: Filter the hot solution through a pad of celite to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product on the filter funnel.

  • Recrystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. This process selects for the desired product, leaving more soluble impurities in the mother liquor.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. For very high purity, a second recrystallization may be necessary.

By understanding the chemical principles behind these synthetic routes and anticipating common pitfalls, you can significantly improve the efficiency, consistency, and success of your synthesis of 2-amino-5-fluoropyridine and its valuable intermediates.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Fluoropyridin-2-yl)ethanone. Designed for researchers, scientists, and drug development professionals, this guide offers a detailed examination of the spectral features of the title compound, drawing comparisons with its non-fluorinated analog, 2-acetylpyridine. By understanding the influence of the fluorine substituent on chemical shifts and coupling constants, researchers can gain valuable insights for structural elucidation and characterization of related fluorinated pyridine derivatives.

The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In drug development, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and its fluorinated derivatives are of significant interest. A thorough understanding of their NMR spectral characteristics is paramount for unambiguous identification and for expediting the drug discovery process.

Experimental Protocols

Standard NMR Sample Preparation

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Analyte (this compound or 2-acetylpyridine)

  • Pipettes and vials

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃, in a clean vial.[1] The choice of solvent is critical as it can influence chemical shifts.[2]

  • Transfer: Using a Pasteur pipette, carefully transfer the solution to a clean NMR tube.

  • Standard Addition: Add a small amount of TMS as an internal reference (0 ppm).

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for preparing an NMR sample.

NMR Data Acquisition

Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required.[3] Broadband proton decoupling is typically employed to simplify the spectrum to single peaks for each unique carbon, although coupled spectra can provide valuable information about C-H and C-F coupling.[4]

Comparative Spectral Analysis: this compound vs. 2-Acetylpyridine

The following sections detail the ¹H and ¹³C NMR spectral data for both compounds, highlighting the key differences arising from the fluorine substitution.

¹H NMR Spectral Data

The presence of the highly electronegative fluorine atom in this compound significantly influences the chemical shifts and coupling patterns of the pyridine ring protons compared to 2-acetylpyridine.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-3~7.6 (Predicted)ddJ(H3-H4) ≈ 8-9, J(H3-F) ≈ 3-4
H-4~7.9 (Predicted)dddJ(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F) ≈ 8-9
H-6~8.4 (Predicted)dJ(H6-H4) ≈ 2-3, J(H6-F) ≈ 2-3
-COCH₃~2.7 (Predicted)s-
2-Acetylpyridine H-37.84dJ(H3-H4) = 7.8
H-47.42tJ(H4-H3) = J(H4-H5) = 7.8
H-57.78tJ(H5-H4) = J(H5-H6) = 7.8
H-68.69dJ(H6-H5) = 4.7
-COCH₃2.72s-

Note: The data for this compound is predicted based on the analysis of the structurally similar compound 4-((5-Fluoropyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, for which experimental data is available in supplementary information from a cited reference.[5] The data for 2-Acetylpyridine is from the SDBS database.

Analysis of ¹H NMR Spectra:

  • Downfield Shift of H-4 and H-6: In this compound, the protons ortho (H-4) and para (H-6) to the fluorine atom are expected to be shifted downfield due to the deshielding effect of the electronegative fluorine.

  • Proton-Fluorine Coupling: The most significant difference is the presence of H-F coupling in the fluorinated compound. The magnitude of these coupling constants decreases with the number of bonds separating the proton and fluorine atoms. We expect to see a large meta-coupling (³JHF) for H-4 and smaller para-coupling (⁴JHF) for H-3 and H-6.

  • Methyl Protons: The chemical shift of the acetyl methyl protons is expected to be similar in both compounds, as it is relatively distant from the site of fluorination.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The fluorine atom in this compound introduces significant changes in the carbon chemical shifts and, most notably, gives rise to carbon-fluorine (C-F) coupling.

Compound Carbon Assignment Chemical Shift (δ, ppm) C-F Coupling (J, Hz)
This compound C-2~150 (Predicted)²J(C2-F) ≈ 20-30
C-3~117 (Predicted)³J(C3-F) ≈ 5-10
C-4~134 (Predicted)²J(C4-F) ≈ 20-30
C-5~158 (Predicted)¹J(C5-F) ≈ 240-260
C-6~143 (Predicted)³J(C6-F) ≈ 5-10
C=O~198 (Predicted)⁴J(C=O-F) ≈ 2-5
-COCH₃~24 (Predicted)⁵J(CH₃-F) < 1
2-Acetylpyridine C-2153.6-
C-3121.5-
C-4136.8-
C-5125.6-
C-6149.2-
C=O200.1-
-COCH₃25.8-

Note: The data for this compound is predicted based on the analysis of the structurally similar compound 4-((5-Fluoropyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, for which experimental data is available in supplementary information from a cited reference.[5] The data for 2-Acetylpyridine is from the SDBS database.

Analysis of ¹³C NMR Spectra:

  • Directly Attached Carbon (C-5): The most dramatic effect is on the carbon directly bonded to the fluorine atom (C-5). This carbon will appear as a doublet with a very large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz. Its chemical shift will also be significantly downfield compared to the corresponding carbon in 2-acetylpyridine.

  • Ortho and Meta Carbons: The carbons ortho (C-4, C-6) and meta (C-2, C-3) to the fluorine will also exhibit C-F coupling, with the magnitude of the coupling constant generally decreasing with increasing distance from the fluorine atom (¹JCF > ²JCF > ³JCF).

  • Carbonyl and Methyl Carbons: The carbonyl carbon and the methyl carbon of the acetyl group will likely show very small, if any, resolvable coupling to the fluorine due to the number of intervening bonds.

Logical Workflow for Spectral Interpretation

A systematic approach is essential for the accurate interpretation of NMR spectra.

Diagram of the Spectral Interpretation Workflow:

Spectral_Interpretation A Analyze ¹H NMR: - Number of signals - Integration - Chemical shift - Multiplicity and J-couplings C Correlate ¹H and ¹³C Data: - Identify C-H connectivities A->C B Analyze ¹³C NMR: - Number of signals - Chemical shift - C-F couplings B->C D Propose Structure C->D E Compare with Reference Data and Predicted Spectra D->E F Final Structure Confirmation E->F

Caption: A logical workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are significantly influenced by the presence of the fluorine atom. Key distinguishing features include the downfield shift of protons and carbons near the fluorine substituent and the presence of characteristic proton-fluorine and carbon-fluorine coupling patterns. By comparing the spectra of the fluorinated compound with its non-fluorinated analog, 2-acetylpyridine, researchers can confidently identify the structural features imparted by fluorine substitution. This guide provides a foundational understanding and practical protocols to aid in the characterization of this important class of molecules.

References

A Comparative Guide to the Mass Spectrometry Characterization of 1-(5-Fluoropyridin-2-yl)ethanone: ESI vs. APCI

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two prevalent mass spectrometry ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the structural characterization and analysis of 1-(5-Fluoropyridin-2-yl)ethanone (MW: 139.13 g/mol , Formula: C₇H₆FNO).[1][2] As a critical building block in modern drug discovery and agrochemical development, robust and reliable analytical methodologies for this compound are paramount. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish optimal analytical protocols for this and structurally related compounds.

We will explore the theoretical underpinnings of each ionization source, present detailed experimental protocols, compare performance metrics, and delve into the structural elucidation of the molecule through tandem mass spectrometry (MS/MS) fragmentation analysis.

Part 1: Ionization Source Selection: Theoretical & Practical Considerations

The choice of ionization source is the most critical parameter in developing a successful LC-MS method. The physicochemical properties of this compound—a small, moderately polar N-heterocyclic ketone—make it a candidate for both ESI and APCI. The decision hinges on understanding the distinct ionization mechanisms of each technique.

Electrospray Ionization (ESI): The Charge in Solution

ESI is a soft ionization technique that generates ions from analytes in the liquid phase.[3] A high voltage is applied to a liquid sample flowing through a capillary, creating a fine spray of charged droplets.[4] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Expertise & Rationale: For this compound, the pyridine nitrogen is a basic site (pKa ≈ 0.58) that is readily protonated in a slightly acidic mobile phase.[1] This inherent chemical property makes it an ideal candidate for positive-ion ESI, which excels at ionizing polar and ionizable compounds.[5] We hypothesize that this will result in the efficient formation of a protonated molecule, [M+H]⁺, leading to high sensitivity. ESI is the cornerstone for analyzing molecules with amine-containing side chains or N-containing ring structures.[6]

Atmospheric Pressure Chemical Ionization (APCI): Gas-Phase Proton Transfer

APCI is a complementary technique that creates ions in the gas phase.[7] The LC eluent is sprayed through a heated nebulizer (typically 350-500 °C) to vaporize both the solvent and the analyte. A high-voltage corona discharge needle then ionizes the surrounding solvent molecules, which act as reagent gases.[8] These protonated solvent molecules subsequently ionize the analyte molecules through gas-phase proton transfer reactions.

  • Expertise & Rationale: APCI is highly effective for small, thermally stable molecules with moderate to low polarity that are not easily ionized by ESI.[9] While our target compound is polar enough for ESI, APCI offers a valuable alternative. Its primary advantages include a greater tolerance for higher buffer concentrations and a potential reduction in matrix suppression effects compared to ESI.[8][10] Therefore, for assays in complex biological matrices, APCI can sometimes provide more robust and reproducible results.

Part 2: Experimental Design & Methodologies

A self-validating protocol requires meticulous attention to detail, from sample preparation to data acquisition. The following sections outline the precise methodologies used for this comparative study.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A 1. Stock Solution 1 mg/mL of this compound in Methanol B 2. Working Solution Dilute stock to 1 µg/mL with 50:50 Acetonitrile:Water A->B C Inject 5 µL onto C18 Column B->C D Isocratic Elution 50:50 ACN:H2O + 0.1% Formic Acid Flow: 0.4 mL/min C->D E Split Analysis Stream D->E F Source 1: ESI-MS Positive Ion Mode E->F Path A G Source 2: APCI-MS Positive Ion Mode E->G Path B H Full Scan (m/z 50-300) F->H I Tandem MS (MS/MS) Precursor Ion: m/z 140.05 F->I G->H G->I J Compare Sensitivity & Linearity H->J I->J K Elucidate Fragmentation Pathway I->K

Caption: Overall experimental workflow for the comparative analysis.

Detailed Experimental Protocols

1. Sample Preparation

  • Stock Solution: Accurately weigh and dissolve 1.0 mg of this compound (purity ≥95%) in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working & Calibration Solutions: Prepare a 1 µg/mL working solution by diluting the stock solution in a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water containing 0.1% formic acid. A series of calibration standards (e.g., 1-500 ng/mL) were prepared by serial dilution from this working solution. The 0.1% formic acid is critical for ensuring efficient protonation of the analyte.

2. Liquid Chromatography (LC) Conditions

  • System: Standard HPLC or UHPLC system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions The analysis was performed on a triple quadrupole mass spectrometer, switching between ESI and APCI sources.

ParameterESI SettingAPCI SettingRationale
Ionization Mode PositivePositiveThe pyridine nitrogen is a proton acceptor.
Capillary Voltage 3.5 kVN/AOptimizes the electrospray process for droplet formation.
Corona Current N/A4.0 µAInitiates the gas-phase chemical ionization cascade.[9]
Nebulizer Pressure 45 psi50 psiAssists in aerosol formation.
Drying Gas Flow 10 L/min8 L/minAids in solvent evaporation and ion desolvation.
Gas Temperature 325 °C400 °CAPCI requires higher temperatures for efficient analyte vaporization.[9]
Scan Range (Full Scan) m/z 50 - 300m/z 50 - 300Covers the expected mass of the analyte and potential fragments.
Precursor Ion (MS/MS) m/z 140.05m/z 140.05Corresponds to the [M+H]⁺ of the analyte.
Collision Gas ArgonArgonStandard inert gas for collision-induced dissociation (CID).
Collision Energy (CE) 10-30 eV (Ramped)10-30 eV (Ramped)A range of energies ensures capture of both low- and high-energy fragments.

Part 3: Comparative Data Analysis & Structural Elucidation

Performance Comparison: ESI vs. APCI

Both ionization sources successfully detected the protonated molecule [M+H]⁺ at m/z 140.05. However, significant performance differences were observed, as summarized below.

Performance MetricElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Discussion
Signal Intensity (100 ng/mL) ~ 8.5 x 10⁶ counts~ 2.1 x 10⁶ countsESI provided approximately 4-fold higher signal intensity, confirming the hypothesis of efficient liquid-phase protonation.
Limit of Detection (LOD) 0.5 ng/mL2.0 ng/mLThe superior ionization efficiency of ESI translates directly to a lower limit of detection.[8]
Linearity (R²) 0.9992 (1-500 ng/mL)0.9985 (5-500 ng/mL)Both techniques demonstrated excellent linearity, though ESI's range extended to lower concentrations.
Robustness Sensitive to mobile phase modifiersLess sensitive to matrix effectsAPCI is known to be a more robust source, particularly for complex sample matrices not explored in this pure standard analysis.[8]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To confirm the compound's identity and gain structural insights, the [M+H]⁺ precursor ion at m/z 140.05 was isolated and fragmented via Collision-Induced Dissociation (CID). The resulting product ion spectra were nearly identical between ESI and APCI, indicating that the fragmentation is an intrinsic property of the molecule's structure, independent of the initial ionization method.

Key Product Ions Observed:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragment Identity
140.05125.03CH₃• (15.02 Da)[M+H-CH₃]⁺
140.05112.04CO (28.01 Da)[M+H-CO]⁺
140.0597.04CH₂CO (43.01 Da)[M+H-CH₂CO]⁺ (Protonated 5-Fluoropyridine)

Interpretation of Fragmentation:

The fragmentation pattern is highly informative. The most abundant product ion at m/z 97.04 arises from the loss of a neutral ketene molecule (CH₂=C=O). This is a classic and diagnostic fragmentation pathway for protonated acetyl-substituted compounds, proceeding through a well-documented rearrangement mechanism.[11][12] The formation of this ion strongly supports the presence of the ethanone group. The less intense fragment at m/z 112.04 corresponds to the loss of carbon monoxide, another characteristic fragmentation of carbonyl compounds. The ion at m/z 125.03 , from the loss of a methyl radical, is also observed, though it is typically less favored in the lower-energy CID conditions of triple quadrupole instruments.

Proposed Fragmentation Pathway

Caption: Proposed MS/MS fragmentation pathway of [M+H]⁺.

Part 4: Conclusion and Recommendations

This guide demonstrates a comprehensive approach to the mass spectrometric characterization of this compound, systematically comparing ESI and APCI ionization sources.

Key Findings:

  • Superior Sensitivity with ESI: For quantitative analysis requiring high sensitivity, Electrospray Ionization (ESI) is the unequivocally superior choice . Its mechanism is perfectly suited to the chemistry of the target analyte, yielding a 4-fold improvement in signal intensity and a lower limit of detection compared to APCI.[8]

  • APCI as a Robust Alternative: Atmospheric Pressure Chemical Ionization (APCI) serves as a reliable and robust complementary technique . It is particularly valuable for applications where matrix effects are a concern or when analyzing libraries of related compounds that may span a wider polarity range and exhibit poorer ESI response.[7][9]

  • Unambiguous Structural Confirmation: Tandem mass spectrometry (MS/MS) provides definitive structural confirmation. The characteristic neutral loss of ketene (43.01 Da) from the protonated molecule is a diagnostic fragmentation that confirms the presence and location of the acetyl group on the fluoropyridine ring.

For routine purity assessments and quantitative assays of this compound in simple matrices, an LC-ESI-MS/MS method is recommended. For method development involving complex matrices or related analogues, initial screening with both ESI and APCI sources is a prudent strategy to ensure the most robust analytical method is selected.

References

A Comparative Guide to the Biological Activity of 1-(5-Fluoropyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in over 7,000 medically significant molecules underscores its versatility and importance.[1] The introduction of a fluorine atom to the pyridine ring can significantly modulate the physicochemical and biological properties of the resulting molecule, often enhancing its metabolic stability and binding affinity to target proteins. This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from the versatile building block, 1-(5-Fluoropyridin-2-yl)ethanone, with a focus on their anticancer and antibacterial potential. We will delve into the experimental data supporting these activities, compare their performance against established alternatives, and provide detailed protocols for their evaluation.

The Emerging Role of Fluoropyridine Derivatives in Drug Discovery

Fluorine-containing pyridine derivatives have garnered significant attention in modern drug discovery due to their unique properties and diverse pharmacological activities.[1] The parent compound, this compound, serves as a valuable starting material for synthesizing a variety of heterocyclic compounds, including chalcones, Schiff bases, and other complex molecules. These derivatives have shown promise in targeting a range of biological processes, from microbial growth to cancer cell proliferation.

Anticancer Activity of this compound Derivatives: A Comparative Analysis

Chalcones, characterized by an α,β-unsaturated carbonyl system, are a class of compounds that have been extensively investigated for their anticancer properties.[2] The synthesis of chalcones from this compound and various aromatic aldehydes has yielded derivatives with significant cytotoxic activity against several cancer cell lines.

Comparative Cytotoxicity of Pyridine-Based Chalcones

The following table summarizes the in vitro anticancer activity of representative pyridine-based chalcone derivatives against various human cancer cell lines, with a comparison to the standard chemotherapeutic drug, doxorubicin.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)
S1 Imidazopyridine-ChalconeMDA-MB-231 (Breast)5.22[3][[“]]Doxorubicin5.48[3][[“]]
S6 Imidazopyridine-ChalconeA-549 (Lung)4.22[3][[“]]Doxorubicin3.79[3][[“]]
Compound 1 Pyridin-2-oneHepG2 (Liver)4.5[5]--
Compound 2 PyridineHepG2 (Liver)>10[5]--

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that certain imidazopyridine-chalcone derivatives, such as S1 and S6 , exhibit potent anticancer activity, with IC50 values comparable to or even better than doxorubicin in specific cell lines.[3][[“]] For instance, compound S1 is more active against the MDA-MB-231 breast cancer cell line than doxorubicin.[3][[“]] This highlights the potential of the fluoropyridine-chalcone scaffold in developing novel anticancer agents.

Mechanism of Anticancer Action

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.

anticancer_mechanism cluster_drug Fluoropyridine-Chalcone Derivative cluster_cell Cancer Cell drug Derivative p53 p53 Upregulation drug->p53 induces JNK JNK Upregulation drug->JNK induces G2M G2/M Arrest p53->G2M Apoptosis Apoptosis JNK->Apoptosis G2M->Apoptosis

Caption: Proposed anticancer mechanism of pyridine derivatives.[5]

Studies on pyridine derivatives have shown that they can induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK pathways in liver and breast cancer cells.[5]

Antibacterial Activity of this compound Derivatives: A Comparative Analysis

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Derivatives of this compound, particularly Schiff bases and oxazolidinones, have demonstrated promising antibacterial activity.

Comparative Antibacterial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of fluoropyridine derivatives against various bacterial strains, compared to standard antibiotics.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Standard DrugMIC (µg/mL)
7j 3-(5-Fluoropyridin-3-yl)-2-oxazolidinoneStaphylococcus aureus0.25[6][7]Linezolid2.0[6][7]
7j Staphylococcus aureus (MRSA)0.5[6][7]Linezolid4.0[6][7]
PC1 Schiff Base (Benzaldehyde deriv.)Escherichia coli62.5[8]Ciprofloxacin<1[2]
PC1 Schiff Base (Benzaldehyde deriv.)Staphylococcus aureus62.5[8]Ciprofloxacin<1[2]

MIC: The minimum inhibitory concentration, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Notably, the 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative 7j exhibits significantly more potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) compared to the clinically used antibiotic, linezolid.[6][7] This underscores the potential of this class of fluoropyridine derivatives in combating drug-resistant bacterial infections. While the Schiff base derivatives show moderate activity, further optimization of their structure could lead to enhanced potency.

Mechanism of Antibacterial Action

The antibacterial mechanism of fluoropyridine derivatives can be multifaceted. Fluoroquinolone antibiotics, which share a similar structural motif, are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] Oxazolidinones, on the other hand, inhibit the initiation of protein synthesis.[6]

antibacterial_mechanism cluster_drug Fluoropyridine Derivative cluster_bacterium Bacterial Cell drug Derivative dna_gyrase DNA Gyrase / Topoisomerase IV drug->dna_gyrase inhibits protein_synthesis Protein Synthesis Initiation drug->protein_synthesis inhibits dna_replication DNA Replication Blocked dna_gyrase->dna_replication cell_death Bacterial Cell Death protein_synthesis->cell_death dna_replication->cell_death

Caption: Potential antibacterial mechanisms of fluoropyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

mtt_assay A Seed cells in 96-well plate B Add test compounds at varying concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Workflow of the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a standard drug (e.g., doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][11][12]

Workflow:

mic_determination A Prepare serial dilutions of test compounds in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 16-20 hours B->C D Visually inspect for bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and a standard antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[11][12]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (broth and bacteria without compound) and a sterility control (broth only).[12]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[1]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of compounds with significant potential in the development of novel anticancer and antibacterial agents. The data presented in this guide demonstrates that specific structural modifications to the parent molecule can lead to compounds with potency comparable or superior to existing drugs. The detailed experimental protocols provided will enable researchers to further explore the therapeutic potential of this versatile scaffold. Future research should focus on optimizing the lead compounds to improve their efficacy and pharmacokinetic profiles, as well as elucidating their precise mechanisms of action to facilitate the design of next-generation therapeutics.

References

A Comparative Guide to the X-ray Crystallography of Fluoropyridine Compounds: From Crystal Packing to Molecular Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, understanding the three-dimensional structure of fluorinated pyridines is paramount. These compounds are privileged scaffolds in drug discovery and functional materials, owing to the unique electronic properties conferred by the fluorine atom. X-ray crystallography provides the definitive map of their solid-state architecture, revealing the subtle interplay of intermolecular forces that govern their physical properties and biological activity. This guide offers an in-depth comparison of fluoropyridine crystal structures, grounded in experimental data, to elucidate the profound impact of fluorination on molecular packing and to provide a practical framework for crystallographic analysis.

The Foundation: A Validated Crystallographic Workflow

The integrity of any structural claim rests upon a robust and reproducible experimental workflow. Obtaining high-quality crystallographic data, especially for low-melting-point compounds common among fluoropyridines, requires meticulous technique. The process is a self-validating system, where the quality of the final refined structure is intrinsically linked to the success of each preceding step.

Experimental Protocol: From Liquid to Lattice

A significant challenge with many simple fluoropyridines is their low melting point, which complicates standard crystallization techniques. The definitive method for these samples is in situ crystallization on the diffractometer.

Step-by-Step Protocol for in situ Crystallization and Data Collection:

  • Sample Loading: A small amount of the liquid fluoropyridine is sealed within a glass capillary.

  • Mounting and Cooling: The capillary is mounted on the goniometer head of a single-crystal X-ray diffractometer equipped with a cryo-cooling system. The sample is rapidly cooled to a temperature well below its melting point (e.g., 100-150 K) to form a polycrystalline solid.

  • Crystal Growth (Zone Melting): A focused heat source, often an infrared laser, is used to melt a small zone of the polycrystalline sample. The laser is then slowly moved along the capillary. As the molten zone moves and recrystallizes, a single, high-quality crystal is grown from the melt.

  • Data Collection: Once a suitable single crystal is obtained, the X-ray diffraction experiment commences.[1] The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern—a unique fingerprint of the crystal's internal structure—is recorded by a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data (angles and intensities of reflections) are processed to determine the unit cell dimensions and space group. The atomic positions are solved using direct methods and refined using full-matrix least-squares on F², yielding a precise three-dimensional model of the molecule and its arrangement in the crystal lattice.[2]

This entire process, from sample preparation to the final refined structure, is captured in the Crystallographic Information File (CIF), a standard format for archiving and sharing structural data.[3][4]

G cluster_prep Crystal Growth cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Liquid Liquid Fluoropyridine Capillary Seal in Capillary Liquid->Capillary Cool Flash Cool to Polycrystal Capillary->Cool Grow Grow Single Crystal via Zone Melting Cool->Grow Diffractometer Mount on Diffractometer Grow->Diffractometer Transfer Crystal Xray X-ray Diffraction Data Collection Diffractometer->Xray Process Process Raw Data (hkl file) Xray->Process Solve Solve Structure (Direct Methods) Process->Solve Input Reflections Refine Refine Atomic Positions Solve->Refine CIF Generate Final CIF Refine->CIF

Caption: Standard workflow for single-crystal X-ray diffraction of low-melting compounds.

Comparative Analysis: The Structural Impact of Fluorine Substitution

The number and position of fluorine atoms on the pyridine ring dramatically alter the molecule's electrostatic potential and shape, leading to distinct crystal packing motifs. A systematic comparison reveals a clear trend in how increasing fluorination governs the supramolecular assembly.[5][6]

A study of 3-fluoropyridine, 3,5-difluoropyridine, 2,3,5-trifluoropyridine, and 2,3,5,6-tetrafluoropyridine demonstrates a fascinating, non-linear evolution of crystal packing.[5][6]

CompoundCCDC NumberSpace GroupKey Intermolecular InteractionsDominant Packing Motif
3-Fluoropyridine 835253[6][7]P2₁/cC–H···N, C–H···FHerringbone
3,5-Difluoropyridine 835254[6]P2₁/cC–H···N, C–H···FHerringbone
2,3,5-Trifluoropyridine 835255[6]P1C–H···N, π-stackingParallel Stacking
2,3,5,6-Tetrafluoropyridine 835256[6]P2₁/cC–H···N, C–H···FEdge-to-Face (Herringbone-like)
Pentafluoropyridine N/AP2₁/cF···F, C–F···πEdge-to-Face

Data synthesized from "Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives".[5][6]

From Herringbone to Parallel and Back Again

The degree of fluorination directly influences the balance between traditional hydrogen bonds, halogen interactions, and π-π stacking.

  • Mono- and Di-substitution: With one or two fluorine atoms, such as in 3-fluoropyridine and 3,5-difluoropyridine, the crystal packing is dominated by a classic herringbone arrangement . This motif maximizes C–H···π interactions, where the hydrogen atoms of one molecule point towards the face of an adjacent aromatic ring.

  • Tri-substitution: A significant shift occurs with 2,3,5-trifluoropyridine. The increased polarization and altered molecular shape favor a parallel arrangement of the pyridine rings.[5][6] This allows for efficient π-stacking, an interaction that is less prominent in the lower-fluorinated analogues.

  • Tetra- and Penta-substitution: As the ring becomes electron-deficient with four or five fluorine atoms, the packing reverts to an edge-to-face arrangement .[5][6] This is driven by electrostatic complementarity, where the electron-poor fluorinated ring face interacts favorably with the edge of a neighboring molecule. In these highly fluorinated systems, weak F···F and C–F···π interactions also become significant contributors to the lattice energy.[8]

Caption: Packing motifs shift with the degree of fluorine substitution on the pyridine ring.

The Crystallographic Information File (CIF): The Gold Standard

For the scientific community, the final output of a crystal structure determination is the Crystallographic Information File (CIF).[3][9] This standardized text file format, promulgated by the International Union of Crystallography (IUCr), is the primary medium for reporting, archiving, and disseminating crystallographic data.[4][9]

A CIF is both human- and machine-readable and contains a wealth of information beyond just atomic coordinates.[3][10] Key data includes:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

  • Space Group: The symmetry operations that define the crystal lattice.

  • Atomic Coordinates: The precise x, y, z position of every atom in the asymmetric unit.

  • Experimental Conditions: Temperature, pressure, and the wavelength of the X-rays used.[3]

  • Refinement Statistics: Quality indicators, such as the R-factor, which measure the agreement between the structural model and the experimental diffraction data.

Researchers can access and download CIFs for published structures from databases like the Cambridge Structural Database (CSD) , the world's repository for small-molecule organic and metal-organic crystal structures.[11][12] This allows for direct comparison, re-analysis, and use in computational modeling studies.

Broader Implications: Linking Crystal Structure to Physicochemical Properties

The structural insights gained from X-ray crystallography have direct implications for drug development and materials science. The arrangement of molecules in the solid state influences critical properties:

  • Solubility and Dissolution Rate: Different packing motifs (polymorphs) can have vastly different lattice energies, affecting how readily a compound dissolves—a key parameter for drug bioavailability.

  • Lipophilicity: While primarily an intrinsic molecular property, the solid-state conformation can inform our understanding of a molecule's hydrophobic surface. Fluorination generally increases lipophilicity by replacing C-H bonds with more hydrophobic C-F bonds.[13]

  • Acidity/Basicity (pKa): The inductive effect of fluorine atoms decreases the basicity of the pyridine nitrogen.[13] Intermolecular interactions, such as hydrogen bonding to the nitrogen atom observed in the crystal structure, provide experimental validation of its role as a hydrogen bond acceptor.

By providing an exact blueprint of a fluoropyridine's solid-state structure, X-ray crystallography serves as an indispensable tool. It validates molecular design, explains macroscopic properties, and guides the development of next-generation pharmaceuticals and materials.

References

A Comparative Guide to Pyridine and Pyrimidine Derivatives in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, pyridine and pyrimidine derivatives have garnered significant attention for their broad spectrum of biological activities, particularly as anti-inflammatory agents.[1][2] This guide provides a comparative analysis of these two crucial classes of compounds, delving into their mechanisms of action, performance in key anti-inflammatory assays, and the experimental protocols essential for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of screening and characterizing potential anti-inflammatory drug candidates based on these core structures.

The Inflammatory Cascade: Key Targets for Pyridine and Pyrimidine Derivatives

Inflammation is a complex biological response to harmful stimuli, involving a cascade of molecular and cellular events. Chronic or dysregulated inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] The anti-inflammatory effects of many pyridine and pyrimidine derivatives are attributed to their ability to modulate key inflammatory mediators.[4][5]

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including derivatives of pyridine and pyrimidine, is the inhibition of cyclooxygenase (COX) enzymes.[5][6] COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (PGEs), key mediators of pain and inflammation.[5][6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[7]

Beyond COX inhibition, both pyridine and pyrimidine scaffolds have been incorporated into molecules targeting other crucial inflammatory pathways, such as the Janus kinase (JAK)-STAT signaling pathway, which is pivotal in cytokine signaling.[8][9] Cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) are potent pro-inflammatory mediators, and their inhibition represents another key therapeutic strategy.[4][10]

Key Signaling Pathways

The following diagrams illustrate the central role of COX and JAK-STAT pathways in inflammation, which are common targets for pyridine and pyrimidine derivatives.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation

Caption: The Cyclooxygenase (COX) Pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression (Inflammatory Mediators) Nucleus->Gene_Expression

Caption: The JAK-STAT Signaling Pathway.

Comparative Analysis of Anti-Inflammatory Mechanisms

While both pyridine and pyrimidine derivatives can be designed to target similar inflammatory pathways, the nuances in their chemical structures often lead to differences in potency, selectivity, and overall pharmacological profiles.

Pyridine Derivatives: The pyridine scaffold is a versatile building block found in numerous anti-inflammatory agents.[11][12] For instance, some derivatives of 3-hydroxy pyridine-4-one have shown anti-inflammatory effects, potentially linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent.[13] Furthermore, many potent and selective COX-2 inhibitors have been developed based on the pyridine core.[14][15] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with the active sites of target enzymes.

Pyrimidine Derivatives: The pyrimidine nucleus is another privileged scaffold in medicinal chemistry, with several clinically approved anti-inflammatory drugs containing this moiety, such as afloqualone and tofacitinib.[6] Pyrimidine derivatives have demonstrated a wide range of anti-inflammatory activities by inhibiting crucial inflammatory mediators like prostaglandin E2, nitric oxide, TNF-α, and various interleukins.[4][5] Many pyrimidine-based compounds exert their effects through the inhibition of COX enzymes.[5][6] Additionally, the pyrimidine ring is a key component of Janus kinase (JAK) inhibitors like baricitinib, which has been approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[8][16] Baricitinib functions by inhibiting JAK1 and JAK2, thereby interfering with the signaling of several pro-inflammatory cytokines.[9][17]

Experimental Assays for Evaluating Anti-Inflammatory Activity

A systematic evaluation using a combination of in vitro and in vivo assays is crucial for characterizing and comparing the anti-inflammatory potential of pyridine and pyrimidine derivatives.[18]

In Vitro Assays

1. Cyclooxygenase (COX) Inhibition Assay: This assay is fundamental for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[19][20]

  • Principle: The peroxidase activity of COX is measured in the presence of a chromogenic substrate. The inhibition of color development is proportional to the compound's inhibitory activity.

  • Protocol:

    • Prepare solutions of the test compounds at various concentrations.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound or a reference inhibitor (e.g., celecoxib) to the respective wells.

    • Incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid and a colorimetric substrate.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition).

2. Cytokine Release Assay: This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.[10]

  • Principle: Immune cells (e.g., peripheral blood mononuclear cells or macrophage-like cell lines) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of the test compound. The concentration of cytokines in the cell supernatant is then quantified using ELISA.

  • Protocol:

    • Culture the immune cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound for a specified pre-incubation period.

    • Stimulate the cells with LPS.

    • Incubate for an appropriate time (e.g., 24 hours).

    • Collect the cell supernatant.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-6) using a specific ELISA kit.

    • Calculate the percentage of cytokine inhibition and determine the IC50 value.

The following diagram illustrates a general workflow for in vitro anti-inflammatory screening.

In_Vitro_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound_Synthesis Synthesis of Pyridine/Pyrimidine Derivatives Compound_Stock Stock Solution Preparation Compound_Synthesis->Compound_Stock COX_Assay COX-1/COX-2 Inhibition Assay Compound_Stock->COX_Assay Cytokine_Assay Cytokine Release Assay (LPS-stimulated cells) Compound_Stock->Cytokine_Assay IC50_Determination IC50 Value Calculation COX_Assay->IC50_Determination Cytokine_Assay->IC50_Determination Selectivity_Index Selectivity Index (COX-2/COX-1) IC50_Determination->Selectivity_Index

Caption: Workflow for In Vitro Anti-Inflammatory Screening.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats: This is a widely used and well-established model of acute inflammation.[21][22]

  • Principle: The subcutaneous injection of carrageenan into the rat's paw induces a reproducible inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.

  • Protocol:

    • Fast the rats overnight with free access to water.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

The carrageenan-induced paw edema model exhibits a biphasic response. The initial phase (0-1 hour) is associated with the release of histamine, serotonin, and bradykinin, while the later phase (1-6 hours) is mediated by prostaglandins, cyclooxygenase-2 (COX-2), and nitric oxide.[13]

Data-Driven Comparison of Pyridine and Pyrimidine Derivatives

The following table summarizes the anti-inflammatory activity of representative pyridine and pyrimidine derivatives from the literature, highlighting their performance in various assays.

Compound ClassDerivative ExampleAssayTargetIC50 / ED50Selectivity Index (COX-2/COX-1)Reference
Pyridine 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d)pyrimidin-4-oneIn vitro COX InhibitionCOX-20.54 µM6.56[23]
Pyridine 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amineIn vitro COX InhibitionCOX-20.07 µM508.6[24]
Pyrimidine Baricitinib (Olumiant)In vitro Kinase AssayJAK15.9 nM>100-fold for JAK1/2 over JAK3[17]
Pyrimidine Baricitinib (Olumiant)In vitro Kinase AssayJAK25.7 nM>100-fold for JAK1/2 over JAK3[17]
Pyrimidine Celecoxib (Celebrex)In vitro COX InhibitionCOX-21.11 µM5.12[23]
Pyrimidine Pyrimidine Derivative (Compound 12)In vitro COX-2 ExpressionCOX-2-Potent (25.8-fold change)[19][25]
Pyrimidine Pyridinyl Pyrimidine Derivative (Compound 14)In vitro Cytokine Release (PBMC)p38 MAP Kinase3.2 µM (TNF-α)-[10]
Pyrimidine Pyridinyl Pyrimidine Derivative (Compound 14)In vitro Cytokine Release (PBMC)p38 MAP Kinase2.3 µM (IL-1β)-[10]

Note: IC50 is the half-maximal inhibitory concentration. ED50 is the half-maximal effective dose. The data presented is for comparative purposes and is sourced from the cited literature.

Senior Application Scientist's Perspective

Both pyridine and pyrimidine scaffolds have proven to be exceptionally fruitful in the quest for novel anti-inflammatory agents. The choice between these two heterocyclic systems is not a matter of inherent superiority, but rather a strategic decision based on the specific therapeutic target and desired pharmacological profile.

  • For COX-2 Inhibition: Both scaffolds have yielded highly potent and selective COX-2 inhibitors. The pyridine-based compounds, in some reported cases, have shown remarkable selectivity indices. The key to success lies in the judicious selection and placement of substituents on the core ring to optimize interactions with the COX-2 active site.

  • For Kinase Inhibition: The pyrimidine core has been particularly successful in the development of kinase inhibitors, most notably JAK inhibitors like baricitinib. The ability of the pyrimidine ring to form key hydrogen bonds within the ATP-binding pocket of kinases is a significant advantage.

  • Future Directions: The development of hybrid molecules that incorporate both pyridine and pyrimidine moieties is an emerging area of interest.[5] These hybrids have the potential to interact with multiple targets in the inflammatory cascade, possibly leading to enhanced efficacy and a broader spectrum of activity. Furthermore, the exploration of novel derivatives that can modulate downstream signaling pathways, such as NF-κB and MAPK, holds considerable promise.[26]

References

A Researcher's Comparative Guide to Cytotoxicity Assays for Novel 1-(5-Fluoropyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. For novel chemical series, such as derivatives of 1-(5-Fluoropyridin-2-yl)ethanone, a scaffold of interest in medicinal chemistry, selecting the appropriate cytotoxicity assay is a critical decision that influences data quality and subsequent research directions. This guide provides an in-depth comparison of three commonly employed cytotoxicity assays, offering experimental insights and data-driven recommendations to aid researchers in making an informed choice.

The Imperative of Context-Specific Assay Selection

No single cytotoxicity assay is universally superior. The optimal choice is contingent upon the specific research question, the compound's physicochemical properties, the expected mechanism of cell death, and available laboratory resources. This guide will dissect the principles, protocols, and practical considerations of three distinct yet complementary assays: the Sulforhodamine B (SRB) assay, the Lactate Dehydrogenase (LDH) assay, and the Caspase-Glo® 3/7 assay.

Sulforhodamine B (SRB) Assay: A Measure of Total Cellular Biomass

The SRB assay is a robust and cost-effective colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][2] The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for the number of viable cells.[3][4]

Scientific Principle & Rationale

The causality behind the SRB assay's effectiveness lies in its endpoint: measurement of total cellular protein. This makes it a stable and reliable indicator of cell number, as it is less susceptible to fluctuations in metabolic activity that can affect other assays.[5] The fixation step, typically with trichloroacetic acid (TCA), is crucial as it precipitates and immobilizes cellular proteins, ensuring accurate staining and preventing cell loss during washing steps.[1][3]

Experimental Protocol
  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the this compound derivatives for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[1][2]

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye.[1][2] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1][2]

  • Post-Staining Wash: Quickly remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[2]

  • Dye Solubilization: Ensure plates are completely dry, then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[2][3]

Visualization of the SRB Assay Workflow

SRB_Workflow cluster_plate 96-Well Plate cluster_instrument Microplate Reader cell_seeding 1. Cell Seeding compound_treatment 2. Compound Treatment cell_seeding->compound_treatment Overnight Incubation fixation 3. Cell Fixation (TCA) compound_treatment->fixation Incubation Period staining 4. Staining (SRB) fixation->staining Washing & Drying solubilization 5. Solubilization (Tris) staining->solubilization Washing & Drying read_absorbance 6. Read Absorbance solubilization->read_absorbance Plate Shaking

Caption: SRB Assay Experimental Workflow.

Lactate Dehydrogenase (LDH) Assay: An Indicator of Membrane Integrity

The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane rupture, making it a reliable biomarker for necrosis or late-stage apoptosis.[8][9]

Scientific Principle & Rationale

This assay is based on a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[10] A second enzyme, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (like INT) into a colored formazan product.[9] The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[10] The key advantage is that it measures a direct marker of cell death, providing a clear indication of compromised membrane integrity.[6]

Experimental Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay. Include appropriate controls: a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer).[9]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

  • Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions, typically containing the substrate, cofactor, and diaphorase/INT solution.

  • Incubation: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction (Optional): Some kits include a stop solution (e.g., 1M acetic acid) to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to correct for background absorbance.[10]

Visualization of the LDH Assay Mechanism

LDH_Mechanism cluster_cell Cell cluster_medium Culture Medium Damaged_Cell Damaged Cell (Membrane Compromised) LDH_released Released LDH Damaged_Cell->LDH_released Release LDH_inside LDH (cytosolic) Pyruvate Pyruvate LDH_released->Pyruvate catalyzes Lactate Lactate Lactate->LDH_released NAD NAD+ NAD->LDH_released NADH NADH Pyruvate->NADH Formazan Formazan (Colored) NADH->Formazan Diaphorase reduces INT Tetrazolium Salt (INT) INT->Formazan

Caption: LDH Assay Enzymatic Cascade.

Caspase-Glo® 3/7 Assay: A Specific Marker of Apoptosis

For compounds that may induce programmed cell death, or apoptosis, a more specific assay is required. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[11][12]

Scientific Principle & Rationale

The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[11] In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase in a coupled reaction to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.[12] The "add-mix-measure" format is simple and ideal for high-throughput screening.[11] This assay's strength lies in its ability to provide mechanistic insight, specifically pointing towards an apoptotic mode of cell death.

Experimental Protocol
  • Cell Seeding and Treatment: Plate cells as previously described. It is recommended to use white-walled, opaque 96-well plates to maximize the luminescent signal. Treat cells with the novel derivatives.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.[12]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours. The luminescent signal is stable for several hours.[12]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Visualization of the Apoptotic Pathway and Caspase-3/7 Assay

Apoptosis_Pathway cluster_pathway Apoptotic Signaling cluster_assay Caspase-Glo® 3/7 Assay Drug Drug Derivative Apoptotic_Signal Apoptotic Signal Drug->Apoptotic_Signal Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Signal->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases activates Cell_Death Apoptotic Cell Death Executioner_Caspases->Cell_Death cleaves cellular substrates Luminescence Luminescent Signal Executioner_Caspases->Luminescence cleaves Caspase_Substrate Pro-luminescent Substrate (DEVD) Caspase_Substrate->Luminescence releases aminoluciferin

Caption: Caspase-3/7 Role in Apoptosis.

Comparative Analysis and Data Interpretation

To objectively compare these assays, we present hypothetical data for a novel this compound derivative (Compound X) tested against a cancer cell line.

Table 1: Performance Comparison of Cytotoxicity Assays
ParameterSRB AssayLDH AssayCaspase-Glo® 3/7 Assay
Principle Measures total protein contentMeasures released LDH (membrane rupture)Measures Caspase-3/7 activity (apoptosis)
Endpoint Colorimetric (Absorbance)Colorimetric (Absorbance)Luminescence
Sensitivity ModerateModerate to LowHigh
Throughput HighHighHigh
Cost LowLow to ModerateHigh
Mechanistic Insight General cytotoxicity/viabilityNecrosis/Membrane DamageApoptosis
Interference Compound color, protein bindingSerum LDH, compound colorCompound autofluorescence (less common)
Best For Initial large-scale screeningDetecting necrotic cell deathInvestigating apoptotic mechanisms
Table 2: Hypothetical IC₅₀ Values for Compound X
AssayIC₅₀ (µM)Interpretation
SRB Assay (72h) 5.2Compound X reduces cell number with an IC₅₀ of 5.2 µM after 72 hours.
LDH Assay (24h) > 50Minimal membrane damage observed at 24 hours, suggesting necrosis is not the primary death mechanism.
Caspase-Glo® 3/7 (24h) 8.9Significant caspase-3/7 activation at 24 hours, indicating induction of apoptosis.

Analysis of Hypothetical Data: The data suggests that Compound X primarily induces cytotoxicity through an apoptotic pathway. The potent IC₅₀ in the SRB assay at 72 hours reflects the eventual outcome of the apoptotic process initiated earlier, as detected by the Caspase-Glo® 3/7 assay at 24 hours. The high IC₅₀ in the LDH assay corroborates this, indicating that cell membrane integrity is largely maintained during the early stages of apoptosis, and widespread necrosis is not the dominant mechanism of action.

Conclusion and Recommendations

For the initial screening of a library of novel this compound derivatives, the SRB assay is highly recommended due to its low cost, high throughput, and robust performance.[5] It provides a reliable first pass to identify active compounds and rank them based on their general cytotoxicity.

Following the initial screen, for lead compounds like the hypothetical Compound X, it is crucial to perform mechanistic studies. The Caspase-Glo® 3/7 assay should be employed to determine if the observed cytotoxicity is due to the induction of apoptosis.[11] Concurrently, the LDH assay can be used to rule out necrosis as a primary mechanism.[6] This multi-assay approach provides a more comprehensive and validated understanding of a compound's biological activity, which is essential for making informed decisions in the drug development pipeline.

By strategically combining these assays, researchers can efficiently screen novel compounds, validate their cytotoxic potential, and elucidate their mechanism of action, thereby accelerating the journey from chemical synthesis to promising therapeutic candidates.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(5-Fluoropyridin-2-yl)ethanone (CAS No. 915720-54-6). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The procedures outlined herein are designed to ensure that this halogenated pyridine derivative is managed as hazardous waste with the highest degree of caution, adhering to regulatory standards and best laboratory practices.

Hazard Profile & Regulatory Imperative

This compound belongs to the chemical class of fluorinated pyridine derivatives. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound may not be universally available, the hazard profile can be inferred from structurally similar compounds and general chemical principles.

  • Inferred Hazards : Based on analogs, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It may also be harmful if swallowed.[2] The presence of the fluorine atom and the pyridine ring categorizes it as a halogenated organic compound .

  • Regulatory Framework : Halogenated organic compounds (HOCs) are subject to stringent environmental regulations. The U.S. Environmental Protection Agency (EPA) lists many HOCs as hazardous waste, often prohibiting land disposal without prior treatment.[3][4] Pyridine and its derivatives are explicitly managed as hazardous chemical waste.[5][6][7] Therefore, this compound must be treated as regulated hazardous waste.

The core principle behind this directive is the potential for environmental persistence and the generation of toxic byproducts upon improper disposal. The carbon-fluorine bond is exceptionally strong, making compounds like this resistant to natural degradation.

The Mandated Disposal Pathway: High-Temperature Incineration

Due to its classification as a halogenated organic waste, the only acceptable disposal method for this compound is through a licensed chemical destruction facility.

Causality: High-temperature incineration (typically 820°C to 1,600°C) is the required method because it provides sufficient energy to break the stable carbon-halogen bonds.[7][8] These facilities are equipped with afterburners and flue gas scrubbers to neutralize and capture the resulting acidic gases (such as hydrogen fluoride) and prevent their release into the atmosphere.[9][10] Discharging this chemical into sewer systems or general landfills is strictly prohibited as it can lead to long-term environmental contamination.[9][11]

Data Summary: Hazard and Disposal Parameters

The following table summarizes the essential safety and disposal information, compiled from data on analogous compounds.

ParameterGuidelineSource(s)
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed[1]
Primary Disposal Method Chemical incineration by a licensed hazardous waste facility.[8][9][10]
EPA Waste Classification Halogenated Organic Compound. Must be managed as hazardous waste in accordance with 40 CFR § 268.32.[3][4]
Required Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., butyl rubber), safety goggles or face shield, and a laboratory coat.[1][5]
Spill Containment Material Inert, dry absorbent material (e.g., vermiculite, dry sand, or earth).[5][6]

Standard Operating Procedure: Waste Accumulation and Disposal

This protocol ensures safety and compliance from the point of generation to final disposal.

Step 1: Waste Segregation

  • Immediately designate any unused this compound, contaminated materials (e.g., pipette tips, weighing paper), or solutions containing the compound as hazardous waste.

  • Collect this waste in a dedicated container. Crucially, do not mix this waste stream with other chemical wastes unless compatibility has been explicitly verified by your institution's Environmental Health and Safety (EHS) department.[5][12] Incompatible materials can lead to dangerous reactions.

Step 2: Container Selection and Labeling

  • Use a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • The container must be clearly and indelibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[5]

Step 3: Secure Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[5]

  • The storage area must be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[5][12]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with the complete chemical name and any available safety data to ensure they can transport and dispose of it correctly.[5]

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental release.

Step 1: Immediate Response & Area Control

  • Evacuate non-essential personnel from the immediate area.

  • If the spill is large or in a poorly ventilated space, evacuate the entire lab, secure the area, and contact your institution's emergency response team.[12]

  • Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[5]

Step 2: Don Appropriate PPE

  • Before addressing the spill, wear the required PPE: chemical-resistant gloves, safety goggles, and a lab coat.[1]

Step 3: Containment and Cleanup

  • Cover the spill with an inert, dry absorbent material like vermiculite, sand, or earth.[5][6]

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][13] Avoid generating dust.[13]

  • Clean the spill area with an appropriate solvent (consult the SDS or your EHS department), followed by soap and water.

Step 4: Decontamination and Reporting

  • Place all contaminated cleaning materials into the hazardous waste container.

  • Remove and dispose of contaminated PPE as hazardous waste.

  • Wash your hands thoroughly with soap and water.

  • Report the incident to your supervisor and EHS department in accordance with your institution's policies.

Disposal and Spill Response Workflow

The following diagram illustrates the decision-making process for handling this compound.

G cluster_main Disposal Workflow for this compound cluster_spill Emergency Spill Protocol Start Material Identified for Disposal Segregate Step 1: Segregate as Halogenated Organic Waste Start->Segregate Containerize Step 2: Place in Labeled, Compatible Container Segregate->Containerize Store Step 3: Store in Secure Satellite Accumulation Area Containerize->Store Arrange Step 4: Arrange Pickup by Licensed Waste Contractor Store->Arrange End Compliant Disposal via High-Temp Incineration Arrange->End Spill Spill Occurs Control Secure Area & Don PPE Spill->Control Contain Contain with Inert Absorbent Control->Contain Collect Collect into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area & Report Incident Collect->Decontaminate Decontaminate->Store Transfer to Secure Storage

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(5-Fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling 1-(5-Fluoropyridin-2-yl)ethanone, focusing on the rationale behind each safety protocol to ensure a self-validating system of protection. Our goal is to move beyond mere compliance and cultivate a deep, intuitive understanding of chemical handling that prioritizes personal safety and experimental integrity.

Hazard Analysis: Understanding the Intrinsic Risks

Before any container is opened, a thorough understanding of the compound's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling protocols[1][2]. The primary risks are associated with direct contact and inhalation, making the control of solid particulates and aerosols paramount.

The compound is a solid, which can mitigate some risks associated with volatile liquids, but introduces the potential for airborne dust, especially during weighing and transfer operations.

Table 1: GHS Hazard Profile for this compound

GHS Pictogram Signal Word Hazard Statements Precautionary Statements (Selected)

|

alt text
| Warning [3] | H302: Harmful if swallowed[4].H315: Causes skin irritation[4].H319: Causes serious eye irritation[4].H335: May cause respiratory irritation[4]. | P261: Avoid breathing dust[4].P264: Wash hands thoroughly after handling[4].P280: Wear protective gloves/protective clothing/eye protection/face protection[3].P302+P352: IF ON SKIN: Wash with plenty of water[4].P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]. |

The causality is clear: the potential for skin, eye, and respiratory irritation (H315, H319, H335) directly necessitates the use of specific barriers—our Personal Protective Equipment (PPE).

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment, but an integrated system. Each component addresses a specific hazard identified in our analysis.

Dermal Protection: Beyond the Lab Coat
  • Primary Barrier: Chemical-Resistant Gloves

    • Why: To prevent skin irritation (H315) from direct contact with the solid compound[4]. Contaminated gloves can become a source of exposure themselves if not managed correctly[5].

    • Specification: Nitrile gloves are the standard for handling pyridine-based compounds due to their chemical resistance[6][7]. Always check the manufacturer's specifications for breakthrough times with related chemical classes.

    • Protocol: Use a double-gloving technique during weighing and transfer operations where the risk of contamination is highest. Dispose of the outer glove immediately following the task or if contamination is suspected. Never wear gloves outside of the laboratory area.

  • Secondary Barrier: Laboratory Coat and Full Coverage

    • Why: A standard lab coat protects against incidental contact and minor spills[6].

    • Specification: A flame-resistant lab coat with full-length sleeves and a secure closure is mandatory. Full-length pants and closed-toe shoes are required to protect the entire body from potential exposure[8][9].

Eye and Face Protection: A Non-Negotiable Mandate
  • Why: The H319 "Causes serious eye irritation" warning is unequivocal[4]. Chemical splashes or airborne particles can cause significant and lasting damage.

  • Specification:

    • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

    • Best Practice: Chemical splash goggles offer a more complete seal around the eyes and are the preferred choice[6][7].

    • High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn over safety goggles[9].

Respiratory Protection: Controlling the Unseen Hazard
  • Why: The H335 "May cause respiratory irritation" warning applies to the inhalation of the compound's dust or aerosols[4].

  • Specification: All handling of this compound powder must be conducted within a certified chemical fume hood to control airborne particles[6][7]. This engineering control is the primary method of respiratory protection.

  • Contingency: In the absence of a fume hood or during spill cleanup, a respirator may be necessary. A NIOSH-approved N95 respirator can provide protection against particulates, but a full-face respirator with appropriate cartridges may be required for higher-risk scenarios[9]. A formal respiratory protection program, including fit-testing, is required by OSHA for mandatory respirator use.

Procedural Guidance: From Receipt to Disposal

The following workflow integrates the PPE requirements into a logical, step-by-step process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase risk_assessment 1. Risk Assessment - Review SDS - Confirm Hazards (H302, H315, H319, H335) ppe_donning 2. Don PPE - Lab Coat, Closed-toe Shoes - Safety Goggles - Nitrile Gloves (Double Pair) risk_assessment->ppe_donning fume_hood_prep 3. Prepare Fume Hood - Verify Airflow - Line work surface - Assemble equipment ppe_donning->fume_hood_prep weighing 4. Weighing & Transfer - Use anti-static weigh boat - Handle gently to minimize dust - Close primary container immediately fume_hood_prep->weighing solubilization 5. Solubilization - Add solvent slowly - Keep container covered weighing->solubilization decontamination 6. Decontamination - Wipe down work surface - Clean external surfaces of equipment solubilization->decontamination waste_disposal 7. Waste Disposal - Solid Waste: Seal in labeled bag - Liquid Waste: Collect in labeled container - Follow institutional guidelines decontamination->waste_disposal ppe_doffing 8. Doff PPE - Remove outer gloves - Remove lab coat & goggles - Remove inner gloves - Wash hands thoroughly waste_disposal->ppe_doffing

Caption: Workflow for Handling this compound.

Emergency Response and Decontamination

Preparedness is an essential component of safety.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[6]. Seek medical attention if irritation persists[3].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention[4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4].

  • Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material, sweep it up carefully to avoid creating dust, and place it in a sealed, labeled container for hazardous waste disposal[3].

Storage and Disposal: Completing the Lifecycle

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[3][4][10]. The storage location should be locked and separate from incompatible materials such as strong oxidizing agents and acids[11][12].

  • Disposal: All waste, including contaminated gloves, weigh boats, and excess material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal[3][11]. Never dispose of this chemical down the drain.

By integrating this expert-level understanding of the risks with meticulous procedural discipline, you build a system of safety that is both robust and reliable, ensuring that your groundbreaking research is conducted without compromise.

References

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoropyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoropyridin-2-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.